Technical Documentation Center

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
  • CAS: 264903-54-0

Core Science & Biosynthesis

Foundational

Physical and chemical properties of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

An In-depth Technical Guide to (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic α-amino acid that holds significant interest within the fields of medicinal chemistry and materials science. As a halogenated derivative of 2-thienylalanine, it combines the structural motifs of an amino acid with a thiophene ring, a well-recognized "privileged scaffold" in drug design.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights into its reactivity, stability, synthesis, and characterization. The presence of a bromine atom provides a versatile chemical handle for further synthetic elaboration via cross-coupling reactions, while the amino acid moiety offers opportunities for peptide incorporation and modulation of physicochemical properties to enhance pharmacokinetic profiles.[1][] Understanding these characteristics is paramount for its effective application in the development of novel therapeutics and advanced materials.

Introduction

The intersection of amino acid chemistry and heterocyclic scaffolds has yielded numerous compounds with profound biological activity. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known as D-2-(5-bromothienyl)alanine, belongs to this promising class of molecules.[4] Its structure is notable for three key features: an α-amino acid backbone, a five-membered aromatic thiophene ring, and a bromine substituent at the 5-position of the ring.

Thiophene derivatives are integral to a wide range of FDA-approved drugs, valued for their ability to mimic phenyl rings while offering distinct electronic properties and metabolic profiles.[2] The amino acid component can improve aqueous solubility and provides the potential to engage with biological transporters, a common strategy in prodrug design to enhance bioavailability.[5][6] This unique combination of features makes (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid a valuable building block for creating complex molecules with tailored biological and material properties.

Molecular Structure and Identifiers

A precise understanding of the molecule's structure and its standardized identifiers is fundamental for any research application.

Caption: 2D Chemical Structure of the Topic Compound.

Table 1: Key Identifiers
IdentifierValueSource
IUPAC Name (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acidPubChem[4]
CAS Number 264903-54-0PubChem[4]
Molecular Formula C₇H₈BrNO₂SPubChem[4]
InChIKey LKORPMMOJAJYLC-RXMQYKEDSA-NPubChem[4]
SMILES C1=C(SC(=C1)Br)CNPubChem[4]
Synonyms D-2-(5-bromothienyl)alanine, (2R)-amino-3-(5-bromo-thiophen-2-yl)-propionic acidPubChem[4]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for designing experiments, formulating solutions, and predicting pharmacokinetic behavior.

Table 2: Summary of Physicochemical Data
PropertyValueDetails and Implications
Molecular Weight 250.12 g/mol (Computed) A key value for all stoichiometric calculations.[4]
XLogP3 -0.7(Computed) This negative value suggests the compound is predominantly hydrophilic, which typically correlates with good aqueous solubility but may indicate lower passive membrane permeability.[4]
Hydrogen Bond Donors 3 (amino and carboxyl groups)(Computed) Contributes to aqueous solubility and potential for specific interactions with biological targets.[4]
Hydrogen Bond Acceptors 4 (oxygen and sulfur atoms)(Computed) Influences solubility and receptor binding capabilities.[4]
Solubility Soluble in organic solvents like ether and alcohol; generally insoluble in water.[2]The amino acid moiety enhances solubility in polar protic solvents, particularly at pH values where it exists as a zwitterion. The bromothiophene group contributes to solubility in less polar organic media.
Stability Air- and light-sensitive.Thiophene rings are susceptible to oxidation.[7] Storage under an inert atmosphere in a dark, cool environment is recommended to prevent degradation.[8]

Chemical Properties and Reactivity

The compound's reactivity is governed by its three primary functional components: the brominated thiophene ring, the carboxylic acid, and the primary amine.

Reactivity of the Bromothiophene Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene.[1][9]

  • Electrophilic Aromatic Substitution: The C2 and C5 positions of thiophene are most susceptible to electrophilic attack.[9] In this molecule, the C5 position is blocked by bromine, directing potential substitutions (e.g., nitration, acylation) to the remaining C3 or C4 positions, though these are generally less reactive.

  • Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a highly versatile functional group for synthetic chemistry. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[1] This allows for the straightforward introduction of aryl, alkyl, or vinyl groups at the C5 position, making it an excellent scaffold for building molecular complexity.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized by strong oxidizing agents or even slowly by atmospheric oxygen, leading to the formation of thiophene S-oxides or S,S-dioxides (sulfones).[7] This transformation alters the ring's aromaticity and electronic properties, which can lead to a loss of biological activity or increased toxicity.[7][8]

Reactivity of the Amino Acid Moiety

The propanoic acid backbone exhibits reactivity typical of α-amino acids.

  • Amide Bond (Peptide) Formation: The primary amine can act as a nucleophile to form amide bonds with activated carboxylic acids, allowing for its incorporation into peptide chains.

  • Esterification: The carboxylic acid can be converted to an ester, a common strategy for creating prodrugs to mask the polar carboxyl group and improve cell permeability.[]

  • N-Alkylation/Acylation: The amine can be modified through reactions with alkyl halides or acyl chlorides to introduce new functional groups.

Synthesis and Characterization Protocols

While numerous suppliers offer this compound, understanding its synthesis and analytical characterization is crucial for quality control and derivative design.

Representative Synthesis Workflow

A plausible synthetic route starts from commercially available 2-bromothiophene and proceeds through a multi-step sequence to construct the D-alanine side chain. The choice of a chiral auxiliary or an enzymatic resolution step is critical to establish the desired (R)-stereochemistry.

G cluster_workflow Representative Synthesis Workflow A 2-Bromothiophene B 2-Bromo-5-(bromomethyl)thiophene A->B NBS, AIBN (Bromomethylation) C Diethyl 2-acetamido-2-((5-bromothiophen-2-yl)methyl)malonate B->C Diethyl acetamidomalonate, NaOEt (Malonic Ester Synthesis) D Racemic 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid C->D 1. Aq. HCl, Heat 2. Neutralization (Hydrolysis & Decarboxylation) E (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid D->E Enzymatic Resolution (e.g., Acylase I) (Chiral Separation)

Caption: A logical workflow for the synthesis of the target compound.

Protocol for a Representative Synthesis (Malonic Ester Route)

Expertise & Experience Insight: This protocol employs the robust malonic ester synthesis, a classic and reliable method for constructing α-amino acids. The final enzymatic resolution is a highly efficient method for obtaining enantiomerically pure products.

  • Bromomethylation of 2-Bromothiophene: To a solution of 2-bromothiophene in a non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until starting material is consumed (monitored by TLC). Cool, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-5-(bromomethyl)thiophene.

  • Malonic Ester Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl acetamidomalonate dropwise at room temperature. After stirring, add the crude 2-bromo-5-(bromomethyl)thiophene from the previous step. Heat the reaction mixture to reflux and maintain for several hours until the alkylation is complete.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add aqueous hydrochloric acid (e.g., 6M HCl) to the residue and heat to reflux. This step hydrolyzes both the esters and the acetamide group, followed by decarboxylation to yield the racemic amino acid hydrochloride.

  • Purification and Resolution: Cool the acidic solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude racemic amino acid. Filter and dry the solid. The enantiomers can be separated via enzymatic resolution. For example, the N-acetylated racemic mixture can be treated with an acylase enzyme that selectively hydrolyzes the L-enantiomer, allowing for separation from the unreacted N-acetyl-D-amino acid, which can then be deprotected to yield the final (R)-product.

Characterization Methodology

Trustworthiness Insight: A multi-faceted analytical approach is essential to confirm the identity, purity, and stereochemistry of the final compound. Each technique provides a piece of a self-validating analytical puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O with DCl, or DMSO-d₆). Expect to see characteristic signals for the thiophene ring protons (two doublets), the α-proton, and the β-methylene protons. The coupling patterns and chemical shifts confirm the connectivity.[10]

    • ¹³C NMR: Provides confirmation of the carbon skeleton, with distinct signals for the carboxyl carbon, the α- and β-carbons, and the four unique carbons of the bromothiophene ring.[10]

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI). The observed mass should match the calculated exact mass of the protonated molecule [M+H]⁺ (250.9535 Da).[4] The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a definitive feature, showing two peaks separated by ~2 Da.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis: Use a reverse-phase column (e.g., C18) with a mobile phase of water and acetonitrile containing an additive like trifluoroacetic acid (TFA). A single major peak indicates high purity.

    • Chiral HPLC: To confirm enantiomeric purity, use a chiral stationary phase column specifically designed to separate enantiomers. The sample should show a single peak corresponding to the (R)-enantiomer when compared to a racemic standard.

Applications in Research and Drug Development

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is not merely an inert chemical; it is a strategic tool for molecular design.

  • Scaffold for Medicinal Chemistry: The bromothiophene core is a privileged structure that can be elaborated using cross-coupling chemistry to explore structure-activity relationships (SAR). The bromine atom serves as a placeholder or a "handle" for diversification.[1]

  • Peptidomimetics and Non-Natural Peptides: Incorporating this non-natural amino acid into peptides can induce specific secondary structures (e.g., turns or helices), increase proteolytic stability, and modulate binding affinity to biological targets.

  • Prodrug Design: The amino acid structure can be recognized by amino acid transporters in the body, potentially improving the oral absorption and targeted delivery of a parent drug to which it is attached.[][5] The inherent hydrophilicity can also be used to improve the solubility of highly lipophilic drug candidates.[6]

Conclusion

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a multifaceted chemical entity with significant potential for innovation in science. Its physicochemical properties, characterized by inherent hydrophilicity and specific reactivity at both the thiophene ring and the amino acid backbone, make it a highly adaptable building block. A thorough understanding of its stability, synthetic accessibility, and analytical characterization is essential for any researcher aiming to leverage its unique structural attributes in the rational design of new drugs, peptidomimetics, or functional materials.

References

  • PubChem. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Georganics. Thiophene derivatives. [Link]

  • Shafique, Z., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Li, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • Quora. (2017). What are some chemical properties of propionic acid?. [Link]

  • MDPI. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • MDPI. (2021). Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). A Comprehensive Review on Pro-Drug Development. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (2R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid (CAS Number: 264903-54-0)

For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known by its common name D-2-(5-Bromothienyl)alanine, is a non-canonical amino acid t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known by its common name D-2-(5-Bromothienyl)alanine, is a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a brominated thiophene moiety, makes it a valuable building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced biological activities. This guide provides a comprehensive overview of its properties, a representative synthesis, applications, and associated hazards, designed to equip researchers with the necessary knowledge for its effective use.

Physicochemical Properties

(2R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is typically a solid, off-white to grey powder. Its core structure consists of a D-alanine backbone with a 5-bromo-2-thienyl group attached to the β-carbon. This substitution imparts specific steric and electronic properties that can influence the conformation and binding affinity of peptides into which it is incorporated.

PropertyValueSource
CAS Number 264903-54-0[1][2][3][4]
IUPAC Name (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid[5][6]
Synonyms D-2-(5-Bromothienyl)alanine, 3-(5-Bromothien-2-yl)-D-alanine[6]
Molecular Formula C₇H₈BrNO₂S[6]
Molecular Weight 250.11 g/mol [4][5]
Appearance Solid powder[7]
Predicted Boiling Point 368.5 ± 42.0 °CN/A
Predicted Density 1.747 ± 0.06 g/cm³N/A
Storage Temperature Room temperature, though 0-8°C is recommended for long-term storage[5][7]

Synthesis and Characterization

While specific proprietary synthesis methods may exist, a general and illustrative approach for the preparation of (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid can be adapted from established methods for the synthesis of α-bromo acids from α-amino acids. A plausible synthetic route, analogous to the synthesis of similar compounds, is outlined below.

Representative Synthesis Protocol

This protocol is a representative example based on the diazotization of a D-amino acid in the presence of a bromide source, a method described for analogous compounds such as (R)-2-bromo-3-phenyl-propionic acid[4][8].

Step 1: Diazotization of a Suitable D-Thienylalanine Precursor

  • A solution of the starting D-amino acid, such as D-2-thienylalanine, is prepared in an aqueous hydrobromic acid solution.

  • The solution is cooled to a temperature between -10°C and 0°C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled amino acid solution while maintaining the low temperature. This step is critical as it generates the diazonium salt intermediate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

  • The reaction mixture is stirred for several hours at low temperature to ensure complete conversion to the diazonium salt.

Step 2: Bromination

  • The in situ generated diazonium salt is then allowed to react, leading to the displacement of the diazonium group by a bromide ion from the hydrobromic acid. This results in the formation of the desired α-bromo acid.

  • The reaction mixture may be allowed to slowly warm to room temperature to drive the reaction to completion.

Step 3: Work-up and Purification

  • The reaction mixture is extracted with an organic solvent, such as diethyl ether or dichloromethane.

  • The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford pure (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid.

G cluster_synthesis Representative Synthesis Workflow start D-2-thienylalanine step1 Diazotization (NaNO₂, HBr, H₂O, <0°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Bromide Displacement intermediate->step2 purification Extraction & Purification step2->purification product (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid purification->product

A representative workflow for the synthesis of the target compound.
Spectroscopic Characterization (Illustrative)
  • ¹H NMR: The spectrum would be expected to show signals corresponding to the α-proton of the amino acid, the diastereotopic β-protons, and the two protons on the thiophene ring. The chemical shifts of the thiophene protons would be influenced by the bromine atom and the alkyl substituent.

  • ¹³C NMR: The spectrum would display signals for the carboxylic acid carbon, the α-carbon, the β-carbon, and the four carbons of the brominated thiophene ring.

Applications in Research and Drug Development

The primary application of (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid is as a specialized building block in peptide synthesis[7]. Its incorporation into peptide chains can significantly influence the resulting peptide's properties and biological activity.

Peptide Synthesis

This amino acid is typically used in its N-protected form, such as Fmoc-D-2-(5-bromothienyl)alanine or Boc-D-2-(5-bromothienyl)alanine, in solid-phase peptide synthesis (SPPS)[7]. The bulky and hydrophobic bromothiophene side chain can:

  • Enhance Proteolytic Stability: The non-natural D-configuration and the sterically hindering side chain can make the resulting peptide more resistant to degradation by proteases.

  • Modulate Receptor Binding and Activity: The thiophene ring can participate in various non-covalent interactions, such as π-stacking and hydrophobic interactions, with biological targets. The bromine atom can further modulate these interactions through halogen bonding. This makes it a valuable tool for exploring structure-activity relationships (SAR) in drug discovery[7].

  • Introduce a Reactive Handle: The bromine atom can potentially serve as a site for further chemical modification or bioconjugation.

Peptides containing this and similar amino acids are being investigated for a range of therapeutic applications, including the development of novel anti-cancer and anti-inflammatory agents[7].

G cluster_applications Applications in Peptide-Based Drug Discovery cluster_properties Enhanced Properties amino_acid (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid spps Solid-Phase Peptide Synthesis (SPPS) amino_acid->spps peptide Novel Peptide with Enhanced Properties spps->peptide stability Increased Proteolytic Stability peptide->stability activity Modulated Biological Activity peptide->activity conjugation Potential for Bioconjugation peptide->conjugation

The role of the title compound in peptide synthesis and drug discovery.

Hazards and Safe Handling

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 264903-54-0 is not widely available, the hazards can be inferred from its chemical class and the GHS hazard statements provided by some suppliers.

Known Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicology Profile

The toxicity of this compound has not been extensively studied. However, substituted thiophenes can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as S-oxides and epoxides, which can be toxic[8]. Brominated aromatic compounds can also pose health risks. Therefore, this compound should be handled with care, assuming it is potentially toxic.

Recommended Safe Handling Practices

Given its potential hazards, the following precautions should be taken when handling (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.

  • Handling:

    • Avoid generating dust.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

G cluster_safety Key Safety Precautions ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling Avoid Dust Generation and Direct Contact ppe->handling ventilation Use in a Well-Ventilated Area (Fume Hood Recommended) ventilation->handling storage Store in a Tightly Closed Container in a Cool, Dry Place storage->handling

Essential safety measures for handling the compound.

Conclusion

(2R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a valuable and specialized building block for the synthesis of novel peptides. Its unique structural features offer a powerful tool for medicinal chemists to modulate the properties of peptides for therapeutic applications. While detailed experimental data on the compound itself is limited in the public domain, this guide provides a comprehensive overview based on available information and data from analogous compounds. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into its specific biological activities and toxicological profile will undoubtedly provide a more complete understanding of its potential in drug discovery and development.

References

  • Capot Chemical Co., Ltd. (n.d.). 264903-54-0 | D-2-(5-bromotienil)-alanina. Retrieved from [Link]

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 103, 40-50.
  • Arctom Scientific. (n.d.). CAS NO. 264903-54-0 | 2-Thiophenepropanoic acid, α-amino-5-bromo-, (αR)-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016818, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromothiophene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromothiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • ChemBK. (2024). L-2-(5-Bromothienyl)alanine. Retrieved from [Link]

  • Science.gov. (n.d.). biologically active peptides: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2013/164833 A1. Retrieved from [Link]

  • Popa, G., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(16), 4949.
  • Singh, R., & Singh, R. (2021). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 138-151.
  • Islam, M. R., et al. (2021). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 26(19), 5823.
  • Ellsworth, B. A., et al. (1996). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Biochemistry, 35(1), 340-346.
  • Zhang, L., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Exploration of Targeted Anti-tumor Therapy, 5(1), 1-22.
  • Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(6), 447-463.
  • Ruczynski, J., et al. (2019).
  • Debabov, V. G. (2005). Inhibition of the D-alanine:D-alanyl Carrier Protein Ligase From Bacillus Subtilis Increases the Bacterium's Susceptibility to Antibiotics That Target the Cell Wall. FEBS Journal, 272(12), 2993-3003.
  • Parekh, S. A., et al. (2009). Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. Bioorganic & Medicinal Chemistry Letters, 19(2), 481-485.
  • MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2022). Recent research progress of biologically active peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological activity of tyrosine-containing 2,5-diketopiperazines. Retrieved from [Link]

  • Synthonix. (n.d.). (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Sinoway. (2022). Application And Preparation Method Of D-alanine. Retrieved from [Link]

  • Google Patents. (n.d.). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • PubMed. (n.d.). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Retrieved from [Link]

Sources

Foundational

Structure elucidation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-proteinogenic amino acid with potential applications as a specialized building block in medicinal chemistry. We will detail an integrated analytical approach, demonstrating how a combination of mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and chiroptical methods provides a self-validating system to confirm not only the molecular formula and atomic connectivity but also the absolute stereochemistry of this chiral molecule. Each section explains the causality behind the experimental choices, provides field-proven protocols, and is grounded in authoritative references.

Introduction and Strategic Overview

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a chiral, heterocyclic amino acid. Its structure comprises a propanoic acid backbone, an alpha-amino group, and a 5-bromo-substituted thiophene ring attached at the beta-position. The elucidation of such a molecule is a multi-step process that moves from foundational data to intricate three-dimensional details.

Our strategy is built on a logical progression:

  • Elemental Composition Confirmation: High-resolution mass spectrometry is employed to unequivocally determine the molecular formula.

  • Connectivity Mapping: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments is used to piece together the molecular skeleton, proton by proton and carbon by carbon.

  • Stereochemical Assignment: Chiroptical methods are applied to confirm the absolute configuration at the chiral center, a critical parameter for biological activity.

  • Ultimate Proof (Optional but Definitive): Single-crystal X-ray crystallography, when feasible, provides the most unambiguous structural evidence.

This guide is designed for researchers and drug development professionals, offering both the theoretical basis and practical protocols for each analytical stage.

cluster_workflow Structure Elucidation Workflow A Initial Analysis (Molecular Formula) B Structural Connectivity (NMR Spectroscopy) A->B HRMS Data C Stereochemistry (Chiroptical Methods) B->C 2D Structure Known D Definitive 3D Structure (X-ray Crystallography) B->D Crystal Growth E Final Structure Confirmation C->E Absolute Configuration Assigned D->E Unambiguous Proof

Figure 1: A high-level overview of the integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

The first step is to verify the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose as it provides the exact mass, allowing for the calculation of a unique molecular formula.

Expertise & Experience: The presence of bromine is a key structural feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity.[1][2] Observing this pattern is a powerful diagnostic indicator for the presence of a single bromine atom in the molecule.

Data Presentation: Expected Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Formula C₇H₈BrNO₂SBased on the proposed structure.[3]
Monoisotopic Mass 248.9459 DaCalculated for C₇H₈⁷⁹BrNO₂S.[3]
M⁺ Peak m/z 248.9459Corresponds to the molecule containing the ⁷⁹Br isotope.
M⁺+2 Peak m/z 250.9439Corresponds to the molecule containing the ⁸¹Br isotope.
M⁺ / M⁺+2 Ratio ~1:1Characteristic isotopic signature of a single bromine atom.[1][2]
Key Fragments Loss of COOH (-45 Da)Common fragmentation for carboxylic acids.
Loss of C₄H₂BrS-CH₂ (-204 Da)Cleavage of the side chain from the alpha-carbon.
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid).

  • Ionization Method: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to preserve the molecular ion.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.

  • Analysis:

    • Identify the molecular ion cluster around m/z 249 and 251.

    • Confirm the ~1:1 intensity ratio of these peaks.

    • Use the instrument software to calculate the elemental composition from the measured exact mass of the M⁺ peak and compare it to the theoretical value for C₇H₈BrNO₂S.

NMR Spectroscopy: Assembling the Molecular Jigsaw

With the molecular formula confirmed, NMR spectroscopy is used to determine the precise arrangement of atoms (connectivity). A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

Expertise & Experience: The key to solving this structure via NMR is to use Heteronuclear Multiple Bond Correlation (HMBC) to link the propanoic acid spin system to the thiophene ring. Specifically, correlations from the β-protons (H-3) to the thiophene carbons (C-2' and C-3') will definitively establish the point of attachment. The diastereotopic nature of the β-protons, arising from the adjacent chiral center, is expected to result in a more complex multiplet for these protons.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Atom PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Key 2D Correlations
α-H (C-2) ~4.0-4.2, dd, 1H~55-58COSY: β-H's. HSQC: C-2. HMBC: C-1, C-3, C-2'.
β-H's (C-3) ~3.2-3.5, m, 2H~35-38COSY: α-H. HSQC: C-3. HMBC: C-2, C-1, C-2', C-3'.
H-3' ~7.0, d, 1H~125-128COSY: H-4'. HSQC: C-3'. HMBC: C-2', C-5', C-3.
H-4' ~7.2, d, 1H~130-133COSY: H-3'. HSQC: C-4'. HMBC: C-2', C-5'.
COOH (C-1) ~12-13, br s, 1H~170-173N/A
NH₂ ~8.0-8.5, br s, 2HN/AN/A
C-2' N/A~140-145HMBC from α-H, β-H's, H-3', H-4'.
C-5' N/A~112-115HMBC from H-3', H-4'.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (COOH and NH₂).

  • ¹H NMR: Acquire a standard 1D proton spectrum. Integrate all peaks and assign multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • COSY: Run a standard gradient-selected COSY experiment to identify proton-proton coupling networks (e.g., the α-H to β-H system and the H-3' to H-4' system).

  • HSQC: Acquire an HSQC spectrum to correlate each proton to its directly attached carbon.

  • HMBC: Acquire an HMBC spectrum, optimizing the long-range coupling delay for ~8 Hz. This is crucial for observing 2- and 3-bond correlations to quaternary carbons.

cluster_hmbc Key HMBC Correlations H_beta C_2prime H_beta->C_2prime Connects Sidechain to Ring H_alpha C_1 H_alpha->C_1 Confirms Alpha Position H_3prime H_3prime->C_2prime Confirms Ring Connectivity mol

Figure 2: Diagram of the molecule showing key HMBC correlations for structural assembly.

Chiroptical Spectroscopy: Assigning the Absolute Configuration

NMR and MS define the constitution of the molecule, but not its 3D arrangement. Since the molecule is specified as the (R)-enantiomer, this must be experimentally verified. Chiroptical methods are powerful, non-destructive techniques for this purpose.[4][5]

Trustworthiness: The most reliable approach involves comparing the experimental chiroptical spectrum (e.g., Electronic Circular Dichroism, ECD) with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-isomer).[4][6] A strong correlation between the experimental and calculated spectra provides high confidence in the stereochemical assignment.

Specific Optical Rotation

This is a classical method that measures the degree to which a chiral compound rotates plane-polarized light. The (R)- and (S)-enantiomers will rotate light by equal amounts but in opposite directions. While simple to measure, it relies on having a literature value for comparison.

Experimental Protocol: Optical Rotation

  • Solution Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a specified solvent.

  • Measurement: Use a polarimeter to measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (T).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c), where l is the path length of the cell in decimeters.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

Experimental Protocol: ECD Spectroscopy

  • Measurement: Dissolve the sample in a suitable transparent solvent (e.g., methanol) and acquire the ECD spectrum over the appropriate UV-Vis range (e.g., 200-400 nm).

  • Computational Modeling:

    • Perform a conformational search for the (R)-isomer using molecular mechanics.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

  • Comparison: Qualitatively compare the experimental ECD spectrum with the calculated spectrum for the (R)-isomer. A mirror-image relationship would suggest the (S)-isomer.

X-ray Crystallography: The Gold Standard

If an appropriate single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous proof of structure, including connectivity and absolute configuration.[7][8][9] It generates a 3D model of the molecule as it exists in the crystal lattice.

Expertise & Experience: The primary challenge with this technique is not the analysis but the sample preparation—growing a single crystal of sufficient size and quality can be a significant bottleneck.[8] For amino acids, crystallization is often attempted by slow evaporation from various solvent systems or by vapor diffusion.

Integrated Conclusion

The complete structure elucidation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is achieved through a synergistic application of modern analytical techniques.

  • HRMS confirms the elemental formula C₇H₈BrNO₂S, with the isotopic pattern proving the presence of one bromine atom.

  • A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) establishes the connectivity, linking the propanoic acid moiety to the C-2 position of the 5-bromothiophene ring.

  • Chiroptical methods , particularly the comparison of experimental and calculated ECD spectra, confirm the absolute configuration at the C-2 chiral center as (R).

This multi-faceted, self-validating approach provides the highest level of confidence in the assigned structure, a critical requirement for applications in research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem.
  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies.
  • John Innes Centre. (2020, March 11). What is Protein X-Ray Crystallography?.
  • National Institutes of Health. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives.
  • Cardiff University. (2015, March 13). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids.
  • ACS Publications. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega.
  • Protein Data Bank. (n.d.). Protein X-ray Crystallography & Protein Structure Determination.
  • CORE. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
  • ResearchGate. (n.d.). ¹H solution NMR spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from

  • National Institutes of Health. (2024, July 15). Computational NMR Study of Benzothienoquinoline Heterohelicenes.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • National Institutes of Health. (2016, August 12). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.
  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • The Royal Society of Chemistry. (n.d.). Employing a Chiroptical Sensor for the Absolute Stereochemical Determination of α-Amino and α-Hydroxyphosphonates.
  • BOC Sciences. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • ScienceDirect. (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods.
  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • ResearchGate. (2026, January 2). Absolute Configuration from Chiroptical Spectroscopy | Request PDF.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

Sources

Exploratory

Asymmetric synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Authored by a Senior Application Scientist Abstract (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a no...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Authored by a Senior Application Scientist

Abstract

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry. As a chiral building block, its stereochemically pure form is crucial for the development of novel therapeutics, where precise molecular geometry dictates biological activity. This guide provides an in-depth exploration of the asymmetric synthesis of this target molecule, designed for researchers and drug development professionals. We will dissect and compare prominent synthetic strategies, with a focused, field-proven protocol on chiral phase-transfer catalysis—a method renowned for its efficiency and scalability. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Chiral Thienylalanines

Non-proteinogenic amino acids, particularly those incorporating heterocyclic scaffolds like thiophene, are invaluable tools in drug discovery.[1] The thiophene ring serves as a versatile bioisostere for the phenyl group, often modulating metabolic stability, receptor affinity, and pharmacokinetic profiles. The specific target, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid[2], provides a chiral core with a reactive bromine handle, enabling further structural diversification through cross-coupling reactions.[3]

The principal challenge lies in controlling the stereochemistry at the α-carbon. The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry[4], as enantiomers frequently exhibit drastically different biological effects.[4] This guide navigates the complexities of constructing this specific chiral center with high fidelity.

Comparative Analysis of Asymmetric Synthesis Strategies

Several robust methodologies exist for the asymmetric synthesis of α-amino acids.[4][5] The optimal choice depends on factors such as scale, cost, available starting materials, and desired enantiopurity. We will evaluate three primary approaches applicable to the synthesis of the target molecule.

Chiral Auxiliary-Mediated Synthesis

This classical and reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[6] The auxiliary directs a subsequent bond formation—in this case, alkylation—to occur diastereoselectively.

  • Principle: A glycine-derived nucleophile is acylated with a chiral auxiliary, such as an Evans oxazolidinone or a camphor sultam.[6][7] Deprotonation creates a chiral enolate, which is then alkylated with a suitable electrophile, 2-(bromomethyl)-5-bromothiophene. The steric hindrance of the auxiliary blocks one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.[8][9]

  • Advantages: Generally high diastereoselectivities, predictable stereochemical outcomes, and a well-established track record.

  • Limitations: The method is stoichiometric, requiring the use of an often-expensive chiral auxiliary that must be recovered. Multiple protection, deprotection, and cleavage steps can lower the overall yield.

Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, a cyanide source, and an ammonia equivalent to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[10][11] Asymmetry can be induced by using a chiral ammonia source or a chiral catalyst.[12][13][14]

  • Principle: 5-Bromothiophene-2-carbaldehyde reacts with a chiral amine (e.g., (S)-α-phenylethylamine) to form a chiral imine.[10] Nucleophilic addition of cyanide occurs diastereoselectively, directed by the chiral amine. Hydrolysis of the resulting aminonitrile and removal of the chiral group furnishes the target amino acid.

  • Advantages: Utilizes a readily available aldehyde precursor. Convergent one-pot variations are possible.

  • Limitations: The use of highly toxic cyanide reagents requires stringent safety protocols. The efficiency of chiral induction can be highly substrate-dependent, and removal of the chiral amine can sometimes be challenging.

Catalytic Asymmetric Synthesis: Phase-Transfer Catalysis (PTC)

Catalytic methods represent the most efficient and atom-economical approach. Chiral phase-transfer catalysis has emerged as a particularly powerful tool for the asymmetric alkylation of glycine derivatives.[5][15][16]

  • Principle: A prochiral glycine substrate, typically an N-protected Schiff base ester like N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated by a strong base (e.g., aqueous KOH or CsOH) at the interface of an organic and aqueous phase. A chiral quaternary ammonium salt (the phase-transfer catalyst) complexes with the enolate, shuttling it into the organic phase as a tightly associated, chiral ion pair.[17][18] This chiral complex then reacts with the alkylating agent, 2-(bromomethyl)-5-bromothiophene. The catalyst's structure sterically shields one face of the enolate, ensuring a highly enantioselective alkylation.[15]

  • Advantages: Requires only a catalytic amount of the chiral source, is operationally simple, uses inexpensive bases, and often achieves exceptionally high enantioselectivities (>95% ee).[18]

  • Trustworthiness: The methodology has been refined over decades, with catalysts like those derived from Cinchona alkaloids being extensively studied and optimized for predictable and reproducible outcomes.[15]

In-Depth Technical Protocol: Asymmetric Synthesis via Chiral Phase-Transfer Catalysis

Based on its high efficiency, scalability, and robust nature, we present a detailed protocol based on chiral phase-transfer catalysis. This method represents the state-of-the-art for this class of transformation.

Overall Synthetic Scheme

The synthesis is a three-stage process: preparation of the key electrophile, the asymmetric alkylation, and final deprotection.

G cluster_0 Stage 1: Electrophile Synthesis cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Deprotection A 5-Bromothiophene- 2-carbaldehyde B 2-(Hydroxymethyl)- 5-bromothiophene A->B NaBH4, MeOH C 2-(Bromomethyl)- 5-bromothiophene (Electrophile) B->C PBr3, Et2O E Protected (R)-Amino Acid C->E D Glycine tert-butyl ester Schiff Base D->E 50% KOH (aq) Toluene, 0 °C Chiral PTC F (R)-2-Amino-3-(5-bromothiophen- 2-yl)propanoic acid (Final Product) E->F 1. 1M HCl, THF 2. Ion Exchange

Caption: Overall synthetic workflow for the target molecule via PTC.

Experimental Protocols

Materials & Reagents:

  • 5-Bromothiophene-2-carbaldehyde[19]

  • Sodium borohydride (NaBH₄)

  • Phosphorus tribromide (PBr₃)

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • (S)-N-(2,6-Dichlorobenzyl)-N-methyl-1-((S)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepin-4-yl)-N-(2,4,6-trimethylbenzyl)methanaminium bromide (or similar advanced Maruoka-type catalyst)

  • Potassium hydroxide (KOH)

  • Toluene, Diethyl ether (Et₂O), Methanol (MeOH), Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel, rotary evaporator).

Protocol 1: Synthesis of 2-(Bromomethyl)-5-bromothiophene (Electrophile)

  • Causality: This two-step procedure converts the commercially available aldehyde into a potent benzylic-type bromide, which is highly reactive towards alkylation. A direct bromination of 2-methyl-5-bromothiophene is often less selective and harder to control.

  • Reduction: To a stirred solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor completion by TLC.

  • Quench the reaction carefully by the slow addition of 1M HCl until the pH is ~5-6.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(hydroxymethyl)-5-bromothiophene, which is often used directly in the next step without further purification.

  • Bromination: Dissolve the crude alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

  • Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe. A white precipitate will form.

  • Allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice and extract with diethyl ether (3x).

  • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 2-(bromomethyl)-5-bromothiophene as a stable solid.

Protocol 2: Asymmetric Phase-Transfer Catalytic Alkylation

  • Causality: The use of a biphasic system (toluene/50% KOH) is crucial for generating the nucleophilic enolate only at the interface, minimizing side reactions in the bulk solution. The chiral catalyst is essential for both transporting the enolate into the organic phase and inducing stereoselectivity.[15] The bulky tert-butyl ester and diphenylmethylene groups prevent di-alkylation and enhance the acidity of the α-proton.

  • Setup: To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral phase-transfer catalyst (0.01 eq), and the electrophile 2-(bromomethyl)-5-bromothiophene (1.1 eq).

  • Add toluene to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath and begin vigorous stirring (>1000 rpm).

  • Add pre-cooled (0 °C) 50% aqueous potassium hydroxide solution (5.0 eq).

  • Stir the biphasic mixture vigorously at 0 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected (R)-amino acid ester.

  • Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Protocol 3: Deprotection to Yield the Final Product

  • Hydrolysis: Dissolve the purified protected amino acid ester (1.0 eq) in a 1:1 mixture of THF and 1M aqueous HCl.

  • Stir the solution at room temperature for 8-12 hours to cleave both the imine and the tert-butyl ester.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to remove benzophenone.

  • Adjust the pH of the aqueous layer to ~7 using a suitable base or by applying it to a Dowex ion-exchange resin.

  • Lyophilize or carefully concentrate the neutralized solution to obtain the crude (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Recrystallization from water/ethanol may be required for final purification.

Data Presentation: Catalyst Performance

The choice of phase-transfer catalyst is critical for achieving high enantioselectivity. Modern, structurally complex catalysts significantly outperform earlier generations.

Catalyst GenerationChiral Catalyst StructureTypical Yield (%)Typical ee (%)Reference
First GenerationN-Benzylcinchonidinium bromide70-85%60-75%[15]
Second GenerationO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide85-95%85-92%[5]
Third Generation (Maruoka Catalyst)(S)-BINAP-derived spiro-ammonium salt>90%>98%[5][16]

Mechanistic Insight & Visualization

The stereochemical outcome is determined in the alkylation step. The chiral catalyst creates a highly organized transition state.

Proposed Mechanism of Chiral Induction

Caption: Proposed transition state for the PTC alkylation.

The planar glycine enolate is complexed by the chiral quaternary ammonium catalyst. The bulky aromatic groups of the catalyst (e.g., the binaphthyl unit) effectively shield one face (the Si-face) of the enolate. Consequently, the electrophile is forced to approach from the less hindered Re-face, leading to the preferential formation of the (R)-enantiomer.

Experimental Validation Workflow

G A Perform Asymmetric Alkylation (Protocol 2) B TLC Monitoring (Check for consumption of starting material) A->B C Aqueous Work-up & Crude Product Isolation B->C D Flash Column Chromatography (Purification) C->D E 1H & 13C NMR Spectroscopy (Confirm structure & purity) D->E F Chiral HPLC Analysis (Determine Enantiomeric Excess, ee%) D->F G Proceed to Deprotection (Protocol 3) F->G If ee% > 98%

Caption: Workflow for reaction monitoring and product validation.

Conclusion and Future Outlook

The asymmetric synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is most efficiently achieved using chiral phase-transfer catalysis. This method offers a scalable, robust, and highly enantioselective route that is well-suited for industrial and academic research environments. While chiral auxiliary methods remain viable, the catalytic approach is superior in terms of atom economy and overall efficiency.

Future advancements will likely focus on the development of even more active and structurally simpler organocatalysts or the application of enzymatic methods, such as engineered transaminases, which could offer a greener and more direct route from the corresponding keto-acid.[20][21][22] However, for its reliability and high performance, asymmetric phase-transfer catalysis currently stands as the reference standard for this synthesis.

References

  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of Scientific & Engineering Research. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research - ACS Publications. [Link]

  • Chiral Amino Acids Synthesis. Chemistry Steps. [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews - ACS Publications. [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis - ACS Publications. [Link]

  • Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Organic Chemistry Portal. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Design of high-performance chiral phase-transfer catalysts with privileged structures. National Institutes of Health (NIH). [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. National Institutes of Health (NIH). [Link]

  • Amino Acid Esters: Versatile Chiral Auxiliary Groups for the Asymmetric Synthesis of Nitrogen Heterocycles. Sci-Hub. [Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. National Institutes of Health (NIH). [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • C α -Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward C α -Tetrasubstituted α-Amino Acid Derivatives. ACS Publications. [Link]

  • ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. YSU Journals. [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

  • A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. PubMed. [Link]

  • Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. [Link]

  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. [Link]

  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

  • Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. PubMed. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. University of Groningen Research Portal. [Link]

  • Asymmetric Catalysis of Strecker Amino Acid Synthesis. Grantome. [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem - NIH. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Alkylation of chiral 2-(aminomethyl)oxazolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. CaltechTHESIS. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

Sources

Foundational

Spectroscopic Characterization of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a key building block in medicinal chemistry and drug development. The structur...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a key building block in medicinal chemistry and drug development. The structural complexity of this molecule, featuring a chiral center, an amino acid moiety, and a substituted thiophene ring, necessitates a multi-faceted analytical approach for unambiguous characterization. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles and experimental considerations for researchers in the field.

Molecular Structure and Physicochemical Properties

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic amino acid. A thorough understanding of its structure is the foundation for interpreting its spectroscopic signatures.

  • IUPAC Name: (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid[1]

  • Molecular Formula: C₇H₈BrNO₂S[1]

  • Molecular Weight: 250.12 g/mol [1]

  • Structure: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid structure

    Image Source: PubChem CID 7016818[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the aliphatic chain, and the amine and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the electron-donating effect of the sulfur atom in the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3'~7.10d~3.8The proton on the thiophene ring adjacent to the bromine is expected to be downfield due to the deshielding effect of the halogen. It will be a doublet due to coupling with H4'.
H4'~6.95d~3.8This thiophene proton will be a doublet due to coupling with H3'.
α-H~4.20dd~8.0, ~5.0The alpha-proton is coupled to the two diastereotopic β-protons, resulting in a doublet of doublets.
β-Ha~3.40dd~15.0, ~5.0The β-protons are diastereotopic due to the adjacent chiral center and will exhibit a geminal coupling and a vicinal coupling with the α-proton.
β-Hb~3.25dd~15.0, ~8.0The second diastereotopic β-proton.
-NH₂~8.50br s-The chemical shift of the amine protons is highly variable and depends on concentration and solvent. They often appear as a broad singlet.
-COOH~12.50br s-The carboxylic acid proton is also highly variable and appears as a broad singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~172.0The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
C2'~142.0The thiophene carbon attached to the propanoic acid side chain.
C5'~112.0The thiophene carbon directly bonded to the bromine atom is expected to be significantly shielded.[2][3]
C3'~130.0Thiophene ring carbon.
C4'~128.0Thiophene ring carbon.
α-C~55.0The chiral carbon bonded to the amino group.
β-C~35.0The methylene carbon of the propanoic acid side chain.
Experimental Protocol for NMR Data Acquisition

An illustrative workflow for acquiring high-quality NMR data is presented below.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Frequencies

The IR spectrum of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is expected to show characteristic absorption bands for the amino acid and the substituted thiophene moieties.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeRationale
3200-2500 (broad)O-H (Carboxylic Acid)StretchingThe broadness is due to hydrogen bonding.[4]
3100-3000N-H (Amine)StretchingCharacteristic of primary amines.[5]
~3100C-H (Aromatic)StretchingThiophene ring C-H stretch.
~2900C-H (Aliphatic)StretchingMethylene and methine C-H stretches.
~1710C=O (Carboxylic Acid)StretchingTypical for a carboxylic acid carbonyl.
~1600N-H (Amine)BendingScissoring vibration of the -NH₂ group.[6]
~1500, ~1450C=C (Aromatic)StretchingThiophene ring skeletal vibrations.
~1400C-OStretchingCarboxylic acid C-O stretch.
~1250O-HBendingCarboxylic acid O-H in-plane bend.
~800C-H (Aromatic)Bending (out-of-plane)Characteristic of 2,5-disubstituted thiophenes.
~700C-BrStretchingCarbon-bromine stretching vibration.
Experimental Protocol for FT-IR Data Acquisition

A standard procedure for obtaining the FT-IR spectrum of a solid sample is outlined below.

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data

Given the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This will result in two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

m/zFragmentRationale
251/249[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
206/204[M - COOH]⁺Loss of the carboxylic acid group.
172/170[M - C₃H₄NO₂]⁺Cleavage of the propanoic acid side chain.
91[C₄H₃S]⁺Thiophene ring fragment after loss of bromine and the side chain.
Fragmentation Pathway

A plausible fragmentation pathway under electron ionization is depicted below.

Fragmentation_Pathway M+ (m/z 249/251) M+ (m/z 249/251) Loss of COOH Loss of COOH M+ (m/z 249/251)->Loss of COOH Fragment (m/z 204/206) Fragment (m/z 204/206) Loss of COOH->Fragment (m/z 204/206) Loss of C2H3N Loss of C2H3N Fragment (m/z 204/206)->Loss of C2H3N Fragment (m/z 172/170) Fragment (m/z 172/170) Loss of C2H3N->Fragment (m/z 172/170)

Caption: A simplified fragmentation pathway for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining an electron ionization mass spectrum is as follows.

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a reliable reference for researchers. The provided experimental protocols and workflows serve as a practical guide for obtaining high-quality data. This multi-technique approach ensures the scientific integrity and trustworthiness of the structural elucidation, which is paramount in the fields of chemical research and drug development.

References

  • Sone, T., Takahashi, K., & Fujieda, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572–574. ([Link])

  • Sci-Hub. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Retrieved from a source providing access to the full text.
  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work.
  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. ([Link])

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. ([Link])

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. ([Link])

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. ([Link])

  • PMC - NIH. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. ([Link])

  • University of Wisconsin-Madison. (n.d.). FTIR Analysis of Protein Structure. ([Link])

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. ([Link])

  • PubChem. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. ([Link])

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed....
  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. ([Link])

  • ResearchGate. (2025). (PDF) Infrared spectral studies of propanoic acid in various solvents. ([Link])

Sources

Exploratory

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

An In-depth Technical Guide to the Potential Biological Activities of Bromothiophene-Containing Amino Acids Abstract The integration of heterocyclic moieties into amino acid scaffolds represents a compelling strategy in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Bromothiophene-Containing Amino Acids

Abstract

The integration of heterocyclic moieties into amino acid scaffolds represents a compelling strategy in medicinal chemistry, aimed at the development of novel therapeutic agents with enhanced potency and specificity. Among these, the thiophene ring stands out as a "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs. This guide provides a comprehensive technical overview of the potential biological activities of a specific, yet underexplored, class of these compounds: bromothiophene-containing amino acids. By combining the structural rigidity and unique electronic properties of the brominated thiophene ring with the chiral backbone of amino acids, these molecules present a promising frontier for researchers, scientists, and drug development professionals. This document will delve into the rationale for their design, potential synthetic strategies, and a detailed exploration of their prospective biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by insights from related thiophene derivatives.

The Thiophene Moiety: A Cornerstone of Modern Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a vast array of biologically active compounds. Its prevalence in pharmaceuticals can be attributed to several key physicochemical properties. The sulfur atom influences the molecule's electronic distribution and lipophilicity, which in turn can enhance drug-receptor interactions and improve pharmacokinetic profiles. Thiophene and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects. The introduction of a bromine atom onto the thiophene ring further modulates its electronic properties and provides a reactive handle for synthetic diversification, making bromothiophenes valuable intermediates in the synthesis of complex molecules.

Rationale for the Design of Bromothiophene-Containing Amino Acids

The conjugation of a bromothiophene moiety to an amino acid framework is a deliberate design strategy aimed at creating novel chemical entities with potentially superior therapeutic properties. Amino acids provide a chiral scaffold that is readily recognized by biological systems, while the bromothiophene group can confer unique pharmacological activities. This combination allows for the exploration of a vast chemical space, with the potential for fine-tuning the molecule's properties through modifications to the amino acid backbone, the position of the bromine atom on the thiophene ring, and further substitutions.

Logical Relationship: From Scaffold to Potential Drug Candidate

G Thiophene Thiophene Core (Privileged Scaffold) Bromination Bromination (Modulates Electronics, Provides Synthetic Handle) Thiophene->Bromination Modification BT_AA Bromothiophene-Containing Amino Acid Bromination->BT_AA Incorporation AminoAcid Amino Acid Backbone (Chiral Scaffold, Biocompatibility) AminoAcid->BT_AA Incorporation BiologicalActivity Potential Biological Activities (Anticancer, Antimicrobial, etc.) BT_AA->BiologicalActivity Leads to DrugCandidate Optimized Drug Candidate BiologicalActivity->DrugCandidate Optimization

Caption: Logical progression from core chemical motifs to a potential drug candidate.

Synthetic Pathways to Bromothiophene-Containing Amino Acids

While direct, high-yield synthetic routes specifically for bromothiophene-containing amino acids are not extensively documented, established methods in amino acid synthesis can be logically adapted. The choice of synthetic strategy will depend on the desired position of the bromothiophene moiety and the specific amino acid scaffold.

General Synthetic Strategies

Two classical and versatile methods for α-amino acid synthesis that can be conceptually applied are:

  • Amination of α-Bromo Carboxylic Acids: This approach involves the synthesis of a carboxylic acid containing the bromothiophene side chain, followed by α-bromination using reagents like Br₂ and PBr₃ (the Hell-Volhard-Zelinskii reaction). Subsequent Sₙ2 substitution with ammonia or an ammonia equivalent would yield the target amino acid.

  • Amidomalonate Synthesis: This method offers greater flexibility and is an extension of the malonic ester synthesis. It begins with the alkylation of diethyl acetamidomalonate with a bromothiophene-containing alkyl halide. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, affords the desired α-amino acid.

Experimental Workflow: Amidomalonate Synthesis Adaptation

G start Diethyl Acetamidomalonate intermediate1 Alkylated Malonate Intermediate start->intermediate1 Alkylation reagent1 Base (e.g., NaOEt) reagent1->intermediate1 reagent2 Bromothiophene-alkyl-halide reagent2->intermediate1 intermediate2 Diacid Intermediate intermediate1->intermediate2 Hydrolysis reagent3 Acid Hydrolysis (e.g., aq. HCl, heat) reagent3->intermediate2 product Bromothiophene- Containing Amino Acid intermediate2->product Decarboxylation decarboxylation Decarboxylation (heat)

Caption: A potential workflow for synthesizing bromothiophene-containing amino acids.

Detailed Protocol: Hypothetical Synthesis of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid via Amidomalonate Synthesis

Objective: To synthesize a novel bromothiophene-containing amino acid for biological screening.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide (NaOEt)

  • 2-(Bromomethyl)-5-bromothiophene

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol dropwise at 0°C. Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: To the resulting enolate solution, add a solution of 2-(bromomethyl)-5-bromothiophene (1.1 eq) in anhydrous ethanol dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification of Intermediate: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the pure alkylated intermediate.

  • Hydrolysis and Decarboxylation: The purified intermediate is suspended in concentrated hydrochloric acid and heated to reflux for several hours until TLC analysis indicates the completion of the reaction.

  • Isolation of the Final Product: The reaction mixture is cooled and the solvent is removed under reduced pressure. The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any organic-soluble impurities. The crude amino acid hydrochloride salt is then purified by recrystallization. The free amino acid can be obtained by neutralizing the hydrochloride salt with a suitable base.

Self-Validation: The structure and purity of the final compound should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Biological Activities and Mechanisms of Action

While direct studies on bromothiophene-containing amino acids are limited, the extensive research on related thiophene derivatives provides a strong basis for predicting their potential biological activities.

Anticancer Activity

Thiophene derivatives have shown significant potential as anticancer agents, acting through various mechanisms. The incorporation of a bromothiophene moiety into an amino acid could lead to compounds with potent antiproliferative and cytotoxic effects.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many thiophene-containing compounds are known to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. A bromothiophene-containing amino acid could potentially target the ATP-binding site or allosteric sites of kinases such as VEGFR-2 and Akt.

  • Tubulin Polymerization Inhibition: Some thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.

  • Induction of Apoptosis: Thiophene-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Potential Signaling Pathway: Kinase Inhibition

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates BT_AA Bromothiophene- Containing Amino Acid BT_AA->Receptor Inhibits Akt Akt BT_AA->Akt Inhibits PI3K->Akt Activates Downstream Downstream Effectors (Proliferation, Survival, Angiogenesis) Akt->Downstream Promotes

Caption: Potential mechanism of anticancer activity via inhibition of a kinase signaling pathway.

Antimicrobial Activity

The thiophene scaffold is present in numerous compounds with potent antibacterial and antifungal properties. The introduction of a bromothiophene group into an amino acid could yield novel antimicrobial agents, which are urgently needed to combat the rise of drug-resistant pathogens.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Amino acid analogues can act as inhibitors of essential bacterial enzymes involved in cell wall biosynthesis or other metabolic pathways.

  • Membrane Disruption: The amphiphilic nature of some amino acid derivatives can lead to the disruption of bacterial cell membranes.

Enzyme Inhibition

Thiophene derivatives have been identified as inhibitors of a variety of enzymes, including D-amino acid oxidase (DAO), c-Jun N-terminal kinase (JNK), and various proteases. The structural features of bromothiophene-containing amino acids make them attractive candidates for the development of potent and selective enzyme inhibitors.

Table 1: Summary of Biological Activities of Selected Thiophene Derivatives

Compound ClassBiological ActivityExample/TargetReference
2-Amino-3-aroyl-thiophenesAnticancer (Antimitotic)Tubulin Polymerization
Thiophene-thiazole derivativesAntibacterialXDR Salmonella Typhi
2-Amino-3-carboxy-4-phenylthiophenesaPKC InhibitionVascular Permeability
Thiophene-3-carboxamidesJNK InhibitionATP and JIP mimetics
Thiophene-2-carboxylic acidsDAO InhibitionTyr224 binding pocket

Structure-Activity Relationship (SAR) Considerations

The biological activity of bromothiophene-containing amino acids will likely be influenced by several structural factors:

  • Position of the Bromine Atom: The position of the bromine on the thiophene ring (e.g., 2-, 3-, 4-, or 5-position) will alter the electronic properties and steric profile of the molecule, which can significantly impact its interaction with biological targets.

  • Linker Length and Flexibility: The nature of the linker connecting the bromothiophene ring to the amino acid backbone will affect the overall conformation of the molecule and its ability to fit into a binding pocket.

  • Amino Acid Stereochemistry: The chirality of the amino acid (L- or D-configuration) will be critical for its interaction with chiral biological macromolecules like enzymes and receptors.

  • Substitutions on the Thiophene Ring and Amino Acid: Further modifications to both the thiophene ring and the amino acid side chain can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Future Directions and Conclusion

Bromothiophene-containing amino acids represent a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. While this guide has extrapolated much of their potential from related thiophene derivatives, it underscores the compelling rationale for their synthesis and biological evaluation. Future research should focus on the development of efficient and stereoselective synthetic routes to these compounds, followed by systematic screening for a range of biological activities. In-depth mechanistic studies and structure-activity relationship analyses will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The convergence of the privileged thiophene scaffold with the fundamental building blocks of life offers a promising trajectory for the development of next-generation therapeutics.

References

  • Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. (n.d.). National Institutes of Health. [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of α-Amino Acids. (2022, September 25). Chemistry LibreTexts. [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

  • 2-Bromothiophene. (n.d.). Wikipedia. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024, March 13). ResearchGate. [Link]

  • Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025, September 9). DiVA portal. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PubMed Central. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

  • Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. (2018, November 5). PubMed. [Link]

  • Alpha amino acid synthesis. (n.d.). Khan Academy. [Link]

  • Antimicrobial activity of self-assembled structures formed by protected amino acids Monisha Patel. (n.d.). ChemRxiv. [Link]

  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011, April 15). PubMed. [Link]

  • Antimicrobial activities of amphiphilic derivatives of α-amino acids. (2023, February 25). Journal of Chemical Technology and Metallurgy. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PubMed Central. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019, April 5). ResearchGate. [Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. (n.d.). JOCPR. [Link]

  • SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. (2024, May 12). ResearchGate. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PubMed Central. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2025, August 5). ResearchGate. [Link]

  • Synthesis of Amino Acids. (n.d.). OpenStax. [Link]

  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. (2024, October 19). National Institutes of Health. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (n.d.). PubMed. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate. [Link]

  • Biological Activities of Thiophenes. (2024, January 16). Encyclopedia.pub. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. [Link]

  • (Open Access) Synthesis and structure–activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors (2013). (n.d.). SciSpace. [Link]

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018, April 12). Hilaris Publisher. [Link]

Foundational

The Evolving Landscape of Thiophene Propanoic Acids: A Technical Guide for Drug Discovery

Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry To the dedicated researchers, scientists, and drug development professionals who navigate the complex yet rewarding path of therapeutic innovat...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who navigate the complex yet rewarding path of therapeutic innovation, this guide offers an in-depth exploration of a particularly promising class of molecules: substituted thiophene propanoic acid derivatives. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a bioisostere for the phenyl ring, and the capacity of the sulfur atom to engage in hydrogen bonding, contribute to favorable drug-receptor interactions and improved metabolic stability.[1] This guide will delve into the synthesis, multifaceted pharmacological activities, and structure-activity relationships of thiophene propanoic acid derivatives, providing both foundational knowledge and actionable protocols for your research endeavors.

I. Synthetic Strategies: Building the Thiophene Propanoic Acid Core

The synthetic route to substituted thiophene propanoic acids is a critical consideration, influencing the diversity of achievable derivatives and the overall efficiency of the drug discovery process. Several classical and modern methods are employed, each with its own merits and limitations.

The Gewald Reaction: A Versatile Multicomponent Approach

The Gewald reaction is a cornerstone in thiophene synthesis, prized for its operational simplicity and the ability to generate highly functionalized 2-aminothiophenes in a single step.[2][3][4][5][6] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]

Causality in Experimental Choice: The beauty of the Gewald reaction lies in its convergence. By bringing together three components in one pot, it significantly streamlines the synthetic workflow, reducing time and resource expenditure. The choice of base (often a secondary amine like morpholine or diethylamine) is crucial as it catalyzes the initial Knoevenagel condensation, the critical C-C bond-forming step.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Add diethylamine (0.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to yield the desired ethyl 2-amino-substituted-thiophene-3-carboxylate.

The Paal-Knorr Synthesis: A Classic Route from 1,4-Dicarbonyls

The Paal-Knorr synthesis offers a robust method for constructing the thiophene ring from readily available 1,4-dicarbonyl compounds.[1][7][8][9][10] This reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent.[1][7][8][9][10]

Causality in Experimental Choice: The choice of sulfurizing agent is paramount in the Paal-Knorr synthesis. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most common choices.[8] These reagents not only provide the sulfur atom for the heterocycle but also act as dehydrating agents to drive the cyclization and aromatization steps.[7][10] Caution is advised as these reactions can generate toxic hydrogen sulfide gas.[8]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene

  • Reaction Setup: In a well-ventilated fume hood, combine the 1,4-dicarbonyl precursor (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove any insoluble byproducts. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the substituted thiophene.

Synthesis of Thiophene Propanoic Acids

Once the substituted thiophene core is synthesized, the propanoic acid side chain can be introduced or elaborated through various standard organic transformations.

Protocol: Synthesis of 3-(2-Thienyl)propanoic Acid [11]

  • Hydrogenation: To a solution of 3-(2-thienyl)acrylic acid (1.0 eq) in tetrahydrofuran, add 10% palladium on carbon (catalytic amount).

  • Reaction Conditions: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (45 psi) at room temperature for 24 hours.

  • Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate to dryness. The resulting solid is recrystallized from water to yield 3-(2-thienyl)propanoic acid.[11]

Protocol: Synthesis of 2-(2-Thienyl)propionic Acid [12]

  • Hydrolysis: To a solution of ethyl 2-(thiophen-2-yl)propanoate (1.0 eq) in a mixture of methanol and water, add lithium hydroxide monohydrate (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with an aqueous acid solution and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield 2-(2-thienyl)propionic acid.[12]

II. Pharmacological Activities: A Spectrum of Therapeutic Potential

Substituted thiophene propanoic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant area of investigation for thiophene propanoic acid derivatives is their potential as anti-inflammatory agents. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[13]

Mechanistic Insight: The anti-inflammatory properties of many thiophene derivatives are attributed to their ability to inhibit COX and/or lipoxygenase (LOX) enzymes. The presence of a carboxylic acid group is often crucial for activity, as it mimics the carboxylic acid of arachidonic acid, the natural substrate for these enzymes.[13]

Structure-Activity Relationship (SAR):

Compound/SubstituentTargetIC50 (µM)Reference
Thiazole Derivative A2 COX-223.26[14]
Thiazole Derivative A3 COX-228.87[14]
Pyrazole Derivative PYZ16 COX-20.52[15]
Indomethacin Amide 7 COX-20.009[16]
Indomethacin Amide 19 COX-20.04[16]

This table presents a selection of COX-2 inhibition data for various heterocyclic compounds to illustrate the potency that can be achieved. Specific data for a homologous series of substituted thiophene propanoic acids is an active area of research.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Prepare solutions of purified ovine COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (substituted thiophene propanoic acid derivatives) and a reference NSAID (e.g., celecoxib) in DMSO.

  • Assay Procedure: In a 96-well plate, add the enzyme solution, a heme cofactor, and the test compound or vehicle control. Incubate for a short period at room temperature.

  • Substrate Addition: Initiate the reaction by adding a solution of arachidonic acid.

  • Quantification: After a defined incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Activity: Diverse Mechanisms of Action

The anticancer potential of thiophene derivatives is a rapidly expanding field of research.[7][17][18][19][20][21] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[17][18][22]

Mechanistic Insights:

  • Tyrosine Kinase Inhibition: Many thiophene derivatives have been designed to target tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1][23] By blocking the ATP-binding site of these kinases, the derivatives can halt the downstream signaling cascades that drive cancer progression.[1]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and transcription.[24] Some thiophene derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[24]

Cytotoxicity Data of Thiophene Derivatives:

CompoundCell LineIC50 (µM)Reference
Thienopyrimidine 3b HepG2 (Liver)3.11[23]
Thienopyrimidine 3b PC-3 (Prostate)2.15[23]
Thienopyrimidine 4c HepG2 (Liver)3.02[23]
Thienopyrimidine 4c PC-3 (Prostate)3.12[23]
Thiophene Carboxamide 2b Hep3B (Liver)5.46[19]
Thiophene Carboxamide 2d Hep3B (Liver)8.85[19]
SB-200 MCF-7 (Breast)<30[22]

This table showcases the cytotoxic potential of various thiophene derivatives against different cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted thiophene propanoic acid derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

III. Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design.

Tyrosine Kinase Inhibition Signaling Pathway

Tyrosine_Kinase_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Dimerization ADP ADP RTK->ADP Signaling_Proteins Downstream Signaling Proteins RTK->Signaling_Proteins Phosphorylation ATP ATP ATP->RTK Provides Phosphate Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Proteins->Cellular_Response Signal Transduction Cascade Inhibitor Thiophene Propanoic Acid Derivative Inhibitor->RTK Blocks ATP Binding Site

Caption: Tyrosine Kinase Inhibition by a Thiophene Propanoic Acid Derivative.

Topoisomerase II Inhibition Mechanism

Topoisomerase_II_Inhibition cluster_DNA DNA Replication/Transcription cluster_Enzyme Topoisomerase II Action Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Binding Cleaved_DNA Transient Double-Strand Break Religated_DNA Relaxed DNA Cleaved_DNA->Religated_DNA Religation Stable_Complex Stable Topo II-DNA- Inhibitor Complex Cleaved_DNA->Stable_Complex Prevents Religation Topo_II->Cleaved_DNA Creates Break Inhibitor Thiophene Propanoic Acid Derivative Apoptosis Apoptosis Stable_Complex->Apoptosis DNA Damage Signal

Caption: Topoisomerase II Inhibition Leading to Apoptosis.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Start Synthesized Thiophene Propanoic Acid Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Mechanism->Enzyme_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis_Assay Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Start Iterative Synthesis In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Sources

Exploratory

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid: A Technical Guide to a Chiral Building Block in Modern Drug Discovery

Abstract (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known as D-2-(5-bromothienyl)alanine, is a non-proteinogenic amino acid that has emerged as a valuable chiral building block in medicinal chemistry. Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, also known as D-2-(5-bromothienyl)alanine, is a non-proteinogenic amino acid that has emerged as a valuable chiral building block in medicinal chemistry. Its unique structure, combining the stereochemistry of a D-amino acid with a functionalized thiophene moiety, offers researchers a versatile scaffold for the design of novel therapeutic agents. This guide provides an in-depth analysis of the compound's properties, plausible synthetic routes based on established chemical principles, and its potential applications in drug development, particularly in the realm of peptide and small molecule therapeutics. While a definitive primary publication detailing its initial discovery and synthesis is not readily apparent in the public domain, this document consolidates available data and proposes robust methodologies for its preparation and use, grounded in established expertise in asymmetric synthesis and peptide chemistry.

Introduction: The Significance of Non-Canonical Amino Acids

The therapeutic landscape is increasingly dominated by molecules that exhibit high specificity and potency, often achieved through the precise spatial arrangement of functional groups. Non-canonical amino acids, those not found among the 20 common protein-building blocks, are instrumental in this pursuit. Their incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and introduce novel pharmacophoric elements for improved target binding and pharmacokinetic profiles. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a prime example of such a building block, offering a unique combination of chirality and a versatile aromatic heterocycle. The thiophene ring, a bioisostere of the phenyl group, offers a different electronic distribution and potential for further functionalization, while the bromine atom provides a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is crucial for its effective application in synthesis and drug design. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem[1]
Molecular Weight 250.12 g/mol PubChem[1]
CAS Number 264903-54-0PubChem[1]
IUPAC Name (2R)-2-amino-3-(5-bromo-2-thienyl)propanoic acidSigma-Aldrich[2]
Synonyms D-2-(5-bromothienyl)alanine, 3-(5-Bromothien-2-yl)-D-alaninePubChem[1]
Physical Form SolidSigma-Aldrich[2]
Purity Typically >95%Sigma-Aldrich[2]

Characterization of this compound would rely on standard analytical techniques to confirm its identity, purity, and stereochemistry. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the thiophene and amino acid moieties.

  • Mass Spectrometry (MS): To determine the exact mass and confirm the molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): To establish the enantiomeric purity of the (R)-isomer.

  • Optical Rotation: Measurement of the specific rotation would confirm the stereochemistry.

Synthetic Strategies: Pathways to a Chiral Thiophene Amino Acid

While the original synthetic description remains elusive, established methods in asymmetric amino acid synthesis provide a clear roadmap for the preparation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Two primary strategies are proposed: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis from a Prochiral Precursor

A plausible and efficient approach involves the asymmetric synthesis starting from 5-bromothiophene-2-carboxaldehyde. This method builds the chiral center stereoselectively. A generalized workflow is depicted below.

Asymmetric Synthesis Workflow A 5-Bromothiophene-2-carboxaldehyde B Condensation to form α,β-unsaturated acid or ester A->B e.g., Knoevenagel or Wittig-type reaction C Asymmetric Hydrogenation (Chiral Catalyst) B->C Key stereochemistry-defining step D Protected (R)-amino acid C->D E Deprotection D->E F (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid E->F Racemic Synthesis and Resolution cluster_0 Synthesis of Racemate A Racemic 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid B Enzymatic Resolution A->B C Separation B->C D (R)-enantiomer C->D E Modified (S)-enantiomer C->E Start 5-Bromothiophene-2-carboxaldehyde Mid e.g., Strecker or Bucherer-Bergs synthesis Start->Mid Mid->A

Figure 2: Racemic Synthesis and Enzymatic Resolution Workflow.

Step-by-Step Experimental Protocol (Proposed):

  • Synthesis of the Racemate: The racemic amino acid can be prepared via several classic methods, such as the Strecker synthesis from 5-bromothiophene-2-carboxaldehyde, potassium cyanide, and ammonia, followed by hydrolysis.

  • Enzymatic Resolution: The most common method for resolving racemic amino acids is enzymatic resolution. This highly selective method offers a greener alternative to chiral chromatography on a large scale.

    • N-Acetylation: The racemic amino acid is first N-acetylated.

    • Enzymatic Hydrolysis: The N-acetylated racemate is then treated with an acylase enzyme (e.g., from Aspergillus species). The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer ((S)-isomer), leaving the N-acetyl-D-amino acid ((R)-isomer) unreacted.

    • Separation: The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be separated based on their different solubility or by ion-exchange chromatography.

    • Hydrolysis: The isolated N-acetyl-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is then hydrolyzed under acidic conditions to yield the pure (R)-enantiomer.

Applications in Drug Discovery and Development

The unique structural features of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid make it a highly attractive building block for the synthesis of novel therapeutic agents.

Peptide-Based Therapeutics

The incorporation of this D-amino acid into peptide sequences can significantly enhance their resistance to enzymatic degradation by proteases, thereby increasing their in vivo half-life. The bromothiophene side chain can also be utilized to:

  • Introduce Novel Interactions: The thiophene ring can engage in π-stacking or other non-covalent interactions with biological targets.

  • Serve as a Scaffold for Further Derivatization: The bromine atom is a versatile handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the generation of extensive peptide libraries for screening.

Small Molecule Synthesis

As a chiral starting material, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid can be used in the synthesis of complex small molecules where the stereochemistry of the amino acid backbone is crucial for biological activity. Its utility as an intermediate for anticancer drugs has been suggested, highlighting its potential in the development of targeted therapies.[3]

Conclusion and Future Outlook

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. While its precise historical origins in the literature are not immediately evident, its synthesis can be reliably achieved through established and robust methodologies in asymmetric synthesis. The growing demand for more stable and specific peptide-based drugs, as well as for novel chiral small molecules, ensures that this and other non-canonical amino acids will continue to play a pivotal role in the future of drug discovery. Further research into the applications of this particular building block is warranted and is likely to yield novel therapeutic candidates with improved pharmacological properties.

References

  • PubChem. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. L-2-(5-Bromothienyl)alanine. [Link]

Sources

Foundational

A Researcher's Guide to Sourcing and Quality Control of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid for Drug Discovery

Introduction: The Significance of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in Modern Medicinal Chemistry (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-proteinogenic amino acid, has emerged as a crit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in Modern Medicinal Chemistry

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-proteinogenic amino acid, has emerged as a critical building block in contemporary drug discovery and development. Its unique structural motif, featuring a chiral center and a substituted thiophene ring, offers medicinal chemists a versatile scaffold for designing novel therapeutic agents with tailored pharmacological profiles. Non-proteinogenic amino acids are not among the 22 amino acids naturally encoded in an organism's genome for protein assembly, but they play crucial roles as intermediates in biosynthesis, as components of bacterial cell walls, and as pharmacological compounds.[1] The thiophene moiety, in particular, is a well-established bioisostere for the phenyl ring, often conferring improved metabolic stability and tissue distribution. The bromine substituent provides a handle for further chemical modification, enabling the exploration of a wider chemical space.

Given its importance as a starting material, the procurement of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid of consistently high purity is paramount for the successful progression of research and development programs. The presence of impurities, particularly the incorrect enantiomer or process-related by-products, can lead to misleading biological data, complicate structure-activity relationship (SAR) studies, and ultimately result in costly delays. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for this vital compound, a robust framework for supplier evaluation, and detailed protocols for incoming quality control.

Commercial Supplier Landscape

A number of chemical suppliers specialize in providing unique building blocks for research and development. For (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS No. 264903-54-0), several vendors offer this compound in varying quantities. The following table provides a comparative overview of some of the key suppliers. It is important to note that catalog offerings and specifications can change, so direct inquiry with the suppliers is always recommended.

SupplierProduct Name/SynonymPurity (Typical)AvailabilityNotes
Atomax Chemicals D-2-(5-Bromothienyl)alanine>95%Inquire (MOQ may apply)A manufacturer of chiral chemicals and amino acids.[2]
AA Blocks (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid>95%Various quantities (e.g., 100mg to 10g)Provides a range of building blocks for drug discovery.
BLDpharm (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidInquireVarious quantitiesA supplier of research chemicals and pharmaceutical intermediates.[3]
CymitQuimica (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidInquireInquireA supplier of fine chemicals for research.
Ambeed (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidInquireInquireStates availability of comprehensive analytical data (NMR, HPLC, LC-MS).[4]
Angene (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidInquireInquireA global supplier of research chemicals.[5]

Supplier Qualification: A Risk-Based Approach

The selection of a supplier for a critical raw material should be a meticulous process based on a thorough evaluation of their quality systems and technical capabilities. A robust supplier qualification workflow is essential to mitigate risks to project timelines and data integrity.

SupplierQualification cluster_InitialScreening Initial Screening cluster_TechnicalEvaluation Technical Evaluation cluster_QualitySystems Quality Systems Assessment cluster_Approval Approval & Monitoring IdentifySuppliers Identify Potential Suppliers RequestInfo Request Technical Information (CoA, SDS, Purity) IdentifySuppliers->RequestInfo Gather Data ReviewCoA Review Certificate of Analysis RequestInfo->ReviewCoA Evaluate AssessAnalytical Assess Analytical Capabilities ReviewCoA->AssessAnalytical Deep Dive RequestSample Request Sample for In-house Testing AssessAnalytical->RequestSample Verify Questionnaire Supplier Quality Questionnaire RequestSample->Questionnaire Assess Systems Audit On-site or Remote Audit (for critical suppliers) Questionnaire->Audit If Necessary ApproveSupplier Approve Supplier Audit->ApproveSupplier Qualify MonitorPerformance Ongoing Performance Monitoring ApproveSupplier->MonitorPerformance Maintain Quality

Caption: A risk-based workflow for qualifying suppliers of critical raw materials.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides a summary of the quality control testing performed on a specific batch of material. Researchers should scrutinize the CoA for the following information:

  • Identity Confirmation: The method used to confirm the structure of the compound. This is typically done by ¹H NMR and Mass Spectrometry.

  • Purity Assessment: The analytical technique used to determine purity, most commonly High-Performance Liquid Chromatography (HPLC). The chromatogram itself should be requested if not provided, to visually inspect for any significant impurity peaks.

  • Chiral Purity: For a chiral molecule like this, the enantiomeric excess (e.e.) is a critical parameter. This is determined by chiral HPLC. A high e.e. (typically >98%) is essential for most applications in drug discovery.

  • Residual Solvents: The amount of residual solvents from the synthesis and purification process, usually determined by Gas Chromatography (GC).

  • Water Content: Often determined by Karl Fischer titration.

  • Elemental Analysis: Provides confirmation of the elemental composition of the molecule.

Below is a model Certificate of Analysis illustrating the key data points to look for:

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity by ¹H NMR Conforms to structureConforms¹H NMR (500 MHz, DMSO-d₆)
Purity by HPLC ≥ 98.0%99.2%HPLC (UV at 254 nm)
Enantiomeric Excess ≥ 98.0%99.5%Chiral HPLC
Mass Spectrum Conforms to structureConformsESI-MS
Water Content ≤ 0.5%0.2%Karl Fischer
Residual Solvents ≤ 0.5% total< 0.1%GC-HS

Incoming Quality Control: A Practical Protocol

Even with a comprehensive CoA from a qualified supplier, it is best practice to perform in-house verification of critical parameters for each new batch of material. This self-validating system ensures the integrity of your experimental results.

Experimental Protocol for Incoming QC
  • Identity Confirmation by ¹H NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl or NaOD to aid solubility).

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the structure. The thiophene ring protons should be clearly visible, as well as the signals for the propanoic acid backbone. The chemical shifts will be influenced by the substituents on the thiophene ring.[6]

  • Purity Determination by HPLC

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 254 nm).

    • Analysis: The chromatogram should show a single major peak corresponding to the product. The area percentage of this peak is used to calculate the purity.

  • Chiral Purity by Chiral HPLC

    • Column Selection: The choice of chiral stationary phase (CSP) is critical. For non-proteinogenic amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often successful.[7]

    • Mobile Phase: A polar organic mobile phase (e.g., methanol or ethanol with a small amount of an acidic and/or basic modifier) is commonly used.

    • Method Development: If a specific method is not provided by the supplier, a screening of different chiral columns and mobile phases may be necessary. The goal is to achieve baseline resolution of the two enantiomers.

    • Analysis: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.

AnalyticalWorkflow cluster_QC Incoming QC Workflow Start Receive New Batch NMR ¹H NMR for Identity Start->NMR HPLC HPLC for Purity NMR->HPLC ChiralHPLC Chiral HPLC for e.e. HPLC->ChiralHPLC Decision Accept or Reject? ChiralHPLC->Decision Accept Release to Research Decision->Accept Pass Reject Contact Supplier Decision->Reject Fail

Caption: A typical analytical workflow for the incoming quality control of a chiral raw material.

Potential Impurities and Their Origins

Understanding the potential synthetic routes for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid can provide insights into likely process-related impurities. Asymmetric synthesis of chiral amino acids can be achieved through various methods, including the alkylation of chiral glycine enolates, asymmetric Strecker synthesis, or enzymatic resolutions.[2]

Potential impurities may include:

  • (S)-enantiomer: The opposite enantiomer, which can arise from incomplete stereocontrol during the synthesis or racemization under certain conditions.

  • Starting materials: Unreacted 2-bromo-5-(bromomethyl)thiophene or other precursors.

  • Over-brominated or under-brominated analogs: Thiophene rings with two bromine atoms or no bromine atom.

  • Diastereomers: If additional chiral centers are introduced during the synthesis.

  • Reagents and catalysts: Traces of catalysts or reagents used in the synthesis.

A thorough analysis of the impurity profile by HPLC and LC-MS is recommended to ensure the material is suitable for its intended use.

Conclusion

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a valuable building block for the development of novel therapeutics. The success of research programs utilizing this compound is critically dependent on the quality and purity of the starting material. By implementing a rigorous supplier qualification process and a robust incoming quality control workflow, researchers can ensure the reliability of their supply chain and the integrity of their scientific data. This guide provides a framework for making informed decisions when sourcing this important chemical entity, ultimately contributing to the efficiency and success of drug discovery endeavors.

References

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 631-640.
  • Angene. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • AA Blocks. (n.d.). All Products. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 8, 589. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • AA Blocks. (n.d.). 2228113-39-9 | 2-amino-3-(5-bromo-3-methylfuran-2-yl)propanoic acid. Retrieved from [Link]

  • AA Blocks. (n.d.). 1270028-52-8 | (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

  • Agilent. (n.d.). Certificate of Analysis - Amino Acid Standard. Retrieved from [Link]

  • YouTube. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Retrieved from [Link]

  • MakingCosmetics.com Inc. (2022, March 22). Oat Amino Acids - Certificate of Analysis. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Retrieved from [Link]

  • AA Blocks. (n.d.). 1894326-91-0 | methyl 3-amino-2-(5-bromothiophen-2-yl)propanoate. Retrieved from [Link]

  • Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2). Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • AA Blocks. (n.d.). All Products. Retrieved from [Link]

  • Journal of Pharmacy and Pharmacology. (2023). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Journal of Pharmacy and Pharmacology, 75(10), 1335-1355. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Chemical Science, 9(21), 4816-4822. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Wiley-VCH. (2017). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. In Amino Acids: Biochemistry and Nutrition (pp. 1-28).
  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Chiral high performance liquid chromatography for enantiomeric purity evaluation of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 235, 115659. Retrieved from [Link]

  • Molecules. (2021). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molecules, 26(16), 4993. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Google Patents. (n.d.). US6331634B1 - Process for preparing 2-alkyl-3-aminothiophene derivative and 3-amino-4-alkylthiophene-2-carboxylic acid ester derivative.
  • Google Patents. (n.d.). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Google Patents. (n.d.). EP0123456A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • AA Blocks. (n.d.). 2680875-90-3 | 3-(5-bromothiophen-2-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid. Retrieved from [Link]

  • ResearchGate. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Incorporation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid into Synthetic Peptides

Abstract & Introduction The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] By moving beyond the 20 proteinogenic amino...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles.[1] This guide provides a detailed protocol for the incorporation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid , a unique ncAA featuring a sterically demanding bromothiophene side chain.

The bulky nature of this amino acid presents specific challenges to standard solid-phase peptide synthesis (SPPS) protocols, primarily related to achieving efficient peptide bond formation.[1][4][5] Furthermore, the presence of a bromine atom offers a valuable synthetic handle for post-synthetic modifications via cross-coupling chemistry, enabling the creation of complex and functionalized peptide architectures.[6]

This document outlines an optimized protocol based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) SPPS strategy.[1][7] We will address key considerations from Nα-Fmoc protection of the free amino acid to optimized coupling strategies, cleavage, and final peptide characterization, providing researchers with a robust framework for success.

Physicochemical Properties & Strategic Considerations

A thorough understanding of the ncAA's properties is critical for designing a successful synthesis strategy.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acidPubChem[8]
Molecular Formula C₇H₈BrNO₂SPubChem[8]
Molecular Weight 250.12 g/mol PubChem[8]
Monoisotopic Mass 248.94591 DaPubChem[8]

Key Structural Implications for Synthesis:

  • Steric Hindrance: The thiophene ring is a bulky aromatic moiety that significantly hinders the reactivity of the α-amino and carboxyl groups. This steric impediment is the primary challenge, often leading to incomplete coupling reactions and the formation of deletion sequences if not properly addressed.[1][4]

  • Bromine Substituent: The bromine atom is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage. Its true value lies in its potential as a reactive site for post-synthetic modifications (e.g., Suzuki or Heck couplings) to introduce further complexity.[6]

  • Chiral Integrity: The (R)-stereochemistry at the α-carbon must be preserved throughout the synthesis. While standard coupling reagents are designed to minimize racemization, the use of additives like Oxyma Pure or HOBt is a crucial safeguard, especially during the activation step.[9][10][11]

Nα-Fmoc Protection of the Amino Acid

Prior to use in SPPS, the free amino acid must be protected at its α-amino group. The Fmoc group is ideal due to its stability in acidic conditions and its clean removal under mild basic conditions.[12][13]

Protocol 3.1: General Procedure for Fmoc Protection

  • Dissolve (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise while maintaining the temperature and stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid, Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, by flash chromatography or recrystallization.

  • Confirm identity and purity via LC-MS and NMR.

Fmoc_Protection AminoAcid (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Base aq. Na₂CO₃, Dioxane AminoAcid->Base FmocOSu Fmoc-OSu FmocOSu->Base Product Fmoc-Protected ncAA Base->Product Room Temp, Overnight

Caption: Nα-Fmoc protection of the amino acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol employs the Fmoc/tBu strategy, which involves the sequential addition of N-terminally Fmoc-protected amino acids to a growing peptide chain on a solid support.[1]

SPPS_Cycle Start Peptide-Resin (Fmoc-AA) Deprotection Fmoc Deprotection Start->Deprotection 20% Piperidine in DMF Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (New Fmoc-AA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 HATU/DIPEA Washing2->Start Cycle Repeats

Caption: The core cycle of Fmoc-SPPS.

4.1 Materials and Reagents

Reagent/MaterialPurpose
Resin Rink Amide or pre-loaded Wang resin (0.3-0.8 mmol/g)
Protected ncAA Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Deprotection Reagent 20% (v/v) Piperidine in DMF
Coupling Reagent HATU, HBTU, or PyBOP
Activation Base N,N-Diisopropylethylamine (DIPEA)
Washing Solvents DMF, DCM, Methanol
Capping Solution Acetic Anhydride/DIPEA/DMF (5:10:85 v/v/v)
Cleavage Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Precipitation Solvent Cold Diethyl Ether

4.2 Step-by-Step Synthesis Protocol

This protocol assumes a starting scale of 0.1 mmol on a compatible resin.

  • Resin Swelling: Place the resin in a reaction vessel. Swell in DMF for 30 minutes, then DCM for 30 minutes. Drain the solvent.[7]

  • Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-amino acid-resin, perform an initial deprotection step by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine.

4.3 Incorporation of Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

This is the critical step requiring optimized conditions to overcome steric hindrance.

ncAA_Coupling_Workflow Fmoc_ncAA Fmoc-ncAA (4 eq) Add_Activation Add Activation Solution to Resin HATU HATU (3.9 eq) DIPEA DIPEA (8 eq) DMF_solve DMF Deprot_Resin Deprotected Peptide-Resin Deprot_Resin->Add_Activation Couple Couple (2-4 hours) Add_Activation->Couple Kaiser_Test Kaiser Test Couple->Kaiser_Test Result Complete? Kaiser_Test->Result Wash Wash & Proceed to Next Cycle Result->Wash Yes (Yellow) Recouple Recouple or Cap Result->Recouple No (Blue)

Caption: Optimized workflow for coupling the sterically hindered ncAA.

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, extending the time or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) or using microwave-assisted methods can improve efficiency.[5]

  • Monitor Completion: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test.[1]

    • Negative Result (Yellow Beads): The coupling is complete. Proceed to the washing step.

    • Positive Result (Blue Beads): The coupling is incomplete. Drain the vessel and repeat the coupling step with a fresh activation solution ("double coupling").

  • Washing: Once coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To prevent the formation of deletion peptides from any unreacted sites, treat the resin with the capping solution for 15 minutes. This step is highly recommended after coupling a sterically hindered residue.

  • Chain Elongation: Repeat the cycle of deprotection, washing, and coupling for the remaining amino acids in the sequence.

Cleavage, Deprotection, and Isolation

The final step involves cleaving the completed peptide from the solid support and simultaneously removing all acid-labile side-chain protecting groups.[14][15]

Protocol 5.1: Peptide Cleavage

  • Wash the final peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) fresh. Use approximately 10 mL per gram of resin.

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. The trityl cation scavenger (TIS) is crucial for preventing side reactions with sensitive residues like Trp or Met, should they be present in the sequence.[14]

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10x the volume of the filtrate).

  • A white precipitate should form. Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with more cold ether (2x) to remove scavengers, and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

6.1 Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[16][17]

Table 6.1: Sample Analytical HPLC Protocol

ParameterCondition
Column C18, 3.5-5 µm particle size
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm

Fractions containing the pure peptide are collected, pooled, and lyophilized to yield a final fluffy white powder.

6.2 Characterization

  • Mass Spectrometry: The molecular weight of the purified peptide must be confirmed. This is typically done using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry. The observed mass should match the calculated theoretical mass of the peptide containing the bromothiophene residue.[18][19]

  • Analytical HPLC: The purity of the final lyophilized product is assessed by analytical RP-HPLC. A single major peak indicates a high degree of purity.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of the ncAA (Positive Kaiser Test) Steric hindrance of the bromothiophene side chain.Perform a second coupling ("double couple"). Increase coupling time to 4-6 hours. Use a more potent coupling reagent like PyBOP.[20] Consider microwave-assisted SPPS.[5]
Low Yield of Crude Peptide Aggregation of the growing peptide chain on the resin. Incomplete coupling at multiple steps.Use a capping step after every coupling. Synthesize on a low-load resin or a PEG-based resin (e.g., TentaGel). Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt aggregation.[10][20]
Unexpected Masses in MS Deletion sequences from incomplete coupling. Side reactions during cleavage (e.g., alkylation of sensitive residues if present).Implement capping after difficult couplings. Ensure appropriate scavengers are used in the cleavage cocktail.[14] Optimize cleavage time to avoid prolonged exposure to strong acid.[21]
Racemization Over-activation of the carboxylic acid. Presence of a strong base.Ensure an activating agent/additive combination like HATU/Oxyma is used. Avoid excessive amounts of DIPEA.[10]

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun. Retrieved from [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Ontores. Retrieved from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). Waters. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2021). ResearchGate. Request PDF. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Applied and Environmental Microbiology. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]

  • Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. (2002). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1998). International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2015). Molecules. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Spps and side reactions in peptide synthesis. (2018). Slideshare. Retrieved from [Link]

  • Fmoc-(R)-3-Amino-3-(2-bromophenyl)-propionic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Application

Use of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern drug discovery, the pu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of molecular diversity and enhanced pharmacological properties is paramount. Non-proteinogenic amino acids represent a cornerstone of this endeavor, offering novel side-chain functionalities that can profoundly influence the biological activity and pharmacokinetic profiles of peptides and small molecules. Among these, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a chiral amino acid incorporating a brominated thiophene ring, has emerged as a molecule of significant interest.

The thiophene ring is recognized in medicinal chemistry as a "privileged scaffold".[1] It serves as a versatile bioisostere for phenyl rings, a substitution that can enhance metabolic stability, improve binding affinity through unique electronic characteristics, and modulate lipophilicity.[1][2] The sulfur atom within the thiophene ring can participate in additional hydrogen bonding, further refining drug-receptor interactions.[1] This guide provides a detailed exploration of the properties, applications, and experimental protocols associated with (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, designed for researchers and scientists in the field of drug development.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in medicinal chemistry. The key descriptors for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid are summarized below.[3]

PropertyValue
IUPAC Name (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid[3]
Synonyms D-2-(5-bromothienyl)alanine[3]
Molecular Formula C₇H₈BrNO₂S[3]
Molecular Weight 250.12 g/mol [3]
XLogP3 -0.7[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

Core Applications in Medicinal Chemistry

The utility of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is multifaceted, primarily revolving around its role as a sophisticated building block for creating molecules with novel or enhanced biological activities.

A Unique Building Block for Peptide-Based Therapeutics

The incorporation of non-natural amino acids is a proven strategy for overcoming the limitations of native peptides, such as poor stability and low bioavailability. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is particularly valuable in this context. When protected with an Fmoc group, it serves as a high-purity building block for Solid-Phase Peptide Synthesis (SPPS).[2]

The thiophene moiety introduces distinct conformational constraints and electronic properties into the peptide backbone.[2] These attributes are critical for modulating peptide-ligand interactions, potentially leading to the development of highly specific enzyme inhibitors, receptor agonists, or antagonists with improved pharmacokinetic profiles.[2]

G cluster_0 SPPS Cycle cluster_1 Final Steps Resin Solid Support (Resin) AA1 Fmoc-AA1 Resin->AA1 1. Couple AA2 Fmoc-(R)-2-Amino-3- (5-bromothiophen-2-yl)propanoic acid AA1->AA2 2. Deprotect 3. Couple AA3 Fmoc-AA3 AA2->AA3 4. Deprotect 5. Couple Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) AA3->Cleavage Repeat Cycle for desired length Peptide Final Peptide: AA3-ThienylAla-AA1 Cleavage->Peptide

Workflow for incorporating the thiophene amino acid into a peptide via SPPS.
Scaffold for Novel Small Molecule Drug Candidates

The 2-aminothiophene framework is a cornerstone of many clinically relevant drugs and experimental agents.[4] Derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and antitumor properties.[4][5] The propanoic acid moiety itself is characteristic of an important class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[6][7][8]

This structural heritage makes (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid an ideal starting point for generating libraries of novel small molecules. The amine, carboxylic acid, and the bromine atom on the thiophene ring serve as handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

SAR_Exploration Core (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (Core Scaffold) AmineMod Amine (R1) - Amidation - Alkylation - Reductive Amination Core->AmineMod Modify AcidMod Carboxylic Acid (R2) - Esterification - Amidation - Reduction to Alcohol Core->AcidMod Modify ThiopheneMod Bromo-Thiophene (R3) - Suzuki Coupling - Sonogashira Coupling - Buchwald-Hartwig Amination Core->ThiopheneMod Modify Library Diverse Compound Library for Screening

Points of modification on the core scaffold for library generation.
Development of Targeted Enzyme Inhibitors

The structural features of this amino acid make it an attractive candidate for designing targeted enzyme inhibitors. For instance, thiophene-containing molecules have been successfully developed as potent inhibitors of critical signaling enzymes like PI3K kinase and 5-lipoxygenase.[4][9] The rationale is that the thiophene ring can engage in specific π-π stacking or hydrophobic interactions within an enzyme's active site, while the amino and carboxylate groups can form key hydrogen bonds or salt bridges.

Derivatives can be designed to target various enzyme classes, and their inhibitory potential can be assessed through robust in vitro assays. A common strategy involves screening a library of compounds against a panel of enzymes to identify potent and selective inhibitors.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway ATP ATP Kinase Kinase (Active Site) ATP->Kinase Product Phosphorylated Substrate (Cellular Response) Kinase->Product Blocked X Kinase->Blocked Substrate Protein Substrate Substrate->Kinase Inhibitor Thiophene-based Inhibitor Inhibitor->Kinase Binds to Active Site Blocked->Product

Hypothetical mechanism of kinase inhibition by a thiophene-based compound.

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and application of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. These are representative protocols intended for trained professionals and should be performed in a suitable laboratory setting with all necessary safety precautions.

Protocol 1: Representative Asymmetric Synthesis

This protocol is based on established methods for the asymmetric synthesis of α-amino acids using a chiral auxiliary, adapted for this specific target. It relies on the diastereoselective addition to a chiral nickel(II) complex of a Schiff base.

Materials:

  • (S)-2-N-(N-benzylprolyl)aminobenzophenone (chiral auxiliary)

  • Glycine

  • Nickel(II) nitrate hexahydrate

  • 5-Bromo-2-(bromomethyl)thiophene

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), Dichloromethane (DCM), Diethyl ether

  • Hydrochloric acid (HCl), EDTA

Procedure:

  • Formation of the Chiral Ni(II) Complex: a. In a round-bottom flask, dissolve the chiral auxiliary and an equimolar amount of glycine in methanol. b. Add an aqueous solution of Ni(NO₃)₂·6H₂O and an appropriate amount of solid NaOMe. c. Stir the mixture at room temperature for 1-2 hours until the deep red Ni(II) complex of the glycine Schiff base is formed. d. Evaporate the solvent under reduced pressure. The resulting solid can be used directly or purified.

  • Asymmetric Alkylation: a. Suspend the chiral Ni(II) complex in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Add a solution of 5-bromo-2-(bromomethyl)thiophene in DCM dropwise at room temperature. c. Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC. The reaction proceeds via diastereoselective alkylation of the glycine methylene group.

  • Decomposition and Isolation of the Amino Acid: a. After the reaction is complete, evaporate the DCM. b. Decompose the resulting diastereomeric complex by dissolving it in methanol and adding 2N HCl. Stir for 4-6 hours. c. Filter to remove the precipitated chiral auxiliary. d. Concentrate the filtrate, and treat with an aqueous solution of EDTA to chelate and remove Ni(II) ions. e. Purify the crude (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid by ion-exchange chromatography or recrystallization to achieve high enantiomeric excess (>98% ee).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to determine enantiomeric excess.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid onto a growing peptide chain on a solid support.[2]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF (v/v)

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine and by-products.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the amino acid by dissolving 3 equivalents of Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. b. Allow the activation to proceed for 2-3 minutes. c. Add the activation mixture to the deprotected resin. d. Agitate at room temperature for 1-2 hours. e. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). f. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. e. Dry the peptide pellet and purify using reverse-phase HPLC. Confirm identity via Mass Spectrometry.

Protocol 3: In Vitro Enzyme Inhibition Assay (Luminescence-Based Kinase Assay)

This protocol describes a general method to screen for the inhibitory activity of compounds derived from the core scaffold against a protein kinase.

Materials:

  • Kinase of interest (e.g., PI3K, AKT)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO, serially diluted)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Assay Preparation: a. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). b. Prepare control wells: "No Enzyme" (background), "No Inhibitor" (100% activity), and a known inhibitor (positive control).

  • Kinase Reaction: a. To each well of the microplate, add the assay buffer. b. Add the test compound solution or control solution to the appropriate wells. c. Add the kinase enzyme to all wells except the "No Enzyme" control. d. Initiate the reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP. b. Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background signal ("No Enzyme" control) from all other readings. b. Normalize the data by setting the "No Inhibitor" control as 100% activity and the background as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value for each compound.

References

  • Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. Google Cloud.
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.
  • Applications substituted 2-aminothiophenes in drug design. R Discovery - Researcher.Life.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.
  • ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. YSU Journals.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • a brief review on recent advancements and biological activities of aryl propionic acid derivatives.
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR.
  • New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)

Sources

Method

Application Notes and Protocols: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid as a Putative Glutamate Receptor Modulator

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Potential of Modulating Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1][2] Glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families, mediate the effects of glutamate.[3] The iGluRs, which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that govern fast synaptic transmission.[3] Given their central role in neuronal function, dysfunction of glutamate receptors is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, and depression, making them critical targets for therapeutic intervention.[4][5]

Modulation of glutamate receptor activity, particularly through allosteric mechanisms, offers a nuanced approach to drug development.[6][7][8] Positive allosteric modulators (PAMs) of AMPA receptors, for instance, enhance the receptor's response to glutamate without directly activating it, a mechanism that may offer a more favorable safety profile compared to direct agonists.[6][7][8] Similarly, targeting the glycine co-agonist site on the NMDA receptor provides another avenue for fine-tuning glutamatergic neurotransmission.[9]

This document provides detailed application notes and protocols for the investigation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid , a novel compound with structural motifs suggestive of potential activity as a glutamate receptor modulator. The presence of the thiophene ring, a common bioisostere for a phenyl group in medicinal chemistry, and the amino acid backbone suggest a plausible interaction with glutamate receptors.[10][11][12] These protocols are designed to enable researchers to characterize the pharmacological profile of this compound and elucidate its potential mechanism of action.

Hypothesized Mechanism of Action

Based on structure-activity relationships of known glutamate receptor modulators, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is hypothesized to act as either:

  • A Positive Allosteric Modulator (PAM) of AMPA Receptors: The structural scaffold shares similarities with known AMPA receptor PAMs, where the thiophene moiety could interact with allosteric binding sites on the receptor complex.[6][7][8]

  • An Agonist or Partial Agonist at the Glycine Co-agonist Site of NMDA Receptors: The α-amino acid structure is a key feature for binding to the glycine site on the GluN1 subunit of the NMDA receptor.[9]

The following experimental protocols are designed to systematically evaluate these hypotheses.

Experimental Workflows

A systematic approach to characterizing the activity of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid should involve a tiered screening process, from initial binding assessment to functional characterization of receptor modulation.

workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Subtype Selectivity & Mechanism a Radioligand Binding Assays b Calcium Imaging Assays (FLIPR) a->b Determine functional consequence of binding c Whole-Cell Patch-Clamp Electrophysiology b->c Confirm and detail modulation of ion channel activity d Binding and Functional Assays on Recombinant Receptor Subtypes c->d Investigate selectivity and specific interactions

Caption: Tiered experimental workflow for characterizing a novel glutamate receptor modulator.

Protocol 1: Radioligand Binding Assays for AMPA and NMDA Receptors

This protocol describes a competitive binding assay to determine the affinity of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid for AMPA and NMDA receptors.

Objective: To determine the binding affinity (Ki) of the test compound for AMPA and NMDA receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human recombinant AMPA (e.g., GluA2) or NMDA (e.g., GluN1/GluN2A) receptors.

  • Radioligands:

    • For AMPA receptors: [³H]-AMPA or a suitable antagonist radioligand.

    • For NMDA glycine site: [³H]-glycine or [³H]-DCKA.

  • Test Compound: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., L-glutamate for AMPA receptors, glycine for NMDA glycine site).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reaction Mixture: To each well, add the following in order:

    • Assay buffer.

    • Membrane preparation (typically 10-50 µg of protein per well).

    • Test compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle. For non-specific binding wells, add the non-labeled ligand.

    • Radioligand at a concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor TargetRadioligandTest Compound IC50 (µM)Test Compound Ki (µM)
AMPA (GluA2)[³H]-AMPAExperimental ValueCalculated Value
NMDA (GluN1/GluN2A)[³H]-DCKAExperimental ValueCalculated Value

Protocol 2: Calcium Imaging Assay for Functional Characterization

This protocol utilizes a high-throughput calcium imaging assay, such as the Fluorometric Imaging Plate Reader (FLIPR) system, to assess the functional activity of the test compound on cells expressing glutamate receptors.[13][14][15]

Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator of glutamate receptor-mediated calcium influx.

Materials:

  • Cell Line: A stable cell line expressing the glutamate receptor of interest (e.g., HEK293 cells expressing human AMPA or NMDA receptors).

  • Calcium Indicator Dye: e.g., Fluo-8 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Agonist: Glutamate or a specific agonist for the receptor subtype being tested.

  • Test Compound: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

  • FLIPR instrument or equivalent fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time at 37°C.

  • Compound Addition and Fluorescence Reading:

    • Agonist Mode: Add the test compound at various concentrations and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC50 concentration and measure the fluorescence response.

    • PAM Mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC20 concentration and measure the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • For agonist activity, plot ΔF against the test compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the test compound concentration to determine the IC50.

    • For PAM activity, plot the potentiation of the agonist response against the test compound concentration to determine the EC50 for potentiation.

Data Presentation:

Assay ModeReceptor TargetAgonist UsedTest Compound EC50/IC50 (µM)% Max Response/Inhibition
AgonistAMPA (GluA2)-Experimental ValueExperimental Value
AntagonistAMPA (GluA2)Glutamate (EC50)Experimental ValueExperimental Value
PAMAMPA (GluA2)Glutamate (EC20)Experimental ValueExperimental Value
AgonistNMDA (GluN1/GluN2A)-Experimental ValueExperimental Value
AntagonistNMDA (GluN1/GluN2A)Glutamate/Glycine (EC50)Experimental ValueExperimental Value

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a detailed method for characterizing the effects of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid on glutamate receptor-mediated currents in individual cells with high temporal and voltage resolution.

Objective: To precisely quantify the modulatory effects of the test compound on the amplitude, kinetics, and voltage-dependence of glutamate receptor-mediated currents.

Materials:

  • Cell Line or Primary Neurons: Cells expressing the target glutamate receptors.

  • Patch-clamp rig: Including an inverted microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass pipettes.

  • External Solution: Artificial cerebrospinal fluid (aCSF) or a similar physiological saline solution.

  • Internal Solution: A solution mimicking the intracellular ionic composition.

  • Agonist and Test Compound application system.

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for electrophysiological recording.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Apply a brief pulse of agonist to elicit a baseline current.

    • Co-apply the agonist with the test compound at various concentrations and record the resulting currents.

    • For PAMs, a pre-incubation with the test compound may be necessary.

  • Data Acquisition and Analysis:

    • Record the current responses.

    • Measure the peak amplitude, rise time, and decay time of the currents.

    • Construct concentration-response curves to determine EC50 or IC50 values.

    • Investigate the voltage-dependence of the modulation by recording currents at different holding potentials.

electrophysiology cluster_0 Recording Setup cluster_1 Stimulation & Recording a Cell with Glutamate Receptors c Amplifier a->c Signal b Patch Pipette (Internal Solution) b->a Giga-seal & Whole-cell access f Current Recording c->f Data Acquisition d Agonist Application d->a e Co-application of Test Compound e->a

Caption: Simplified workflow for whole-cell patch-clamp electrophysiology.

Interpreting the Results and Further Steps

The data obtained from these protocols will provide a comprehensive initial pharmacological profile of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

  • If the compound shows affinity for AMPA receptors in binding assays and potentiates agonist-induced responses in functional assays, it is likely an AMPA receptor PAM. Further studies should focus on its effects on receptor desensitization and deactivation kinetics using electrophysiology, as well as its selectivity across different AMPA receptor subunit combinations.

  • If the compound demonstrates affinity for the NMDA receptor glycine site and elicits a response in functional assays in the presence of glutamate, it may be a glycine site agonist or partial agonist. Subsequent experiments should determine its efficacy relative to full agonists like glycine and D-serine and its selectivity for different GluN2 subunits.

  • If the compound shows no activity in these primary assays, it may modulate other glutamate receptor subtypes (e.g., kainate or metabotropic receptors) or have no activity at glutamate receptors.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid as a potential glutamate receptor modulator. By systematically assessing its binding affinity and functional effects, researchers can elucidate its mechanism of action and pave the way for further investigation into its therapeutic potential for CNS disorders.

References

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

  • Leverage, T., Johnson, K., & Williams, B. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wikipedia contributors. (2023, December 29). Glutamate receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • NursingBird. (n.d.). Structure and Function Diversity of Glutamate Receptors. [Link]

  • Black, M. D. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Current topics in medicinal chemistry, 14(19), 2146-2165. [Link]

  • Leverage, T., Johnson, K., & Williams, B. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mayer, M. L. (2004). Structure and function of glutamate receptors. Annals of the New York Academy of Sciences, 1038, 125-130. [Link]

  • Smith, J. P., & Person, A. L. (2016). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments: JoVE, (115), 54332. [Link]

  • Vetter, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. In Ion Channels (pp. 153-172). Humana Press, New York, NY. [Link]

  • Papouin, T., & Oliet, S. H. (2014). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. The Journal of physiology, 592(5), 899-911. [Link]

  • Ward, S. E., Harries, M., Aldegheri, L., Andreotti, D., Ballantine, S., Bax, B. D., ... & Zuccotto, F. (2010). Discovery and characterization of AMPA receptor modulators selective for TARP-γ8. Journal of Pharmacology and Experimental Therapeutics, 335(3), 637-646. [Link]

  • Wikipedia contributors. (2023, November 29). AMPA receptor positive allosteric modulator. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 29). Glutamate receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]

  • Parsons, C. G., Danysz, W., & Lodge, D. (1998). Introduction to Glutamate Receptors, Their Function and Pharmacology. In The Glutamate Synapse as a Therapeutical Target (pp. 1-17). Academic Press. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • Purves, D., Augustine, G. J., Fitzpatrick, D., Katz, L. C., LaMantia, A. S., McNamara, J. O., & Williams, S. M. (2001). Glutamate Receptors. In Neuroscience. 2nd edition. Sinauer Associates. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Introduction: The Strategic Importance of Thienylalanines in Drug Discovery The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a cornerstone of modern medicinal chemistry. (R)-2-Amino...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thienylalanines in Drug Discovery

The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a cornerstone of modern medicinal chemistry. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a derivative of thiophenylalanine, serves as a versatile building block. The bromine atom on the thiophene ring provides a reactive handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This allows for the strategic introduction of a wide array of aryl, heteroaryl, or vinyl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Thiophene-containing molecules are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[2][3] The ability to functionalize the thiophene ring of an amino acid via Suzuki coupling opens a direct route to novel pharmacophores with potential applications as antimicrobial, anticancer, or anti-inflammatory agents.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. It covers critical considerations, from protecting group strategy to reaction optimization, and provides a detailed, field-proven protocol.

Core Challenge: Functional Group Incompatibility

The primary challenge in performing Suzuki coupling on an amino acid is the presence of the free amine (-NH₂) and carboxylic acid (-COOH) groups.[4][5] These functional groups can interfere with the palladium catalyst and the base required for the reaction:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium center, leading to catalyst deactivation.[5]

  • Acid-Base Reactivity: The carboxylic acid can react with the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in the coupling, complicating stoichiometry and potentially affecting reaction kinetics.[6]

  • Solubility Issues: The zwitterionic nature of the unprotected amino acid can lead to poor solubility in the aprotic organic solvents typically used for Suzuki reactions (e.g., dioxane, THF, toluene).[7]

Therefore, a robust protecting group strategy is not merely recommended; it is essential for a successful and reproducible reaction.

Strategic Approach: Orthogonal Protection

To ensure the success of the Suzuki coupling, both the α-amino and α-carboxylic acid groups must be protected. An orthogonal protection strategy is ideal, allowing for the selective removal of one group while the other remains intact for subsequent synthetic steps, such as peptide coupling.[8][9]

For this application, we recommend the widely used Boc/tBu strategy :

  • α-Amino Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the amine.[10] It is stable under the basic conditions of the Suzuki reaction but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[11]

  • α-Carboxylic Acid Protection: The carboxylic acid is protected as a tert-butyl (tBu) ester. This group is also stable to the reaction conditions and is cleaved simultaneously with the Boc group during acidolysis.[10]

This strategy transforms the zwitterionic amino acid into a more lipophilic molecule, improving its solubility in common organic solvents and rendering the reactive functional groups inert to the coupling conditions.

Reaction Mechanism and Key Parameters

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium(0) species.[12][13] Understanding this mechanism is key to rationalizing the choice of reagents and conditions.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Protected Thiophene) R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetal + Base Base Base (e.g., K₃PO₄)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Critical Experimental Parameters
  • Palladium Pre-catalyst & Ligand: The choice of catalyst system is crucial. For heteroaromatic substrates like thiophene, which can sometimes act as catalyst poisons, modern, highly active catalysts are preferred.[14] We recommend using a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[15][16] These ligands promote the oxidative addition step and stabilize the palladium center, leading to higher yields and turnover numbers.[5][17]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[18] An inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly effective. K₃PO₄ is often a good first choice due to its moderate strength and good solubility in aqueous/organic mixtures.[16]

  • Solvent System: A mixture of an organic solvent and water is typically required. The organic solvent (e.g., 1,4-dioxane, THF) solubilizes the protected amino acid and the catalyst, while water is necessary to dissolve the inorganic base. A common ratio is 4:1 or 5:1 organic solvent to water.[15][19]

  • Boronic Acid/Ester: Both boronic acids (RB(OH)₂) and their corresponding pinacol esters (RBpin) can be used. Pinacol esters often offer improved stability and are less prone to side reactions like protodeboronation.[7] A slight excess (1.2-1.5 equivalents) of the boron reagent is typically used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes the Suzuki coupling of Boc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid tert-butyl ester with a generic arylboronic acid.

Workflow Overview

Protocol_Workflow Start Start: Protected Amino Acid + Boronic Acid Reagents Add Solvent, Base, Pd Pre-catalyst, Ligand Start->Reagents Degas Degas Reaction Mixture (e.g., N₂ Purge) Reagents->Degas Heat Heat to Reaction Temp (e.g., 80-100 °C) Degas->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Final Product: Coupled Amino Acid Purify->End

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Boc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid tBu ester¹422.361.01.0
Arylboronic Acid-1.31.3
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium Phosphate, tribasic (K₃PO₄)212.273.03.0
1,4-Dioxane (anhydrous)-10 mL-
Water (degassed)-2 mL-

¹Note: The starting protected amino acid must be synthesized separately prior to this protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Boc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid tBu ester (1.0 mmol, 422 mg), the arylboronic acid (1.3 mmol), and K₃PO₄ (3.0 mmol, 637 mg).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the reaction flask.

  • Solvent Addition: Evacuate and backfill the reaction flask with an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) followed by degassed water (2 mL).

  • Degassing: Seal the vessel and vigorously sparge the reaction mixture with a stream of Nitrogen or Argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-thiophene is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; insufficient degassing; low temperature.Use a fresh catalyst/ligand. Ensure thorough degassing. Increase temperature in 10 °C increments (up to 110 °C).
Protodeboronation Boronic acid instability; prolonged reaction time; excess water or base.Use the corresponding boronic pinacol ester.[7] Use a milder base (e.g., K₂CO₃). Ensure reaction is not run for an excessive time.
Homocoupling of Boronic Acid Presence of oxygen; catalyst decomposition.Improve degassing procedure. Use a more robust ligand like SPhos or XPhos.[16]
Debromination of Starting Material Side reaction promoted by certain catalyst systems or excess base.Screen different ligands. Reduce the amount of base to 2.0-2.5 equivalents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. A successful outcome hinges on a carefully considered protecting group strategy to mitigate the reactivity of the amino and carboxylic acid moieties. By employing a Boc/tBu protection scheme and utilizing modern, highly active palladium catalyst systems, researchers can efficiently synthesize a diverse range of novel thienylalanine derivatives. The protocol detailed herein provides a robust starting point for laboratory synthesis, enabling the rapid generation of new chemical entities for evaluation in drug discovery and development programs.

References

  • G. A. Molander, B. Biolatto. "Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters." Org. Lett. 2019, 21(15), 6075–6079.
  • S. L. Buchwald, et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." J. Am. Chem. Soc. 2008, 130(22), 6686–6687.
  • V. Polshettiwar, R. S. Varma. "Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions." Molecules 2017, 22(11), 1836.
  • A. F. Littke, G. C. Fu. "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities." RSC Adv. 2016, 6, 84085-84095.
  • Wikipedia. "Suzuki reaction." Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • J. P. Wolfe, S. L. Buchwald. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." J. Am. Chem. Soc. 1999, 121(41), 9550–9561.
  • M. A. El-Sayed, et al. "Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution." Org. Lett. 2000, 2(12), 1693–1695.
  • H. Doucet, et al. "Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation." Chem. Commun. 2023, 59, 2038-2041.
  • G. L'Abbate, et al. "2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study." Polym. Chem. 2022, 13, 1945-1954.
  • A. Isidro-Llobet, M. Álvarez, F. Albericio. "Amino Acid-Protecting Groups." Chem. Rev. 2009, 109(6), 2455–2504.
  • SciSpace. "Amino Acid-Protecting Groups." Available at: [Link]

  • S. K. Ghorai. "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." Med. Chem. 2023, 13(3), 234-245.
  • M. J. Vetticatt, J. S. Hirschi. "The catalytic mechanism of the Suzuki-Miyaura reaction." ChemRxiv. 2020.
  • I. A. Cade, et al. "Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction." Tetrahedron 2013, 69(35), 7425-7432.
  • S. Rasool, et al. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations." Chemistry Central Journal 2018, 12(1), 54.
  • M. B. Gawande, et al. "Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
  • Springer Nature Experiments. "Protecting Groups in Peptide Synthesis." Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. "The Suzuki Reaction." Available at: [Link]

  • G. C. Fu. "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design." Acc. Chem. Res. 2008, 41(11), 1555–1564.
  • A. L. Garner, D. A. Probst. "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin." Rose-Hulman Institute of Technology.
  • X. Li, et al. "Aminative Suzuki–Miyaura coupling." Science 2024, 383(6686), 993-999.
  • A. C. R. de la Torre, et al. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air." Organics 2021, 2(4), 414-423.
  • Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions." Available at: [Link]

  • M. Szostak. "Recent Advances in Acyl Suzuki Cross-Coupling.
  • J. A. R. Schmidt, et al. "Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism." Angew. Chem. Int. Ed. 2025.
  • N. Hazari, et al. "Palladium-Catalyzed Suzuki Cross-Coupling of Amides." J. Am. Chem. Soc. 2017, 139(32), 11181–11190.

Sources

Method

Application Notes and Protocols for the Quantification of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Authored by: A Senior Application Scientist Introduction (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in pharmaceutical and chemical rese...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in pharmaceutical and chemical research. Its structural similarity to natural amino acids, combined with the presence of a substituted thiophene ring, imparts unique chemical and biological properties. Accurate and precise quantification of this compound is paramount for various applications, including pharmacokinetic studies, process chemistry optimization, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methodologies for the robust quantification of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, with a particular focus on its enantiomeric purity.

The inherent chirality of the molecule necessitates the use of analytical techniques capable of distinguishing between its enantiomers. The development and validation of such methods are critical to ensure the safety and efficacy of potential drug candidates.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific analytical techniques. All methodologies presented herein are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations.[3][4][5][6][7]

Physicochemical Properties of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₇H₈BrNO₂SPubChem CID: 7016818[8]
Molecular Weight250.12 g/mol PubChem CID: 7016818[8]
InChIInChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1PubChem CID: 7016818[8]
InChIKeyVSY3AJ5XSB-BYPYZUCNSA-NPubChem CID: 27
Canonical SMILESC1=C(C(=CS1)Br)CNPubChem CID: 27

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[2][9][10] The selection of a suitable chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric resolution. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often successful in resolving chiral amino acids and their derivatives.[9]

Rationale for Method Selection

Direct analysis of underivatized amino acids on a suitable CSP is often preferred as it eliminates the need for derivatization, which can introduce additional steps and potential sources of error. A Pirkle-type column, a donor-acceptor CSP, is a good starting point for method development for compounds like (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid due to its broad applicability for a wide range of chiral molecules.[1]

Experimental Workflow

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC-UV

Objective: To determine the enantiomeric purity of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV-Vis detector.

  • Chiral Stationary Phase: (R,R) Whelk-O1 column (or equivalent Pirkle-type column)

Reagents:

  • Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Ethanol, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid reference standard

  • Racemic 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (for system suitability)

Chromatographic Conditions:

ParameterCondition
Column(R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane:Ethanol:TFA (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Injection Volume10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Standard Preparation:

    • Racemic Standard: Prepare a solution of racemic 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in the mobile phase at a concentration of 0.5 mg/mL. This will be used for the system suitability test to ensure the separation of the two enantiomers.

    • (R)-Enantiomer Standard: Prepare a stock solution of the (R)-enantiomer reference standard in the mobile phase. From this stock, prepare a series of calibration standards at concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in the mobile phase to a final concentration within the calibration range.

  • System Suitability: Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 2.0. The typical retention times for the (S) and (R) enantiomers would need to be experimentally determined, but a hypothetical separation might show the (S)-enantiomer eluting before the (R)-enantiomer.

  • Calibration: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions in triplicate.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the standard injections.

    • Quantify the amount of the (R)-enantiomer in the sample using the calibration curve.

    • Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the following formula:

      • ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[11] This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions.

Rationale for Method Selection

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low concentrations of the analyte in complex matrices.[11][12] The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[13]

Experimental Workflow

Caption: Workflow for LC-MS/MS Analysis.

Detailed Protocol: LC-MS/MS

Objective: To quantify (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in a biological matrix (e.g., plasma) with high sensitivity.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid reference standard

  • Isotopically labeled internal standard (e.g., (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid-¹³C₃,¹⁵N)

LC Conditions:

ParameterCondition
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

MS/MS Conditions (Hypothetical):

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)250.0
Product Ions (m/z)To be determined experimentally (e.g., fragments corresponding to the loss of the carboxylic acid group or parts of the thiophene ring)
Collision EnergyTo be optimized

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of the internal standard solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the internal standard into the blank biological matrix. Process these samples in the same manner as the unknown samples.

  • LC-MS/MS Analysis: Inject the processed samples and standards into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard for each sample and standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of organic molecules.[14] Quantitative NMR (qNMR) can be used as a primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.

Rationale for Method Selection

¹H NMR provides detailed structural information and can be used for quantitative analysis by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[15][16] This method is particularly useful for the characterization and purity assessment of synthesized batches of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Detailed Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of a sample of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid sample.

    • Accurately weigh a known amount of the certified internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the prepared solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate a well-resolved proton signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

      • Where:

        • I = integral value

        • N = number of protons for the integrated signal

        • MW = molecular weight

        • m = mass

        • Purity_IS = purity of the internal standard

Expected ¹H NMR Signals (in D₂O, hypothetical):

  • Signals corresponding to the thiophene ring protons.

  • A multiplet for the α-proton.

  • A multiplet for the β-protons.

Section 4: Method Validation

All analytical methods used for quantification in a regulated environment must be validated to ensure they are fit for their intended purpose.[3][4][5][6][7] The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical method validation: A brief review. (n.d.).
  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem. (n.d.).
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Creative Proteomics. (n.d.).
  • How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. (2025, September 26).
  • Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed. (n.d.).
  • Amino Acid MS Analysis Service - BOC Sciences. (n.d.).
  • Amino Acid Analysis Mass Spectrometry | Beijing Baitepike Biotechnology Co., Ltd. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents. (n.d.).
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. (2017, September 14).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.).
  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar. (1983, August 1).
  • Supplementary Information. (n.d.).
  • 1 H NMR spectra showing regioselective substitutions on thiophene... - ResearchGate. (n.d.).
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. (n.d.).
  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid - PubChem - NIH. (n.d.).
  • (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride - PubChem - NIH. (n.d.).
  • Amino Acid Analysis Methods - Creative Proteomics. (n.d.).
  • (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid - MedchemExpress.com. (n.d.).
  • 2-Amino-3-(thiophen-2-yl)propanoic acid 95% | CAS: 2021-58-1 | AChemBlock. (n.d.).
  • (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID - PubChem. (n.d.).
  • Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. (2025, March 28).
  • 2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamothioylamino]propanoic acid. (n.d.).

Sources

Application

Experimental procedure for N-terminal labeling of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

An Application Guide for the N-Terminal Labeling of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Authored by: Senior Application Scientist Abstract This comprehensive application note provides a detailed experiment...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the N-Terminal Labeling of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Authored by: Senior Application Scientist

Abstract

This comprehensive application note provides a detailed experimental guide for the selective N-terminal labeling of the non-canonical amino acid (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, proteomics, and the development of novel bioconjugates. We delve into the rationale behind protocol choices, offering two robust methods utilizing amine-reactive chemistry: N-Hydroxysuccinimide (NHS) esters and Isothiocyanates. The guide includes step-by-step protocols, purification strategies, and detailed analytical methods for characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Labeling Non-Canonical Amino Acids

The site-specific labeling of amino acids is a cornerstone of modern chemical biology, enabling the study of protein structure, function, and localization.[1][2][3] While methods for labeling standard amino acids are well-established, the incorporation and subsequent modification of non-canonical amino acids (ncAAs) offer a powerful toolkit for creating novel biomolecules with unique properties.[1][4] (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is an intriguing ncAA, featuring a bromothiophene moiety that can serve as a handle for further chemical modification or as a structural probe.

The primary amino group at the N-terminus of a free amino acid is a prime target for labeling due to its accessibility and distinct reactivity compared to side-chain amines under specific pH conditions.[5][6] This guide focuses on established, reliable methods for attaching reporter molecules such as fluorophores or affinity tags to this N-terminal amine.

Molecular Profile: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Molecular Formula: C₇H₈BrNO₂S[7]

  • Molecular Weight: 250.12 g/mol [7]

  • Key Features: Possesses a primary α-amino group, a carboxylic acid, and a 5-bromothiophen-2-yl side chain. The primary amine is the target for the labeling reactions described herein.

Foundational Principles of N-Terminal Labeling

The success of N-terminal labeling hinges on the nucleophilicity of the α-amino group. The reactivity of this group is highly pH-dependent. At acidic pH, the amine is protonated (-NH₃⁺), rendering it non-nucleophilic. As the pH increases to a value near or slightly above the pKa of the amine (typically pKa ~8.9-9.5 for the N-terminal α-amino group), it becomes deprotonated (-NH₂), transforming into a potent nucleophile ready to react with electrophilic labeling reagents.[5][6]

Controlling the pH is therefore the most critical parameter. A pH range of 8.0-9.0 is generally optimal, providing a sufficient concentration of the reactive deprotonated amine while minimizing the competing hydrolysis of the labeling reagent, which becomes more rapid at higher pH.[5][8][9][10][11]

Experimental Protocols for N-Terminal Labeling

Two primary classes of amine-reactive reagents are presented: N-Hydroxysuccinimide (NHS) esters and isothiocyanates. The choice between them often depends on the desired linker chemistry and the specific properties of the label being conjugated.

Method A: Labeling with NHS Esters

NHS esters are highly reactive compounds that react with primary amines to form stable, covalent amide bonds.[5][8] This is one of the most common and reliable methods for bioconjugation.

Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. The N-terminal amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]

Protocol 3.1: N-Terminal Labeling with a Generic NHS Ester (e.g., Biotin-NHS)

Materials:

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Amine-reactive NHS ester label (e.g., Biotin-NHS, Fluorescent-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Reaction Vials (protected from light if using a fluorescent label)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare the Amino Acid Solution: Dissolve a known quantity of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[11]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester label in a minimal amount of anhydrous DMF or DMSO to a concentration of ~10 mg/mL.[8][9] Causality Note: NHS esters are susceptible to hydrolysis, so this solution must be prepared fresh.[5][12]

  • Determine Stoichiometry: Calculate the volume of the NHS ester solution needed. For labeling a free amino acid, a 1.1 to 1.5 molar excess of the NHS ester relative to the amino acid is typically sufficient to drive the reaction to completion.

  • Initiate the Reaction: While gently stirring, add the NHS ester solution dropwise to the amino acid solution.

  • Incubation: Seal the reaction vial, protect from light if necessary, and allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as 1 M Tris-HCl (to a final concentration of ~50 mM), which will react with any excess NHS ester.

Method B: Labeling with Isothiocyanates (e.g., FITC)

Fluorescein isothiocyanate (FITC) is a classic reagent used to label proteins and other molecules with a fluorescent tag.[13][14] The isothiocyanate group reacts with primary amines to form a stable thiourea linkage.[14][15][16]

Mechanism of Action: The N-terminal amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) to form the thiourea bond.[14]

Protocol 3.2: N-Terminal Labeling with FITC

Materials:

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Fluorescein isothiocyanate (FITC, Isomer I)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate Buffer (pH 9.0)

  • Reaction Vials (amber or wrapped in foil)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare the Amino Acid Solution: Dissolve the target amino acid in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 2-5 mg/mL. Causality Note: The FITC reaction is more efficient at a slightly higher pH than NHS ester reactions.[10][15][16]

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.[10][14][15]

  • Determine Stoichiometry: Use a 1.1 to 1.5 molar excess of FITC relative to the amino acid.

  • Initiate the Reaction: Add the FITC solution to the amino acid solution while stirring.

  • Incubation: Seal the vial, wrap it in aluminum foil to protect it from light, and incubate for 2-4 hours at room temperature with gentle stirring.[10][15] Causality Note: FITC is highly susceptible to photobleaching, making light protection critical.[16]

  • Purification: Proceed immediately to purification to separate the labeled amino acid from unreacted FITC and byproducts.

Summary of Reaction Parameters
ParameterMethod A (NHS Ester)Method B (FITC)Rationale
Reactive Group N-Hydroxysuccinimide EsterIsothiocyanateForms a stable amide bond.
pH 8.3 - 8.59.0Balances amine nucleophilicity with reagent hydrolysis.[9][10]
Buffer Sodium Bicarbonate, PhosphateCarbonate-Bicarbonate, BorateMust be free of primary amines.[9][16]
Solvent for Label DMF or DMSO (anhydrous)DMSO (anhydrous)Solubilizes the often hydrophobic label reagents.[11][14]
Molar Excess 1.1 - 1.5 equivalents1.1 - 1.5 equivalentsDrives the reaction towards the product.
Reaction Time 4 hours (RT) to overnight (4°C)2 - 4 hours (RT)Allows for reaction completion.
Linkage Formed AmideThioureaCovalent and stable linkage.[5][14]

Visualizing the Process

General Experimental Workflow

The overall process from starting materials to the final, characterized product follows a logical sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Dissolve Amino Acid in Buffer (pH 8.3-9.0) C Combine Reagents & Incubate (RT, dark) A->C B Prepare Label Reagent (NHS or FITC) in DMSO/DMF B->C D Purification via Reverse-Phase HPLC C->D Reaction Mixture E Characterization: Mass Spectrometry (MS) D->E Purified Fractions G Pure, Labeled Product D->G F Characterization: NMR Spectroscopy E->F Mass Confirmed F->G

Caption: High-level workflow for N-terminal labeling.

Reaction Mechanism: NHS Ester Labeling

This diagram illustrates the nucleophilic attack of the amine on the NHS ester to form a stable amide bond.

Caption: NHS ester reaction with a primary amine.

Purification of the Labeled Product

Post-reaction, the mixture contains the desired labeled amino acid, unreacted starting materials, and byproducts. Purification is essential and is most effectively achieved using High-Performance Liquid Chromatography (HPLC).

Protocol 5.1: Purification by Reverse-Phase HPLC (RP-HPLC) RP-HPLC separates molecules based on their hydrophobicity.[17][18] The labeled product will have a different retention time than the unlabeled amino acid and the free label, allowing for effective separation.

System Parameters:

  • Column: A C18 column is standard for peptide and amino acid separations.[18]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A linear gradient from ~5% B to 95% B over 30-40 minutes is a good starting point. The exact gradient should be optimized based on scouting runs.[19]

  • Detection: UV detection at 220 nm (for the peptide backbone), 280 nm (if the label is aromatic), and a wavelength specific to the label if it is a chromophore/fluorophore (e.g., ~494 nm for FITC).[6][19]

Procedure:

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA to ensure all carboxyl groups are protonated. Filter the sample through a 0.22 µm filter.

  • Injection and Separation: Inject the sample onto the equilibrated HPLC system. Run the optimized gradient method.

  • Fraction Collection: Collect the peaks corresponding to the product. The labeled amino acid will typically elute later than the more polar, unlabeled starting material.

  • Solvent Removal: Lyophilize or use a centrifugal evaporator to remove the ACN and water, yielding the purified labeled product as a TFA salt.

Validation and Characterization

Confirming the identity and purity of the final product is a critical self-validating step of any protocol.

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming successful labeling. It provides a precise mass-to-charge ratio (m/z) of the molecule.

  • Technique: Electrospray Ionization (ESI) is well-suited for this type of analysis.

  • Expected Outcome: The observed mass of the purified product should equal the sum of the mass of the starting amino acid and the mass of the label, minus the mass of the leaving group (e.g., water for amide bond formation). Isotope-labeled amino acids can also be used as internal standards for quantification.[20][21][][23]

Table of Expected Mass Shifts:

Starting Compound M.W. ( g/mol ) Label Reagent Mass of Added Moiety Final Product M.W.
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid 250.12 Biotin-NHS 226.29 476.41

| (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | 250.12 | FITC | 389.38 | 639.50 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can confirm the site of modification. Upon successful N-terminal labeling, a shift in the chemical environment of the α-proton and other nearby protons will be observed in the ¹H NMR spectrum.[24][25][26] This provides orthogonal confirmation that the label is attached to the N-terminus as intended.

Safety and Handling Precautions

Working with brominated thiophene derivatives and reactive labeling reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[27][28]

  • Reagent Handling: NHS esters and isothiocyanates are moisture-sensitive and can be irritants. Handle them with care in a dry environment.

  • Waste Disposal: Dispose of all chemical waste, including solvents and unused reagents, according to your institution's hazardous waste disposal guidelines.[27]

  • Toxicity: Bromothiophene derivatives can be toxic. The LD₅₀ for 2-bromothiophene is reported as 200-250 mg/kg (oral, rat), indicating significant toxicity.[29] Handle with appropriate caution.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Labeling 1. Incorrect pH of reaction buffer. 2. Hydrolyzed/inactive labeling reagent. 3. Amine-containing buffer (e.g., Tris) used in reaction.1. Verify buffer pH is in the optimal range (8.3-9.0). 2. Use a fresh bottle of the labeling reagent; prepare solutions immediately before use. 3. Use a non-amine buffer like bicarbonate, phosphate, or borate.
Multiple Products in HPLC 1. Side reactions due to high pH (e.g., labeling of other nucleophiles if present). 2. Degradation of the label or amino acid.1. Lower the pH slightly (e.g., from 9.0 to 8.5). 2. Reduce reaction time or temperature; ensure protection from light for fluorophores.
Poor HPLC Separation 1. Sub-optimal gradient. 2. Wrong column chemistry.1. Optimize the ACN gradient; try a shallower gradient for better resolution. 2. Ensure a C18 column is being used.

Conclusion

The N-terminal labeling of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a straightforward yet powerful technique for creating bespoke chemical probes and building blocks. By carefully controlling reaction conditions, particularly pH, and employing robust purification and analytical validation methods, researchers can confidently generate high-purity labeled compounds. The protocols detailed in this guide for NHS ester and isothiocyanate conjugation provide a reliable foundation for these synthetic efforts, enabling a wide range of applications in drug discovery and fundamental biological research.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • Edman degradation. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

  • Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. [Link]

  • N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. (n.d.). MtoZ Biolabs. [Link]

  • Edman Degradation Sequencing: A Reliable N-terminal Protein Analysis Method. (2026, January 12). BTP KEY. [Link]

  • Preston, T., & Slater, C. (1994). Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society, 53(2), 363-372. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]

  • NHS ester labeling of amino biomolecules. (n.d.). Click Chemistry Tools. [Link]

  • Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. (n.d.). nanomicrospheres. [Link]

  • FITC Amine Labeling Protocol. (n.d.). You Do Bio. [Link]

  • Amine Reactive Fluorescent Dyes. (n.d.). YouDoBio. [Link]

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 626, 169-183. [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025, September 26). IROA Technologies. [Link]

  • Chemical Reactive Dyes. (n.d.). abberior Products. [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022, November 16). MDPI. [Link]

  • FITC labeling. (n.d.). Peptideweb.com. [Link]

  • Ngo, J. T., & Schuman, E. M. (2014). Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity. Frontiers in molecular neuroscience, 7, 3. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. [Link]

  • Site-Specific Labeling of Protein Lysine Residues and N-Terminal Amino Groups with Indoles and Indole-Derivatives. (2015, December 16). PubMed. [Link]

  • 2-Bromothiophene. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

  • N-terminus Gly labeling of proteins. (n.d.). ResearchGate. [Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. (n.d.). ResearchGate. [Link]

  • Incorporation of non-canonical amino acids. (n.d.). PubMed Central. [Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. (2019, May 22). Semantic Scholar. [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. (n.d.). PubChem. [Link]

  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. (n.d.). Lewis Kay's group at the University of Toronto. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022, November 16). NIH. [Link]

  • Site-specific modification and segmental isotope labelling of HMGN1 reveals long-range conformational perturbations caused by post-translational modifications. (n.d.). Open Research Repository. [Link]

  • Isotopic labelling and NMR analysis of the N-terminal domain of the copper transport protein. (n.d.). ACS. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Vydac. [Link]

Sources

Method

Application Notes &amp; Protocols: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of a Privileged Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screeni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screening (HTS) by exploring chemical space more efficiently.[1][2] The core principle of FBDD is to identify low-molecular-weight compounds (fragments, MW < 300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits then serve as starting points for rational, structure-guided evolution into potent lead compounds.[2][4][5]

Within this paradigm, the selection of fragments is paramount. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid represents a "privileged" fragment scaffold, integrating several desirable features for an FBDD campaign:

  • Unnatural Amino Acid (UAA) Core: The α-amino acid structure provides a versatile and chiral scaffold, offering defined vectors for chemical elaboration and the potential for specific hydrogen bonding interactions mimicking natural peptide ligands.[6][7][][9] UAAs are increasingly recognized as critical tools for improving physicochemical parameters and target selectivity.[6][9]

  • Thiophene Ring: As a bioisostere for phenyl rings, the thiophene moiety is a common feature in FDA-approved drugs.[10][11] It offers a distinct electronic and steric profile while providing avenues for chemical modification.

  • Bromine Atom: The bromine substituent is a key strategic element. It can serve as a powerful probe for X-ray crystallography due to its anomalous scattering properties, which aids in the unambiguous identification of the fragment's binding pose even with weak electron density.[12][13][14] Furthermore, the bromine atom can participate in halogen bonding, a directional, non-covalent interaction that can significantly enhance binding affinity and specificity.[15][16][17][18] The bromine also acts as a synthetic handle for hit-to-lead optimization via cross-coupling reactions.[19]

This guide provides a comprehensive overview and detailed protocols for the effective use of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in an FBDD campaign.

Fragment Profile & Physicochemical Properties

A thorough understanding of the fragment's properties is the foundation of any successful screening campaign.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem[20]
Molecular Weight 250.12 g/mol PubChem[20]
XLogP3 -0.7PubChem[20]
Hydrogen Bond Donors 2PubChem[20]
Hydrogen Bond Acceptors 3PubChem[20]
Rotatable Bond Count 3PubChem[20]

Scientist's Note: This fragment adheres well to the "Rule of Three," a common guideline for fragment library design (MW < 300, H-bond donors/acceptors ≤ 3, Rotatable bonds ≤ 3, logP ≤ 3).[3] Its low molecular weight and high polarity (indicated by the negative XLogP3) suggest good aqueous solubility, which is a critical parameter for the biophysical assays described below.

Core Application: A General Fragment Screening Workflow

The primary application of this fragment is as a constituent of a larger library to be screened against a protein target of interest. A typical workflow involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization A Fragment Library (Containing Title Compound) B Primary Screen (e.g., SPR, TSA) A->B Screening C Hit List Generation B->C Data Analysis D Orthogonal Screen (e.g., STD-NMR) C->D Confirmation E Binding Affinity & Kinetics (SPR/ITC) D->E Quantification F Structural Biology (X-ray Crystallography) E->F Mode of Binding G Validated Hit (Structure-Activity Relationship) F->G SAR Data H Structure-Guided Design (Fragment Growing/Linking) G->H Medicinal Chemistry I Lead Compound H->I Optimization

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Principle of the Method: Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique used to detect and quantify biomolecular interactions in real-time.[21][22] A protein target is immobilized on a sensor chip surface. When a fragment from the library is injected and binds to the target, the accumulation of mass at the surface causes a change in the refractive index, which is detected as a response signal.[1] This method is ideal for primary fragment screening due to its high throughput, low protein consumption, and ability to provide kinetic data.[23][24]

Materials:

  • SPR instrument (e.g., Biacore 8K)[23]

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (≥95% purity)

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid and other library fragments, dissolved in 100% DMSO.

  • Immobilization reagents: EDC, NHS, ethanolamine-HCl.

  • Running buffer: HBS-EP+ (or other suitable buffer with low salt concentration).

  • DMSO for concentration matching.

Experimental Protocol:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level of 5,000-10,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only, no protein) to subtract non-specific binding and bulk refractive index effects.

  • Fragment Library Preparation:

    • Prepare a stock plate of fragments at 10 mM in 100% DMSO.

    • Dilute the fragments into running buffer to a final screening concentration (e.g., 200 µM).

    • Crucial Step: Ensure the final DMSO concentration in all fragment samples is identical to that of the running buffer (e.g., 2%). Mismatched DMSO concentrations are a major source of false positives.[21][24]

  • Screening Assay:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Use a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.

    • Include buffer-only injections periodically for double referencing.

    • Positive Control: Include a known weak binder to the target to validate assay performance.

    • Negative Control: Include a "nuisance compound" known for non-specific binding to identify potential issues.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and buffer-only injections.

    • A binding event is registered if the response in the target channel is significantly higher than the reference channel.

    • Hits are typically identified based on a response threshold (e.g., >20 RU) and a clean, concentration-dependent binding signal.

    • For hits, determine the binding affinity (K_D) and kinetics (k_on, k_off) by performing a dose-response analysis with a serial dilution of the fragment.

Scientist's Note: Due to the weak and transient nature of fragment binding, the observed signals (R_eq) will be low.[25] Maximizing the surface capacity of the immobilized target (R_max) can help improve the signal-to-noise ratio. However, be cautious of mass transport limitations at very high surface densities.

Protocol 2: Orthogonal Hit Validation via STD-NMR

Principle of the Method: Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a ligand-observed NMR technique that is exceptionally sensitive for detecting weak protein-ligand interactions.[26][27] The experiment selectively irradiates protons on the target protein. This saturation propagates across the protein via spin diffusion and is transferred to any bound ligand through intermolecular cross-relaxation.[28][29] By subtracting a spectrum where the protein is not irradiated, only the signals from the binding ligand remain, confirming a direct interaction.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe.

  • Target protein in a deuterated buffer (e.g., 20 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).

  • Fragment hit(s) identified from the primary screen.

  • A known non-binding compound for use as a negative control.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment hit (e.g., 1 mM). The ligand should be in significant molar excess (e.g., 1:100 protein-to-ligand ratio).[27]

    • Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.

    • Self-Validation: Prepare a sample with the protein and a known non-binder to ensure saturation transfer is specific to binders.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H spectrum of the protein-ligand sample to ensure signals are sharp and the sample is stable.

    • Set up the STD experiment (e.g., stddiffesgp pulse program).

    • On-resonance irradiation: Set the selective saturation frequency to a region where only protein signals are present (e.g., -1.0 ppm for aliphatic protons).

    • Off-resonance irradiation: Set the reference frequency to a region where no protein or ligand signals exist (e.g., 30-40 ppm).

    • Use a saturation time (t_sat) of ~2 seconds, which is typically sufficient for fragment screening.[28]

  • Data Acquisition and Processing:

    • Acquire the interleaved on-resonance and off-resonance spectra.

    • Process the data to generate the difference spectrum (STD spectrum). Signals appearing in the STD spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding.

  • Data Analysis:

    • A positive STD effect (signals in the difference spectrum) confirms that the fragment binds to the target protein.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most closely interacting with the protein (the "binding epitope").

    • Caution: While tempting, ranking hits based on STD signal intensity alone can be misleading, as the effect is influenced by factors other than just affinity (K_D).[28]

Hit-to-Lead Strategy: Leveraging the Bromothiophene Scaffold

Once (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is validated as a hit, its structure is primed for medicinal chemistry optimization. The goal is to "grow" or "link" the fragment to occupy adjacent pockets and increase affinity and selectivity.[2]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Growth Vectors cluster_2 Optimized Lead A Validated Fragment Hit (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid B Vector 1: Carboxylic Acid (Amide Coupling) A->B C Vector 2: Amine (Acylation, Reductive Amination) A->C D Vector 3: Bromine Atom (Suzuki/Sonogashira Coupling) A->D E Higher Affinity Lead Compound B->E Elaboration C->E Elaboration D->E Elaboration

Caption: Synthetic vectors for hit-to-lead optimization of the title fragment.

Key Optimization Strategies:

  • Halogen Bonding Exploitation: If structural data from X-ray crystallography shows the bromine atom is positioned near a Lewis basic residue (e.g., a backbone carbonyl oxygen, serine/threonine hydroxyl), this suggests a favorable halogen bond.[17][18] This interaction should be preserved or enhanced during optimization. Libraries of halogen-enriched fragments are increasingly used to systematically probe for these interactions.[15][16][30]

  • Fragment Growing via Suzuki Coupling: The bromine atom on the thiophene ring is an excellent synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the "growing" of the fragment into adjacent pockets identified by structural biology or computational "hot spot" analysis.[5][19] A library of boronic acids can be coupled to the fragment core to rapidly generate a focused set of more potent analogues.

  • Elaboration at the Amino Acid Core: The free amine and carboxylic acid groups provide orthogonal vectors for expansion. Standard peptide coupling or acylation reactions at the amine, and amide bond formation at the carboxylic acid, are robust methods to explore the surrounding chemical space and improve target engagement.

By integrating these biophysical screening protocols with structure-guided medicinal chemistry, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid serves as an exemplary starting point for an efficient and successful fragment-based drug discovery campaign.

References

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schiebel, J., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design, 83(2), 141-8. Available at: [Link]

  • D'Souza, L. & G. P. L. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Ciulli, A. & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. EMBO reports. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Available at: [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Available at: [Link]

  • Schiebel, J., et al. (2014). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed. Available at: [Link]

  • de Kretser, S., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]

  • Erlanson, D. A., et al. (2016). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Future Medicinal Chemistry. Available at: [Link]

  • Lepre, C. A. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology. Available at: [Link]

  • D'Souza, L. & G. P. L. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • Krimmer, S. G., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Molecules. Available at: [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Available at: [Link]

  • Scholze, M., et al. (2016). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem Compound Database. Available at: [Link]

  • Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. Available at: [Link]

  • Sreeramulu, S., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. Available at: [Link]

  • Lepre, C. A. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

  • University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Department of Chemistry and Biochemistry. Available at: [Link]

  • Isherwood, M., et al. (2024). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Saturation Transfer Difference (STD) NMR. Drug Discovery. Available at: [Link]

  • Rich, R. L., et al. (2006). Fragment-based screening using surface plasmon resonance technology. Analytical Biochemistry. Available at: [Link]

  • Thomas, T., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Fragments in bromodomain drug discovery. Request PDF. Available at: [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • da Silva, A. C. A., et al. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry. Available at: [Link]

  • Vallin, A., et al. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Santos, M. A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Welcome to the dedicated technical support guide for the synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a critical building block for novel therapeutics. This resource is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a critical building block for novel therapeutics. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this specific synthesis, providing troubleshooting strategies grounded in mechanistic principles to help you improve yield, purity, and enantioselectivity.

Synthesis Overview: A Recommended Pathway

While several strategies exist for the asymmetric synthesis of unnatural amino acids, a robust and scalable approach for this target involves a classical malonic ester synthesis followed by enzymatic resolution. This method offers reliability and control at each key transformation.

Synthesis_Workflow cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution A 1. Halomethylation 5-Bromothiophene -> 5-Bromo-2-(chloromethyl)thiophene B 2. Malonic Ester Condensation + Diethyl Acetamidomalonate A->B NaH or NaOEt DMF or EtOH C 3. Hydrolysis & Decarboxylation Acid or Base Mediated B->C Intermediate Alkylated Malonate D Racemic (DL)-Amino Acid C->D HCl or NaOH (aq) Reflux E 4. N-Acetylation Racemic Amino Acid -> N-Acetyl-DL-Amino Acid D->E Acetic Anhydride F 5. Enzymatic Resolution Acylase from Aspergillus sp. E->F G (R)-Amino Acid (Desired Product) F->G Unreacted H N-Acetyl-(S)-Amino Acid (Byproduct) F->H Hydrolyzed

Caption: General workflow for the synthesis of the target (R)-amino acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The questions are organized by the corresponding stage of the reaction pathway.

Stage 1 & 2: Intermediate Synthesis & Condensation

Question: My initial condensation of 5-bromo-2-(chloromethyl)thiophene with diethyl acetamidomalonate is low-yielding. What are the most likely causes and solutions?

Low yield in the malonic ester condensation is a frequent bottleneck. The primary causes are typically incomplete deprotonation of the malonate, side reactions involving the starting materials, or suboptimal reaction conditions.

  • Causality 1: Incomplete Deprotonation. Diethyl acetamidomalonate has a pKa of ~13 in DMSO. If the base used is not strong enough or is used in stoichiometric amounts, an equilibrium will exist, leaving a significant concentration of unreacted nucleophile.

  • Causality 2: Base-Induced Side Reactions. Strong bases can potentially react with the bromothiophene ring, though this is less common under standard conditions. More likely, if using an alkoxide base like sodium ethoxide (NaOEt) that matches the ester, transesterification is avoided, but elimination reactions on the alkyl halide can occur if the reaction is overheated.

  • Causality 3: Stability of the Alkyl Halide. 5-bromo-2-(chloromethyl)thiophene can be unstable and may degrade upon prolonged storage or heating, reducing the amount of active electrophile available for the reaction.

Low_Yield_Troubleshooting Start Low Yield in Condensation Step Purity Are starting materials pure? Start->Purity Base Is the base strong enough? (e.g., NaH vs. NaOEt) Conditions Are reaction conditions optimal? (Temp, Time, Solvent) Base->Conditions Yes Sol_Base Action: Switch to NaH (60% in oil) in anhydrous DMF. Base->Sol_Base No Sol_Conditions Action: Run at 0°C to RT. Avoid high temperatures. Conditions->Sol_Conditions No End Yield Improved Conditions->End Yes Purity->Base Yes Sol_Purity Action: Verify purity of 5-bromo-2-(chloromethyl)thiophene by NMR before use. Purity->Sol_Purity No Sol_Base->End Sol_Conditions->End Sol_Purity->End

Caption: Decision tree for troubleshooting low condensation yield.

Parameter Standard Condition (NaOEt) Optimized Condition (NaH) Rationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH), 60% dispersionNaH is a non-nucleophilic, irreversible base that drives deprotonation to completion.
Solvent Anhydrous Ethanol (EtOH)Anhydrous Dimethylformamide (DMF)DMF is a polar aprotic solvent that enhances the rate of SN2 reactions.
Temperature 25°C to 78°C (Reflux)0°C to 25°CMilder conditions prevent degradation of the sensitive alkyl halide and minimize side reactions.
Equivalents (Base) 1.05 - 1.1 eq1.1 - 1.2 eqA slight excess of NaH ensures full deprotonation and consumes any trace water.
Stage 3: Hydrolysis & Decarboxylation

Question: I am observing significant debromination of the thiophene ring during the final hydrolysis step. How can I prevent this?

This is the most critical side reaction for this synthesis. The C-Br bond on the electron-rich thiophene ring is susceptible to cleavage under harsh conditions, particularly reductive conditions that can be inadvertently generated.

  • Mechanistic Insight: Debromination can occur via several pathways. Prolonged heating under strongly acidic conditions (e.g., concentrated HCl) with certain metals or impurities can lead to reductive cleavage. Similarly, certain basic conditions can promote halogen-metal exchange if trace metals are present. A study on the synthesis of related heteroarylalanines highlighted that using zinc dust for reductions can cause hydrogenolysis of bromine on a thiophene nucleus.[1] While not a direct hydrolysis reagent, this demonstrates the lability of the C-Br bond.

Debromination cluster_conditions Harsh Conditions Thiophene_Br 5-Bromothiophene Derivative Thiophene_H Debrominated Side Product Thiophene_Br->Thiophene_H Reductive Cleavage Strong Acid (e.g., >6M HCl) Strong Acid (e.g., >6M HCl) Prolonged High Heat (>100°C) Prolonged High Heat (>100°C) Trace Metal Impurities Trace Metal Impurities

Caption: The C-Br bond is labile under harsh hydrolytic conditions.

Troubleshooting Protocol: Two-Step Mild Hydrolysis

To circumvent debromination, avoid single-step, harsh hydrolysis with concentrated acids. A two-step approach is recommended:

  • Saponification (Base Hydrolysis):

    • Reagent: Use a solution of NaOH (2-3 equivalents) in a water/EtOH mixture.

    • Conditions: Stir the protected intermediate at a controlled temperature, typically 50-60°C, monitoring by TLC until the esters are fully hydrolyzed.

    • Rationale: This selectively cleaves the ester and amide bonds under conditions that are less likely to affect the C-Br bond.

  • Acidification & Decarboxylation:

    • Procedure: After cooling the reaction mixture, carefully acidify with a milder acid like 3M HCl or even acetic acid to pH ~2-3.

    • Conditions: Gently warm the mixture (e.g., to 50-70°C) to promote decarboxylation of the resulting malonic acid intermediate. The free amino acid will precipitate.

    • Rationale: This controlled acidification and gentle heating isolates the decarboxylation step from the harsh conditions of concentrated acid reflux.

Stage 4: Chiral Resolution

Question: My enzymatic resolution with aminoacylase is slow and results in low enantiomeric excess (ee). How can I optimize this step?

Enzymatic resolutions are highly sensitive to reaction parameters. Low efficiency typically points to issues with enzyme activity, substrate quality, or non-optimal reaction conditions.[2]

  • Enzyme Activity: Ensure the enzyme (e.g., Acylase I from Aspergillus melleus) is active and has been stored correctly. The pH is critical; most acylases operate optimally in a buffered solution around pH 7.0-8.0. The addition of a cobalt(II) salt (e.g., CoCl₂) as a cofactor can sometimes enhance activity.

  • Substrate Purity: The N-Acetyl-DL-amino acid must be free of impurities from the hydrolysis step, especially residual acid or base, which can denature the enzyme. Recrystallization of the acetylated substrate before the resolution step is highly recommended.

  • Work-up: The separation of the free (R)-amino acid from the unhydrolyzed N-acetyl-(S)-amino acid is key. The difference in their solubility at different pH values is exploited. After the reaction, acidifying the solution to pH ~2-3 will precipitate the N-acetyl-(S)-amino acid, which can be filtered off, leaving the desired (R)-amino acid in the aqueous solution.

Parameter Common Issue Troubleshooting Action Rationale
pH Incorrect pH, buffer failureUse a stable phosphate buffer (0.1 M, pH 7.5). Monitor and adjust pH during the reaction.Enzyme activity and stability are highly pH-dependent.
Temperature Too high or too lowMaintain optimal temperature (typically ~37°C for Aspergillus acylase).Enzyme kinetics are temperature-dependent; high temperatures can cause denaturation.
Substrate Quality Impurities inhibiting the enzymeRecrystallize the N-acetyl-DL-amino acid from an ethanol/water mixture before use.Impurities can act as enzyme inhibitors, reducing reaction rate and efficiency.
Cofactors Absence of necessary metal ionsAdd a catalytic amount of CoCl₂ (e.g., 0.5-1.0 mM) to the buffer.Some acylases are metalloenzymes that require cofactors like Co²⁺ for optimal activity.
Separation Poor separation of productsAfter reaction, adjust pH carefully to ~5 to precipitate the (R)-amino acid, or use ion-exchange chromatography for a cleaner separation.Inefficient separation leads to contamination and low enantiomeric purity of the final product.

Key Experimental Protocols

Protocol 1: Synthesis of Racemic (DL)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

  • Condensation: To a stirred suspension of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous DMF at 0°C, add diethyl acetamidomalonate (1.1 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add a solution of 5-bromo-2-(chloromethyl)thiophene (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench & Extraction: Carefully quench the reaction by adding it to ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrolysis & Decarboxylation (Mild Conditions): Dissolve the crude intermediate in a 1:1 mixture of ethanol and 2M NaOH (aq) (3.0 eq). Heat the mixture to 60°C and monitor by TLC. Upon completion, cool the mixture to 0°C and acidify to pH 2 with 3M HCl. Gently warm the solution to 60°C for 1-2 hours to effect decarboxylation. Cool to 4°C to fully precipitate the product.

  • Isolation: Filter the solid product, wash with cold water and then diethyl ether, and dry under vacuum.

Protocol 2: Enzymatic Resolution of N-Acetyl-(DL)-Amino Acid

  • Substrate Preparation: Synthesize the N-acetyl derivative by reacting the racemic amino acid with acetic anhydride under standard conditions. Recrystallize the product from ethanol/water.

  • Enzymatic Reaction: Dissolve the N-acetyl-(DL)-amino acid in water and adjust the pH to 7.5 with LiOH. Add Aminoacylase I (Aspergillus sp.) and a catalytic amount of CoCl₂. Stir the mixture at 37°C, maintaining the pH at 7.5 by the controlled addition of LiOH.

  • Separation: Once the reaction has reached ~50% conversion (indicating complete hydrolysis of the L-enantiomer), stop the reaction. Acidify the solution to pH 5 with acetic acid. The desired (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, being less soluble at this pH, will precipitate.

  • Purification: Cool the mixture to 4°C for several hours. Filter the precipitated (R)-amino acid and wash with cold water. The filtrate contains the N-acetyl-(S)-amino acid, which can be recovered if desired. For higher purity, the (R)-amino acid can be recrystallized from hot water.

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv för Kemi, 13, 295.

  • Organic Syntheses. (1966). 3-Bromothiophene. Organic Syntheses, 46, 15. [Link]

  • Chapman, N. B., Scrowston, R. M., & Westwood, R. (1969). Pharmacologically active benzo[b]thiophen derivatives. Part VIII. Benzo[b]thiophen analogues of tryptophan. Journal of the Chemical Society C: Organic, 528-533.
  • Wollgast, Z., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(13), 7575-7615. [Link]

  • Wikipedia. (n.d.). β-2-Thienylalanine. Retrieved from [Link]

  • Chen, K., & Arnold, F. H. (2020). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Chemistry, 12(4), 343-349. [Link]

  • Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry, 62(4), 818-820. [Link]

  • Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 71, 48. [Link]

  • Hao, X., et al. (2022). Enzymatic asymmetric synthesis of chiral amino acids. Chinese Chemical Letters, 33(10), 4481-4492.
  • Google Patents. (2011).
  • Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139. [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Green, A. P., & Turner, N. J. (2022). Merging enzymatic and synthetic chemistry with computational synthesis planning. Nature Communications, 13(1), 7723. [Link]

  • Bisogno, F. R., et al. (2018). Enzymatic strategies for asymmetric synthesis. Chemical Reviews, 118(1), 234-267.
  • Orita, A., et al. (2006). Palladium-Catalyzed C-H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Organic Letters, 8(1), 9-12.
  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

  • Al-Majdhoub, M., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5486. [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? [Link]

Sources

Optimization

Technical Support Center: Purification of Crude (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Welcome to the technical support guide for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (Product ID: C7H8BrNO2S)[1]. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (Product ID: C7H8BrNO2S)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this non-canonical amino acid. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid?

The impurity profile depends heavily on the synthetic route. However, based on common synthetic pathways for heteroaryl amino acids, you should anticipate several classes of impurities.[2][3][4]

| Table 1: Common Impurities and Their Likely Origins | | :--- | :--- | :--- | | Impurity Class | Specific Example(s) | Likely Origin | | Enantiomeric Impurity | (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | Incomplete stereoselectivity in synthesis or racemization during workup/purification. | | Synthetic Precursors | Diethyl 2-acetamido-2-((5-bromothiophen-2-yl)methyl)malonate | Incomplete hydrolysis of malonate ester intermediates.[5][6] | | Side-Reaction Products | (R)-2-Amino-3-(thiophen-2-yl)propanoic acid | Reductive dehalogenation (loss of Bromine) during synthesis, especially if using catalytic hydrogenation.[2] | | | Over-alkylation or di-substituted products. | Side reactions during the alkylation of malonate or similar precursors.[7] | | Reagents & Solvents | Residual acids, bases, or coupling agents. | Incomplete removal during aqueous workup or extraction steps. |

Q2: What is the best initial strategy for purifying the crude product?

For most non-canonical amino acids, a multi-step approach is necessary. The optimal starting point is typically crystallization . Amino acids are zwitterionic, exhibiting pH-dependent solubility which can be exploited for purification. An initial crystallization can significantly enhance purity by removing most non-polar impurities and unreacted starting materials before tackling the more challenging chiral purification.

Q3: How can I accurately assess the chemical and chiral purity of my sample?

A combination of analytical techniques is essential:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A reverse-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the identity of the final product and characterizing any isolated impurities.[8][9]

  • Enantiomeric Purity (e.e.): Chiral HPLC is the definitive method. This requires a specialized Chiral Stationary Phase (CSP).[10][11] Without a chiral column, it is impossible to determine the enantiomeric excess of your compound.

Purification Workflow Overview

The general strategy involves a sequential reduction of impurities, moving from bulk removal to fine, stereospecific purification.

Purification Workflow Crude Crude Product (Mixture of Enantiomers, Byproducts) Extract Aqueous Workup (pH Adjustment) Crude->Extract Dissolve/Extract Crystallize Recrystallization (Removes Achiral Impurities) Extract->Crystallize Concentrate & Precipitate Chrom Achiral Chromatography (Optional, for difficult impurities) Crystallize->Chrom If needed Chiral Chiral Resolution (e.g., Chiral HPLC) Crystallize->Chiral Isolate Solid Chrom->Chiral Pure Pure (R)-Enantiomer (>99% Purity, >99% e.e.) Chiral->Pure Collect Fraction

Caption: General purification workflow for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Troubleshooting Guide

Problem: Low yield after recrystallization.
  • Probable Cause 1: Incorrect solvent system. The compound may be too soluble in the chosen solvent, even at low temperatures, or too insoluble to dissolve initially.

  • Solution 1: Systematic Solvent Screening. Amino acids are typically soluble in aqueous acidic or basic solutions and less soluble at their isoelectric point (pI). They have low solubility in most organic solvents.

    • Method: Test solubility in small vials. Start with water. If insoluble, try dilute aqueous HCl or NaOH. For anti-solvent crystallization, find a solvent in which the compound is soluble (e.g., water) and an anti-solvent in which it is insoluble (e.g., isopropanol, ethanol, or acetone).[12]

    • Tip: Neutralization crystallization is highly effective. Dissolve the crude amino acid in dilute HCl, filter to remove any insoluble impurities, and then slowly add a base (e.g., dilute NaOH or NH₄OH) to adjust the pH to the pI, causing the pure product to precipitate.[13]

| Table 2: Example Solvent Systems for Amino Acid Crystallization | | :--- | :--- | | Solvent System | Technique | Rationale | | Water | Cooling Crystallization | Exploits the decrease in solubility of the amino acid in water at lower temperatures. | | Water/Ethanol | Anti-solvent Crystallization | The compound is soluble in water but precipitates upon addition of ethanol. | | Water/Isopropanol | Anti-solvent Crystallization | Similar to water/ethanol, often yields better crystals. | | Dilute HCl / Dilute NaOH | Neutralization Crystallization | Exploits minimum solubility at the isoelectric point (pI). Highly effective for purification.[13] |

  • Probable Cause 2: Supersaturation. The solution may be supersaturated, preventing nucleation and crystallization.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of the pure compound.

Problem: Product is chemically impure after crystallization (contains achiral byproducts).
  • Probable Cause: Co-precipitation. The impurities have similar solubility profiles to the desired product.

  • Solution: Flash Column Chromatography. If crystallization fails to remove a persistent impurity, chromatography is the next logical step.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Due to the polar, zwitterionic nature of amino acids, a polar mobile phase with a modifier is required to prevent streaking on the silica. A common starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Adding a small amount of acetic acid (0.5-1%) or formic acid to the mobile phase can significantly improve peak shape by protonating the amino group.

Problem: Product has low enantiomeric excess (e.e.).
  • Probable Cause: The (S)-enantiomer is present and was not removed by achiral purification methods.

  • Solution: Chiral Separation. This is a mandatory step for achieving high enantiomeric purity.

    • Method 1: Preparative Chiral HPLC. This is the most direct method for separating enantiomers. The choice of Chiral Stationary Phase (CSP) is critical.

    • Method 2: Diastereomeric Salt Formation. This classic technique involves reacting the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral amine) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. Afterward, the resolving agent is removed by acid/base extraction to yield the pure enantiomer.

| Table 3: Chiral HPLC Column Selection Guide for Amino Acids | | :--- | :--- | :--- | | CSP Type | Principle | Suitability | | Crown Ether | The chiral crown ether cavity selectively complexes with the protonated primary amine of one enantiomer. | Excellent for primary amino acids like the target compound.[11] | | Ligand Exchange | A chiral ligand (e.g., an L-amino acid) is coated on the stationary phase, and a metal ion (e.g., Cu²⁺) in the mobile phase forms transient diastereomeric complexes. | Effective for underivatized amino acids. Elution order can be reversed by using a D-amino acid-based column.[14] | | Macrocyclic Glycopeptide | (e.g., Teicoplanin, Vancomycin) Offers multiple chiral recognition sites (ionic, hydrogen bonding, steric interactions). | Very broad applicability for amino acids and peptides, compatible with LC-MS.[10][15][16] |

Troubleshooting Logic Diagram

Troubleshooting Logic Start Crude Product Purified PurityCheck Assess Purity (HPLC, NMR, Chiral HPLC) Start->PurityCheck Result Purity Acceptable? PurityCheck->Result End Final Pure Product Result->End Yes ImpurityType Impurity Type? Result->ImpurityType No Achiral Achiral Byproducts or Starting Materials ImpurityType->Achiral Achiral Chiral Low Enantiomeric Excess ImpurityType->Chiral Chiral Recrystallize Optimize Recrystallization (Solvent, pH, Temperature) Achiral->Recrystallize ChiralSep Perform Chiral Separation (Prep HPLC or Diastereomeric Salt) Chiral->ChiralSep Recrystallize->PurityCheck Re-assess Chrom Perform Flash Chromatography Recrystallize->Chrom If fails Chrom->PurityCheck Re-assess ChiralSep->PurityCheck Re-assess

Caption: Decision tree for troubleshooting the purification of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Detailed Protocols

Protocol 1: Purification by Neutralization Recrystallization
  • Dissolution: In a flask, dissolve 1.0 g of crude (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in the minimum required volume of 1 M Hydrochloric Acid (HCl) with stirring.

  • Filtration: If any insoluble material is present, filter the solution through a celite pad or fine filter paper to clarify.

  • Precipitation: Cool the clear solution in an ice bath. Slowly add 1 M Sodium Hydroxide (NaOH) dropwise with vigorous stirring. Monitor the pH with pH paper or a calibrated meter.

  • Isolation: Continue adding base until the pH reaches the isoelectric point (typically pH 5-7 for similar amino acids), where precipitation will be maximal. Stop when the solution becomes cloudy and a thick precipitate forms.

  • Equilibration: Allow the slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete crystallization.

  • Collection: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold, water-miscible organic solvent like ethanol or acetone to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Chiral Purity Analysis by HPLC

This is a representative method. The exact conditions must be optimized for your specific instrument and column.

  • Column: ChiroSil® SCA(-) Crown Ether Column (or similar)[11].

  • Mobile Phase: A typical mobile phase might be a mixture of Methanol and Water (e.g., 80:20 v/v) containing a small amount of acid, such as 5 mM Perchloric Acid, to ensure the amino group is protonated.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm (or a wavelength appropriate for the thiophene chromophore).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample. The (R) and (S) enantiomers should elute as two distinct peaks. Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

References

  • Ito, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 359–362. Available at: [Link][17]

  • Ito, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. Available at: [Link][18]

  • Ito, T., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 5), 533–538. Available at: [Link][19]

  • Ito, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. ResearchGate. Available at: [Link][20]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent 5,118,815. Available at: [13]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. Available at: [Link][14]

  • Ray, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link][10]

  • Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link][11]

  • Narayanan, A., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2829–2837. Available at: [Link][21]

  • Davies, S. G., & Ichihara, O. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 75, 1. Available at: [Link][22]

  • Lemoine, D., et al. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 11, 584. Available at: [Link][8]

  • Villa, M., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. World Intellectual Property Organization Patent WO2001058848A1. Available at: [23]

  • Herbst, R. M., & Shemin, D. (1939). dl-PHENYLALANINE. Organic Syntheses, 19, 77. Available at: [Link][7]

  • Jones, J. H., & Witty, M. J. (1979). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Journal of the Chemical Society, Perkin Transactions 1, 3203-3206. Available at: [Link][5]

  • Lemoine, D., et al. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. Available at: [Link][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7016818, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Available at: [Link][1]

  • Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139. Available at: [Link][2]

  • Jones, J. H., & Witty, M. J. (1979). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. Available at: [Link][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53487085, (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride. Available at: [Link][24]

  • Marvel, C. S. (1921). dl-ALANINE. Organic Syntheses, 1, 1. Available at: [Link][12]

  • El-Gindy, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959. Available at: [Link][16]

  • Liu, S., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269363. Available at: [Link][25]

  • Jadav, R., et al. (2023). Typical examples of impurities observed in synthesized peptides. ResearchGate. Available at: [Link][26]

  • Wang, P., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available at: [Link][3]

  • Kumar, A., et al. (2014). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 6(5), 320-327. Available at: [Link][4]

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Welcome to the technical support center for the synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Here, we address common side reactions and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and supported by literature references.

Introduction to Synthetic Challenges

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its synthesis, while achievable through several routes, presents specific challenges related to maintaining enantiopurity and managing the reactivity of the bromothiophene moiety. This guide will focus on troubleshooting common issues to help you optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I am observing significant racemization in my final product. What are the likely causes and how can I mitigate this?

Answer:

Racemization, the formation of an unwanted enantiomer, is a critical issue in the synthesis of chiral amino acids. The primary cause is the deprotonation of the α-hydrogen of the amino acid or its precursor, which is facilitated by basic conditions or during the activation of the carboxylic acid for coupling reactions.

Common Causes of Racemization:

  • Harsh Deprotection Conditions: The use of strong bases or prolonged exposure to acidic conditions during the removal of protecting groups can lead to epimerization at the chiral center.

  • Carboxylic Acid Activation: Many common coupling reagents used in peptide synthesis can form activated intermediates that are prone to racemization.

  • Inappropriate Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred, but their concentration and the reaction temperature must be carefully controlled.

Troubleshooting and Mitigation Strategies:

StrategyRationaleExperimental Protocol
Use of Mild Coupling Reagents Reagents like propylphosphonic anhydride (T3P®) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) have been shown to enable racemization-free amide bond formation.[1]When coupling the protected amino acid, opt for T3P® or PyBOP® in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) at low temperatures (0 °C to room temperature).
Careful Selection of Protecting Groups Utilizing protecting groups that can be removed under mild conditions minimizes the risk of racemization. For the amine, a tert-butyloxycarbonyl (Boc) group is common, though its removal requires acidic conditions that must be carefully controlled.For Boc deprotection, use milder acidic conditions such as 4M HCl in dioxane for a shorter duration or consider alternative protecting groups like Carboxybenzyl (Cbz) which can be removed by hydrogenolysis.
Control of Reaction Temperature Lowering the reaction temperature can significantly reduce the rate of racemization.Perform critical steps, such as deprotonation and coupling, at low temperatures (e.g., -78 °C to 0 °C).
FAQ 2: I am seeing byproducts related to the bromothiophene ring. What are the most common side reactions and how can I avoid them?

Answer:

The 5-bromothiophene-2-yl side chain is susceptible to several side reactions, primarily due to the reactivity of the bromine atom and the thiophene ring itself.

Common Side Reactions of the Bromothiophene Moiety:

  • Debromination: Reductive conditions can lead to the loss of the bromine atom, resulting in the corresponding thiophene analog. This has been observed during the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust, although the use of formic acid and catalytic iron can suppress this side reaction.[2]

  • Lithium-Halogen Exchange: When using strong organolithium bases like n-butyllithium (n-BuLi), especially at temperatures above -78°C, lithium-halogen exchange can occur, leading to the formation of a thienyllithium species. This can then react with electrophiles in the reaction mixture, leading to unwanted byproducts. While t-BuLi is often more efficient for lithiation, n-BuLi can also be used, but careful temperature control is essential.[3][4]

  • Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). If your reaction mixture contains trace palladium and a suitable coupling partner, you may observe the formation of coupled byproducts.[5][6]

Troubleshooting and Mitigation Strategies:

StrategyRationaleExperimental Protocol
Avoid Harsh Reducing Agents Strong reducing agents like LiAlH4 or catalytic hydrogenation with certain catalysts can cause debromination.For reductions, consider milder reagents or specific catalytic systems known to be compatible with aryl halides. For example, the use of zinc dust with formic acid and catalytic iron has been shown to be effective while preserving the bromine.[2]
Strict Temperature Control with Organolithiums To prevent lithium-halogen exchange when deprotonation at another site is desired, maintain a very low temperature.When using n-BuLi for deprotonation (e.g., in a Schöllkopf synthesis), maintain the reaction temperature at -78 °C. Add the n-BuLi slowly and monitor the reaction closely.
Purify Reagents and Solvents Trace metal impurities, particularly palladium, can catalyze unwanted coupling reactions.Ensure all reagents and solvents are of high purity and free from metal contaminants.
FAQ 3: I am attempting an asymmetric Strecker synthesis with 5-bromothiophene-2-carbaldehyde and am getting low enantioselectivity and several byproducts. What could be going wrong?

Answer:

The asymmetric Strecker synthesis is a powerful method for producing chiral amino acids.[7][8] However, its success with heteroaromatic aldehydes like 5-bromothiophene-2-carbaldehyde can be influenced by several factors.

Potential Issues in Asymmetric Strecker Synthesis:

  • Iminium Ion Formation: The first step is the formation of an iminium ion from the aldehyde and an amine. Incomplete formation or instability of this intermediate can lead to side reactions of the aldehyde.

  • Cyanide Addition: The enantioselectivity is determined by the facial selectivity of the cyanide addition to the iminium ion, which is controlled by the chiral catalyst. A poorly optimized catalyst system can lead to low enantiomeric excess (ee).

  • Hydrolysis of the Aminonitrile: The final step is the hydrolysis of the α-aminonitrile to the amino acid. Harsh hydrolysis conditions can lead to racemization or degradation of the product.

Troubleshooting and Mitigation Strategies:

A potential workflow for troubleshooting an asymmetric Strecker synthesis is outlined below:

Caption: Troubleshooting workflow for asymmetric Strecker synthesis.

Detailed Protocols:

  • Imine Formation Monitoring: Before adding the cyanide source, take an aliquot of the reaction mixture (aldehyde and amine) and analyze it by 1H NMR or IR spectroscopy to confirm the formation of the imine. The disappearance of the aldehyde proton signal in the NMR or the C=O stretch in the IR, and the appearance of a C=N signal, are indicative of imine formation.

  • Catalyst Optimization: The choice of chiral catalyst is critical. For example, chiral thiourea-based catalysts have been shown to be effective in asymmetric Strecker reactions.[9] Systematically vary the catalyst loading (e.g., 1-10 mol%), solvent, and temperature to find the optimal conditions for your substrate.

  • Mild Hydrolysis: Instead of using strong acids or bases for the hydrolysis of the aminonitrile, consider a two-step procedure with milder conditions to minimize the risk of racemization.

Synthesis Route Overview and Key Checkpoints

A common approach to the enantioselective synthesis of α-amino acids is through the use of a chiral auxiliary, such as in the Schöllkopf method. Below is a generalized workflow with critical checkpoints to monitor for potential side reactions.

Sources

Optimization

Technical Support Center: Optimization of Coupling Conditions for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in SPPS

Welcome to the technical support center for optimizing the incorporation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unnatural amino acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid in SPPS.

Q1: What are the main challenges when incorporating (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid into a peptide sequence?

A1: The primary challenges stem from the unique structure of this amino acid:

  • Steric Hindrance: The bulky bromothiophene side chain can sterically hinder the coupling reaction, potentially leading to incomplete acylation.[1][2] This necessitates the use of more potent coupling reagents or longer reaction times.

  • Side Reactions: The electron-rich thiophene ring, further activated by the bromine atom, may be susceptible to side reactions under certain SPPS conditions, particularly during cleavage with strong acids. While specific side reactions for this exact moiety are not extensively documented in introductory literature, analogous structures in organic synthesis suggest potential for modifications.[3][4]

  • Racemization: As with many amino acids, there is a risk of epimerization at the alpha-carbon during activation.[5] This is a critical concern for maintaining the stereochemical integrity of the final peptide.

Q2: Which coupling reagents are recommended for this amino acid?

A2: Due to the steric hindrance, standard carbodiimide reagents like DCC or DIC alone may be inefficient.[6] It is highly recommended to use them in conjunction with an additive or to opt for more potent phosphonium or uronium/aminium salt-based reagents.

Reagent ClassExamplesRationale for Use with Hindered Residues
Carbodiimides + Additives DIC/HOBt, DIC/OxymaPure®HOBt or OxymaPure® form active esters that are less prone to racemization and can improve coupling efficiency over DIC alone.[7][8] DIC is preferred over DCC in SPPS because its urea byproduct is soluble.[7]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUThese are highly efficient reagents that generate reactive OAt or OBt esters, making them suitable for difficult couplings, including those involving sterically hindered amino acids.[7][9] HATU is often considered one of the most effective.[9]
Phosphonium Salts PyBOP®, PyAOP®These reagents also exhibit high reactivity and are effective for sterically hindered couplings.[9][10] An advantage is that they do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents.[9]
Q3: What are the optimal general conditions for coupling?

A3: A good starting point is to use a 3- to 5-fold excess of the protected amino acid, coupling reagent, and a suitable base (e.g., DIPEA or 2,4,6-collidine) relative to the resin loading. Standard solvents are DMF or NMP.[11] For particularly difficult couplings, increasing the reaction time or employing a double coupling strategy is advisable.[12]

Q4: How can I monitor the completeness of the coupling reaction?

A4: The ninhydrin (Kaiser) test is a reliable qualitative method to detect the presence of unreacted primary amines on the resin. A positive test (blue beads) indicates incomplete coupling, necessitating a second coupling step. For proline residues, where the secondary amine gives a false negative with ninhydrin, an isatin test can be used.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete Coupling

Symptom: A strong positive ninhydrin test after the coupling step, and mass spectrometry of the final peptide shows a significant deletion sequence corresponding to the (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid position.

Root Cause Analysis:

This is the most common issue and is typically due to the steric bulk of the bromothiophene side chain slowing down the reaction kinetics.[2]

Solutions:

  • Optimize Coupling Reagents & Conditions:

    • Switch to a Stronger Reagent: If you are using a carbodiimide-based method, switch to a more potent uronium or phosphonium salt like HATU or PyAOP.[9] These reagents are known to be more effective for hindered amino acids.[6]

    • Double Couple: Immediately after the first coupling and a wash step, repeat the coupling procedure with a fresh solution of the amino acid and reagents.[12]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress with the ninhydrin test at intervals.

  • Employ Microwave-Assisted SPPS:

    • Microwave energy can significantly accelerate coupling reactions, especially for difficult sequences and sterically hindered residues.[2][13] It drives reactions to completion more efficiently than at room temperature.[2]

  • Change the Solvent:

    • If peptide aggregation is suspected (often an issue in longer or hydrophobic sequences), switching from DMF to NMP or using a solvent mixture like DMSO/NMP can help to disrupt secondary structures and improve reaction efficiency.[11][13]

Problem 2: Racemization

Symptom: Chiral HPLC analysis of the cleaved peptide shows a diastereomeric impurity, indicating that some of the (R)-amino acid has epimerized to the (S)-form.

Root Cause Analysis:

Racemization can occur during the activation of the carboxylic acid group.[5] The formation of an oxazolone intermediate is a common mechanism. The choice of coupling reagent, base, and reaction temperature all play a role.

Solutions:

  • Use Racemization-Suppressing Additives:

    • When using carbodiimides like DIC, always include an additive such as HOBt, and even more effectively, 6-Cl-HOBt or OxymaPure®.[8] These additives minimize the lifetime of the highly reactive intermediates that are prone to racemization.[8]

  • Optimize the Base:

    • Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid using an excess of base, as this can promote racemization. Typically, 2 equivalents of base per equivalent of amino acid are sufficient.

  • Control the Temperature:

    • Perform the coupling at room temperature or, if necessary, cool the reaction vessel in an ice bath during the initial activation step before adding it to the resin. While higher temperatures can improve coupling, they can also increase racemization.[13]

Problem 3: Potential Side Reactions on the Thiophene Ring

Symptom: Mass spectrometry of the final peptide reveals unexpected mass additions or modifications, particularly after cleavage.

Root Cause Analysis:

The bromothiophene ring is an electron-rich aromatic system. During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), electrophilic attack on the ring by carbocations generated from protecting groups (e.g., t-butyl cations) is a possibility.

Solutions:

  • Use an Effective Scavenger Cocktail:

    • During TFA cleavage, it is crucial to use a cocktail of scavengers to quench reactive electrophiles. A standard and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS is particularly effective at reducing carbocations. For sequences containing tryptophan, adding 1,2-ethanedithiol (EDT) is also recommended.

  • Protect the Thiophene Ring (Advanced Strategy):

    • While not standard practice and likely to add significant synthetic complexity, if side reactions persist and are severe, a protecting group strategy for the thiophene ring itself could be considered. This would be a highly specialized approach requiring custom synthesis of the amino acid derivative.

III. Experimental Protocols & Visualizations

Protocol 1: Optimized Coupling using DIC/OxymaPure®

This protocol is a robust starting point for minimizing racemization while achieving good coupling efficiency.

  • Resin Preparation: Swell the resin in DMF for 30 minutes and then drain. Perform Fmoc deprotection using 20% piperidine in DMF.[1] Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve 3 equivalents of Fmoc-(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid and 3 equivalents of OxymaPure® in a minimal amount of DMF.

  • Coupling: Add the activation solution to the resin. Then, add 3 equivalents of DIC.[14]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test. If positive, wash the resin and repeat steps 2-4 (double coupling).

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Diagram: General SPPS Coupling Workflow

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) AA_Coupling Add Fmoc-AA, Coupling Reagent, Base Resin->AA_Coupling Coupling Coupling Reaction (2-4h) AA_Coupling->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Ninhydrin Ninhydrin Test Wash1->Ninhydrin Incomplete Incomplete (Positive) Ninhydrin->Incomplete Blue Beads Complete Complete (Negative) Ninhydrin->Complete Clear Incomplete->AA_Coupling Re-couple Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Complete->Fmoc_Deprotect Wash2 Wash (DMF) Fmoc_Deprotect->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Standard workflow for a single coupling cycle in Fmoc-based SPPS.

Diagram: Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Workflow Start Incomplete Coupling Detected (Positive Ninhydrin Test) Step1 Strategy 1: Double Couple Start->Step1 Step2 Strategy 2: Increase Coupling Time (e.g., to 4h) Start->Step2 Step3 Strategy 3: Switch to Stronger Reagent (e.g., HATU, PyAOP) Start->Step3 Step5 Consider Solvent Change (DMF -> NMP or DMSO/NMP) if Aggregation is Suspected Step1->Step5 Step4 Advanced Strategy: Microwave-Assisted SPPS Step3->Step4

Caption: Decision tree for addressing incomplete coupling of hindered amino acids.

IV. References

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016818, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

  • Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • LifeTein. (n.d.). How to Optimize Peptide Synthesis?.

  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Biotage. (2023). What do you do when your peptide synthesis fails?.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.

Sources

Troubleshooting

How to prevent racemization during the synthesis of chiral amino acids

Welcome to the technical support center dedicated to a critical challenge in synthetic chemistry: maintaining the stereochemical integrity of chiral amino acids during synthesis. Racemization, the conversion of a pure en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical challenge in synthetic chemistry: maintaining the stereochemical integrity of chiral amino acids during synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a persistent risk that can compromise the biological activity and safety of peptides and other chiral molecules.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanisms behind racemization and offers practical, field-tested solutions to prevent it. We will explore common pitfalls, troubleshoot failed reactions, and provide robust methodologies to ensure your final product has the desired chirality.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding racemization in amino acid synthesis.

Q1: I've detected a diastereomeric impurity in my peptide. What is the most likely cause of racemization?

The most common cause of racemization during peptide synthesis is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The activated carbonyl is susceptible to intramolecular attack by the oxygen of the preceding amide bond, forming the planar, achiral oxazolone ring. This intermediate can then be protonated from either face upon ring-opening, leading to a loss of stereochemical purity.

Q2: Are all amino acids equally susceptible to racemization?

No, susceptibility varies significantly. Proline is highly resistant to racemization due to its cyclic side chain, which prevents the formation of the oxazolone intermediate. Histidine is notoriously prone to racemization due to the influence of its imidazole side chain. Phenylalanine and cysteine are also considered high-risk residues. The steric bulk of the side chain plays a role; for instance, valine and isoleucine are more resistant to racemization than alanine due to the steric hindrance around the alpha-carbon.

Q3: Which is a "safer" choice to avoid racemization: a carbodiimide like EDC or a phosphonium/uronium salt like HBTU/HATU?

While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective activating agents, their use without an additive is highly prone to causing racemization. Uronium/phosphonium salt-based reagents like HBTU, HCTU, and especially HATU are generally considered "safer" options. This is because they promote rapid amide bond formation, which kinetically outcompetes the side reaction of oxazolone formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often regarded as the gold standard for suppressing racemization, particularly for sensitive amino acids.

Q4: How critical is the choice of base in my coupling reaction?

The choice of base is absolutely critical. Strong, non-nucleophilic bases are required to deprotonate the incoming amino acid's ammonium salt. However, an excess of a strong base, particularly a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), can directly abstract the alpha-proton of the activated ester, leading to racemization via enolization. Using the minimum necessary amount of base (typically 1-2 equivalents) is crucial. For highly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or collidine is often preferred.

Part 2: Troubleshooting Guide: Diagnosing & Solving Racemization

This section provides a structured approach to troubleshooting when you've confirmed that racemization has occurred.

Scenario: Chiral HPLC analysis of your synthesized dipeptide shows two peaks, indicating a mixture of diastereomers.

Issue 1: Inappropriate Coupling Reagent or Additive
  • Underlying Cause (Mechanism): The rate of activation and subsequent oxazolone formation is faster than the rate of amide bond formation. This is common when using carbodiimides (e.g., DCC, EDC) without a racemization-suppressing additive. The O-acylisourea intermediate formed with carbodiimides is highly activated and readily cyclizes to the oxazolone.

  • Solution:

    • Incorporate an Additive: Always use an additive with carbodiimides. The classic choice is 1-hydroxybenzotriazole (HOBt), which reacts with the O-acylisourea to form an activated HOBt-ester. This ester is less reactive than the O-acylisourea, reducing the rate of oxazolone formation while still being sufficiently reactive for amidation. Newer, more effective additives include ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) and 1-hydroxy-7-azabenzotriazole (HOAt).

    • Switch to a Modern Coupling Reagent: Change the coupling reagent to a uronium/aminium salt that has the additive "built-in" or is inherently faster. HATU, HCTU, and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are superior choices that significantly accelerate the desired amide bond formation, minimizing the lifetime of the activated intermediate and thus suppressing racemization.

Mechanism of Racemization via Oxazolone Formation

The diagram below illustrates the primary pathway for racemization during peptide coupling. The key is the formation of the planar, achiral oxazolone intermediate, which loses the stereochemical information at the alpha-carbon.

Caption: Mechanism of racemization via a planar oxazolone intermediate.

Issue 2: Incorrect Base or Stoichiometry
  • Underlying Cause (Mechanism): Excess tertiary amine base (DIPEA, TEA) can directly abstract the Cα-proton from the activated amino acid ester or the oxazolone intermediate, leading to racemization via enolate formation. The longer the activated species is exposed to excess base before reacting with the amine nucleophile, the higher the risk.

  • Solution:

    • Reduce Base Equivalents: Use the minimum amount of base required. Typically, 1 equivalent is needed to neutralize the incoming amino acid salt, and a slight excess (e.g., 1.1 eq) may be used for the coupling itself. Avoid using 3-4 equivalents.

    • Change the Base: Switch from DIPEA or TEA to a sterically hindered or weaker base. Collidine (2,4,6-trimethylpyridine) is an excellent choice as its bulkiness disfavors α-proton abstraction. N-methylmorpholine (NMM) is another common, weaker alternative.

    • Control the Addition Order: Add the base last or slowly over time, especially in a pre-activation step. The ideal order is often: amino acid, coupling reagent, additive, and then finally the base, immediately followed by the amine component.

Issue 3: Unfavorable Reaction Conditions (Solvent & Temperature)
  • Underlying Cause (Mechanism): High temperatures provide the activation energy needed for racemization pathways. Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are known to stabilize the charged intermediates involved in racemization, thereby accelerating the process.

  • Solution:

    • Lower the Temperature: Perform the coupling reaction at 0 °C or even -15 °C. While this will slow down the reaction rate, it will disproportionately slow the rate of racemization, leading to a much cleaner product.

    • Change the Solvent: If possible, switch to a less polar solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are often better choices than DMF for suppressing racemization, although solubility can be a limiting factor.

Decision Workflow for Minimizing Racemization

Use this workflow to select the appropriate conditions for your synthesis, especially when dealing with racemization-prone amino acids.

DecisionWorkflow Workflow for Selecting Low-Racemization Conditions cluster_hr cluster_lr Start Start: Coupling of a Chiral Amino Acid CheckAA Is the amino acid high-risk? (e.g., His, Phe, Cys) Start->CheckAA HighRisk High-Risk Protocol CheckAA->HighRisk  Yes LowRisk Standard Protocol CheckAA->LowRisk  No SelectReagent_HR Select Premium Reagent: HATU or COMU SelectBase_HR Select Weak/Hindered Base: NMM or Collidine SelectReagent_HR->SelectBase_HR SelectSolvent_HR Select Solvent: DCM or THF SelectBase_HR->SelectSolvent_HR SelectTemp_HR Set Temperature: 0°C to -15°C SelectSolvent_HR->SelectTemp_HR RunReaction_HR Run Reaction & Monitor SelectTemp_HR->RunReaction_HR SelectReagent_LR Select Standard Reagent: HBTU/HCTU + Additive (Oxyma/HOBt) SelectBase_LR Select Base: DIPEA (≤ 2 eq.) SelectReagent_LR->SelectBase_LR SelectSolvent_LR Select Solvent: DMF or DCM SelectBase_LR->SelectSolvent_LR SelectTemp_LR Set Temperature: Room Temperature to 0°C SelectSolvent_LR->SelectTemp_LR RunReaction_LR Run Reaction & Monitor SelectTemp_LR->RunReaction_LR

Caption: Decision-making workflow for choosing coupling conditions.

Part 3: Data Summary & Key Protocols

Table 1: Comparison of Common Coupling Reagents and Racemization Risk
Reagent ClassExample(s)Additive Required?Relative Racemization RiskKey Considerations
Carbodiimide EDC, DCCYes (Oxyma, HOBt)High (without additive)Cost-effective but requires an additive to be safe. DCC produces an insoluble urea byproduct.
Uronium/Aminium HBTU, HCTUNo (contains HOBt/HOAt moiety)Medium-LowGenerally reliable. HCTU is often faster and more soluble than HBTU.
Immonium HATU, HDMANo (contains HOAt moiety)Very Low HATU is the gold standard for difficult couplings and racemization-prone residues.
Phosphonium PyBOP, PyAOPNoLowHighly efficient but can be more expensive. PyAOP is the HOAt-based analogue of PyBOP.
Protocol: Low-Racemization Peptide Coupling using HATU

This protocol describes a general procedure for coupling a protected amino acid to an amine-bearing component while minimizing the risk of racemization.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Phe-OH) (1.0 eq)

  • Amine component (as HCl or TFA salt) (1.2 eq)

  • HATU (1.0 eq)

  • 2,4,6-Collidine or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Vessel Preparation: To a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the amino acid (concentration typically 0.1-0.2 M). Begin stirring.

  • Reagent Addition: Add HATU (1.0 eq) to the solution. The solution may change color.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C over 5-10 minutes.

  • Base Addition: Add the base (Collidine or NMM, 2.0 eq) to the reaction mixture.

  • Pre-activation (Optional but Recommended): Allow the mixture to stir at 0 °C for 1-5 minutes. This pre-activation step forms the activated ester. Do not pre-activate for extended periods, especially with less stable amino acids.

  • Nucleophile Addition: Add the amine component (1.2 eq) to the reaction mixture. If the amine is a solid, it can be added directly. If it is an oil, it can be dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C, slowly warming to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl or water. Proceed with a standard aqueous/organic extraction protocol to isolate the crude product.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

  • Chiral Analysis: Analyze the purified product using chiral HPLC or NMR with a chiral shift reagent to confirm its stereochemical purity.

References

  • Albericio, F., & Carpino, L. A. (1997). Peptide Synthesis. Methods in Enzymology, 289, 104–126. (Available at: [Link])

  • Vale, W., Rivier, C., & Brown, M. (1997). Regulatory Peptides: A Glimpse of the Future. Endocrinology, 138(4), 1391–1393. (This is a general reference, a more specific one on racemization rates would be ideal if found). A more focused source on racemization susceptibility: Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. (Available at: [Link])

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. (Available at: [Link])

  • Carpino, L. A., El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron, 55(22), 6813-6830. (Available at: [Link])

  • Han, Y., & Albericio, F. (2004). An overview of the last decade of peptide synthesis. Peptide Science, 76(3), 329-343. (Available at: [Link])

Optimization

Protecting group strategies for thiophene-containing amino acids

A Guide to Protecting Group Strategies & Troubleshooting for Researchers Welcome to the technical support guide for handling thiophene-containing amino acids, such as 2-thienylalanine (Thi) and 3-thienylalanine (3-Thi),...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Protecting Group Strategies & Troubleshooting for Researchers

Welcome to the technical support guide for handling thiophene-containing amino acids, such as 2-thienylalanine (Thi) and 3-thienylalanine (3-Thi), in peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you anticipate challenges and troubleshoot effectively. Thiophene-containing amino acids are valuable tools for introducing unique structural and electronic properties into peptides, but their successful incorporation requires a nuanced understanding of the thiophene ring's reactivity.

This guide is structured as a series of questions you might encounter during your synthesis, providing direct answers, detailed protocols, and the rationale behind our recommendations.

Frequently Asked Questions & Troubleshooting Guide
Question 1: Do I need to use a side-chain protecting group for thienylalanine?

This is the most common question we receive.

Short Answer: No, for standard Fmoc or Boc solid-phase peptide synthesis (SPPS), the thiophene side chain of 2-thienylalanine or 3-thienylalanine is typically not protected.[1][2][3]

Expert Explanation: The decision to use a protecting group is a balance between preventing side reactions and adding synthetic complexity.[4][5][6][7] While the thiophene ring is an electron-rich aromatic system, it is generally stable enough to withstand the iterative coupling and deprotection cycles of both Fmoc and Boc strategies.

  • Fmoc/tBu Strategy: The thiophene ring is stable to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[8][9]

  • Boc/Bzl Strategy: While stronger acid (e.g., TFA) is used for Boc deprotection in every cycle, the thiophene ring generally remains intact.[10]

The primary risks to the thiophene ring do not arise during the chain elongation but during the final cleavage and global deprotection step, where a high concentration of acid releases a flood of reactive carbocations.[7][11][12] The strategy is therefore not to protect the thiophene itself, but to control the chemical environment during cleavage using appropriate scavengers.

Question 2: My final peptide product is impure, showing multiple unexpected peaks in the mass spectrum. What could be wrong?

When synthesizing peptides with sensitive residues like thienylalanine, methionine, or tryptophan, the final cleavage step is the most critical source of side reactions.[1] The issue is almost certainly related to your cleavage cocktail and the generation of reactive electrophiles.

Root Cause Analysis:

During the final cleavage (typically with >90% Trifluoroacetic Acid - TFA), side-chain protecting groups like tert-butyl (tBu) from Asp, Glu, Ser, Thr, Tyr, and Boc from Lys, or trityl (Trt) from Cys, His, Asn, Gln are removed.[11][12] This process generates highly reactive carbocations (e.g., tert-butyl cation, trityl cation).[7][13]

These electrophilic carbocations can then attack other nucleophilic sites in your peptide. The electron-rich thiophene ring is a prime target for this electrophilic attack, leading to S-alkylation or C-alkylation, adding mass adducts (+56 Da for t-butyl) to your final product.[7][14][15]

Logical Flow: Diagnosing Cleavage-Related Side Reactions

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Side Reactions on Thiophene ImpurePeptide Impure Peptide with Thienylalanine MassSpec Mass Spec shows +16 Da, +56 Da, or other adducts ImpurePeptide->MassSpec Analysis Cleavage Final TFA Cleavage MassSpec->Cleavage Carbocations Generation of Carbocations (tBu+, Trt+) Cleavage->Carbocations Oxidation Oxidative Environment Cleavage->Oxidation Alkylation Alkylation of Thiophene Ring (+56 Da) Carbocations->Alkylation Attack on Thiophene SOxidation Oxidation of Sulfur (+16 Da) Oxidation->SOxidation Attack on Sulfur Atom Start Peptide Contains Thienylalanine (Thi) CheckTrpMetCys Does it also contain Trp, Met, or Cys? Start->CheckTrpMetCys CheckArg Does it also contain Arg(Pbf/Pmc)? CheckTrpMetCys->CheckArg Yes Cocktail_TIS_H2O Use Cocktail: TFA / H2O / TIS CheckTrpMetCys->Cocktail_TIS_H2O No Cocktail_Thiol Add Thiol Scavenger: TFA / H2O / TIS / EDT (or DODT) CheckArg->Cocktail_Thiol No Cocktail_Thioanisole Add Thioanisole: TFA / H2O / TIS / EDT / Thioanisole CheckArg->Cocktail_Thioanisole Yes

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid via ¹H and ¹³C NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules in solution.[1][2] This guide provides an in-depth, technical comparison of the expected ¹H and ¹³C NMR spectral data for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, offering a framework for its structural validation. The principles and experimental protocols detailed herein are designed to serve as a self-validating system for researchers working with this and structurally related compounds.

The Importance of NMR in Small Molecule Drug Discovery

In the realm of drug discovery and development, precise structural characterization is paramount. NMR spectroscopy provides unparalleled insight into the molecular framework of a compound, revealing not only the connectivity of atoms but also subtle stereochemical relationships.[3] For a molecule like (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a substituted amino acid with a heterocyclic moiety, NMR is indispensable for confirming the substitution pattern on the thiophene ring and the integrity of the amino acid backbone.[4]

Experimental Design: A Self-Validating Approach

The following sections outline the predicted ¹H and ¹³C NMR spectra for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, alongside detailed experimental protocols for data acquisition. The causality behind each experimental choice is explained to ensure a robust and reproducible validation process.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid are numbered as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structural Confirmation prep Dissolve in DMSO-d6 H1_acq Acquire 1H NMR Spectrum prep->H1_acq C13_acq Acquire 13C NMR Spectrum prep->C13_acq process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process assign Assign Peaks to Protons and Carbons process->assign compare Compare with Predicted Spectra assign->compare confirm Structure Validated compare->confirm

Caption: Workflow for NMR-based structural validation.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR validation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. By comparing experimentally acquired data with the predicted spectra and adhering to the detailed protocols, researchers can achieve a high degree of confidence in the structure of their synthesized compound. The principles of spectral interpretation and experimental design outlined here are broadly applicable to the characterization of other novel small molecules, ensuring scientific rigor and integrity in drug discovery and development.

References

  • Which solvents I should use for taking NMR of amino acid? - ResearchGate. Available at: [Link]

  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • NMR chemical shift prediction of thiophenes - Stenutz. Available at: [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. Available at: [Link]

  • 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. Available at: [Link]

  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • Carbon-13 chemical shifts in some substituted furans and thiophens - Sci-Hub. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. Available at: [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy | Journal of Natural Products - ACS Publications. Available at: [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. Available at: [Link]

Sources

Comparative

Mass spectrometry analysis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid for molecular weight confirmation

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid for Molecular Weight Confirmation Introduction: The Analytical Challenge of a Novel Amino Acid In the la...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid for Molecular Weight Confirmation

Introduction: The Analytical Challenge of a Novel Amino Acid

In the landscape of drug discovery and development, non-canonical amino acids represent a frontier of novel therapeutics and biochemical probes. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is one such molecule, incorporating a brominated thiophene moiety that imparts unique chemical properties. Before this compound can be advanced in any research pipeline, its identity and purity must be unequivocally confirmed. Mass spectrometry (MS) stands as the gold standard for this task, providing a precise and sensitive method for molecular weight determination.

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of mass spectrometry techniques for the analysis of this specific compound. We will delve into the rationale behind instrumental choices, provide detailed experimental protocols, and interpret the resulting data, grounding our discussion in the fundamental principles of mass spectrometry. The calculated molecular weight of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (C₇H₈BrNO₂S) is approximately 250.12 g/mol [1]. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a distinctive isotopic signature that is crucial for confirmation.

Part 1: Selecting the Optimal Ionization Technique

The first and most critical step in mass spectrometry is the conversion of the neutral analyte molecule into a gas-phase ion. The choice of ionization technique is paramount, as it dictates the efficiency of ion generation and the extent of molecular fragmentation. For a molecule like (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, which is a polar, non-volatile amino acid, "soft" ionization techniques are strongly preferred to preserve the intact molecule for molecular weight measurement[2][3].

G Analyte (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Polar, Non-Volatile, Thermally Labile Hard_Ionization Hard Ionization (e.g., EI) Analyte->Hard_Ionization Unsuitable Soft_Ionization Soft Ionization Analyte->Soft_Ionization Suitable Result_Hard Extensive Fragmentation Loss of Molecular Ion (Poor for MW Confirmation) Hard_Ionization->Result_Hard Result_Soft Intact Molecular Ion [M+H]+ Minimal Fragmentation (Ideal for MW Confirmation) Soft_Ionization->Result_Soft ESI Electrospray Ionization (ESI) Primary Choice Soft_Ionization->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) Alternative Soft_Ionization->APCI MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) Alternative Soft_Ionization->MALDI

Caption: Decision workflow for selecting an ionization technique.

Comparison of Suitable Ionization Techniques
TechniquePrincipleSuitability for Target AnalyteAdvantagesDisadvantages
Electrospray Ionization (ESI) A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions[4].Excellent. The analyte is polar and readily soluble, making it ideal for ESI. It is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺[3][4].High sensitivity for polar molecules; easily coupled with Liquid Chromatography (LC)[5]; minimal fragmentation[2].Susceptible to ion suppression from salts and other matrix components[6].
Atmospheric Pressure Chemical Ionization (APCI) The analyte solution is nebulized into a heated chamber where a corona discharge ionizes solvent molecules, which then transfer a charge to the analyte[2].Good. Suitable for small, thermally stable molecules of medium polarity. Can be an effective alternative to ESI[2].Tolerates higher flow rates and less pure solvents than ESI; good for less polar compounds that are difficult to ionize by ESI.Requires the analyte to be thermally stable enough to be vaporized; generally less sensitive than ESI for highly polar compounds[7].
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the analyte, typically by proton transfer from the matrix[8].Possible. While often used for large biomolecules, MALDI can be applied to small molecules. It is a soft ionization technique.High tolerance for salts and buffers; produces singly charged ions, simplifying spectra.Less readily coupled to LC; requires proper matrix selection and co-crystallization, which can be challenging[9].

For the routine confirmation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, Electrospray Ionization (ESI) is the most logical and effective choice, especially when coupled with liquid chromatography for sample introduction.

Part 2: High-Resolution Analyzers: Orbitrap vs. Time-of-Flight (TOF)

To confirm the molecular formula, high-resolution mass spectrometry (HRMS) is essential. HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of an exact mass that can distinguish between compounds with the same nominal mass[10]. The two dominant HRMS technologies in modern laboratories are Orbitrap and Time-of-Flight (TOF) analyzers.

FeatureOrbitrap Mass AnalyzerTime-of-Flight (TOF) Mass Analyzer
Principle Ions are trapped in an electrostatic field and their oscillation frequencies are measured. A Fourier transform converts these frequencies into m/z values[10][11].Ions are accelerated by an electric field and their flight time to a detector is measured. Lighter ions travel faster than heavier ions at the same kinetic energy[11].
Mass Resolution Exceptional. Routinely achieves resolutions >100,000, and can go up to 240,000 or higher, allowing for clear separation of isobaric species[10][12].Very Good. Modern TOF instruments offer resolutions up to 60,000[10]. Sufficient for many applications but generally lower than Orbitrap.
Mass Accuracy Excellent. Typically < 3 ppm with external calibration and < 1 ppm with internal calibration[11].Excellent. Also typically < 3-5 ppm with external calibration[10].
Scan Speed Slower. Higher resolution scans take longer, which can be a limitation for fast chromatography[10][13].Very Fast. Capable of acquiring thousands of spectra per second, making it ideal for fast LC separations[11].
Intra-scan Dynamic Range More limited. The ion trap has a finite capacity, which can lead to space-charge effects and a lower dynamic range within a single scan[13].Superior. Can detect very low and very high abundance ions within the same spectrum without saturation issues[13].

Expert Recommendation: For the specific goal of molecular weight confirmation and formula determination, the Orbitrap analyzer offers a distinct advantage due to its superior resolution [12][14]. This high resolving power is particularly beneficial for cleanly resolving the bromine isotopic pattern and providing the highest confidence in the exact mass measurement. While a modern TOF is certainly capable of this analysis, the Orbitrap provides an extra margin of performance and data quality[14].

Part 3: Experimental Protocols for Molecular Weight Confirmation

A robust protocol is self-validating, meaning it includes steps to ensure the quality and reliability of the results. Here, we present a detailed workflow from sample preparation to data acquisition using LC-MS with an Orbitrap mass spectrometer.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep1 Weigh Analyte (~1 mg) Prep2 Dissolve in Solvent (e.g., 50:50 ACN:H2O) Prep1->Prep2 Prep3 Vortex & Sonicate Prep2->Prep3 Prep4 Dilute to Final Conc. (~1-10 µg/mL) Prep3->Prep4 Prep5 Transfer to LC Vial Prep4->Prep5 LC_Inject Inject Sample (1-5 µL) Prep5->LC_Inject LC_Column HILIC or C18 Column Separation LC_Inject->LC_Column MS_Ionize ESI Source (Positive Mode) LC_Column->MS_Ionize MS_Analyze Orbitrap Analyzer (High Resolution Scan) MS_Ionize->MS_Analyze MS_Detect Data Acquisition MS_Analyze->MS_Detect Data1 Extract Ion Chromatogram (for expected m/z) MS_Detect->Data1 Data2 Examine Mass Spectrum Data1->Data2 Data3 Confirm [M+H]+ Exact Mass Data2->Data3 Data4 Verify Bromine Isotope Pattern Data3->Data4

Caption: End-to-end workflow for LC-MS based molecular weight confirmation.

Protocol 1: Sample Preparation

The goal is to prepare a clean, dilute solution of the analyte to avoid contaminating the LC-MS system and ensure optimal ionization.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid and dissolve it in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Solubilization: Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Perform a serial dilution from the stock solution to create a final working solution with a concentration of approximately 1-10 µg/mL. The diluent should ideally be similar to the initial mobile phase conditions of the LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)[15].

  • Final Step: Transfer the final working solution to an appropriate autosampler vial for analysis.

Protocol 2: LC-MS Analysis using HILIC and Orbitrap

Hydrophilic Interaction Chromatography (HILIC) is often an excellent choice for retaining and separating polar compounds like amino acids that are not well-retained on traditional C18 reversed-phase columns[16].

  • LC System: A high-performance liquid chromatography (UHPLC) system.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm[16] or similar.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Ramp to 50% B

    • 8-9 min: Ramp to 5% B

    • 9-11 min: Hold at 5% B

    • 11-11.1 min: Return to 95% B

    • 11.1-15 min: Equilibrate at 95% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Thermo Scientific™ Q Exactive™ Plus Orbitrap Mass Spectrometer or similar.

  • Ionization Source: ESI in Positive Ion Mode.

  • Key MS Parameters:

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 320 °C

    • Scan Mode: Full MS (no fragmentation)

    • Resolution: 140,000

    • Scan Range: m/z 100-500

Part 4: Data Interpretation and Molecular Weight Confirmation

The data generated from the HRMS analysis provides multiple points of evidence to confirm the identity of the compound.

Expected Mass and Isotopic Pattern

The key to confirmation lies in matching the experimentally observed exact mass with the theoretical exact mass and verifying the characteristic isotopic pattern of bromine.

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Key Feature
[M(⁷⁹Br)+H]⁺C₇H₉⁷⁹BrNO₂S⁺249.9637The lighter, more abundant bromine isotope.
[M(⁸¹Br)+H]⁺C₇H₉⁸¹BrNO₂S⁺251.9617The heavier bromine isotope, ~2 Da higher.

The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) means the mass spectrum should display two prominent peaks for the molecular ion, separated by approximately 2 Da, with nearly equal intensity (a 1:1 ratio). Observing this "doublet" is a strong indicator of a monobrominated compound.

Predicted Fragmentation Pattern

While the primary goal is to observe the intact molecular ion, some in-source fragmentation may occur. Understanding potential fragmentation pathways can provide additional structural confirmation. Common fragmentation for an amino acid involves neutral losses from the parent ion.

G M_H [M+H]+ m/z 250/252 Loss_H2O - H2O M_H->Loss_H2O Loss_COOH - HCOOH (Formic Acid) M_H->Loss_COOH Fragment1 [M+H - H2O]+ m/z 232/234 Loss_H2O->Fragment1 Fragment2 [M+H - HCOOH]+ m/z 204/206 Loss_COOH->Fragment2 Loss_Thiophene - C4H2BrS (Bromothiophene ring cleavage) Fragment2->Loss_Thiophene Fragment3 [C3H6NO2]+ m/z 88.0393 Loss_Thiophene->Fragment3

Caption: Predicted fragmentation pathway for the protonated analyte.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Fragment Identity
250 / 252H₂O (18.01 Da)232 / 234Loss of water from the carboxylic acid and amine.
250 / 252HCOOH (46.01 Da)204 / 206Loss of the entire carboxylic acid group as formic acid[17]. This is a very common fragmentation for amino acids.
204 / 206C₄H₂BrS (160.88 Da)88.0393Cleavage of the bond between the thiophene ring and the alanine side chain.

The presence of these fragments, especially the characteristic loss of the carboxylic acid group, alongside the correct molecular ion, provides an extremely high degree of confidence in the structural assignment.

Conclusion

The confirmation of the molecular weight of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a critical quality control step in research and development. A combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides the most robust and definitive data. By selecting a soft ionization technique like ESI, employing a high-resolution analyzer such as an Orbitrap, and following a validated experimental protocol, researchers can unambiguously confirm the compound's identity. The key validation points are the accurate mass measurement of the protonated molecule and the observation of the characteristic 1:1 isotopic pattern conferred by the bromine atom. This multi-faceted approach ensures the scientific integrity required for advancing novel compounds in the drug development pipeline.

References

  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI). Fiveable. Retrieved from [Link]

  • Galin-Sliskovic, V., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • Karelin, A. A., et al. (2015). Observation of the Multiple Halogenation of Peptides in the Electrospray Ionization Source. Journal of Mass Spectrometry, 50(10), 1148-51. Retrieved from [Link]

  • NIH. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. Retrieved from [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

  • NIH. (n.d.). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Retrieved from [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Retrieved from [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]

  • ACS Publications. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Retrieved from [Link]

  • CORE. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Retrieved from [Link]

  • Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. Retrieved from [Link]

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Technology Networks. (2019). How Does TOF MS Compare to Orbitrap Mass Spectrometer for Intact Protein Analysis?. Retrieved from [Link]

  • NIH. (n.d.). High-Resolution Native Mass Spectrometry. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). TOF vs. Orbitrap for Intact Protein Structural Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Retrieved from [Link]

  • MDPI. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Thiophene, 3-bromo-. Retrieved from [Link]

  • ACS Publications. (2021). High-Resolution Native Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 3-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromothiophene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Retrieved from [Link]

  • AGOSR. (2007). Neutral loss analysis of amino acids by desorption electrospray ionization using an unmodified tandem quadrupole mass spectrometer. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Non-Canonical Amino Acids: Featuring (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

For researchers, scientists, and drug development professionals, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering and therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering and therapeutic design.[1][2][3][4] This guide provides an in-depth comparison of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a halogenated thienylalanine derivative, with other widely utilized ncAAs. We will delve into their distinct properties, applications, and the experimental protocols for their site-specific incorporation into proteins, supported by experimental data and field-proven insights.

Introduction to Non-Canonical Amino Acids

The 20 canonical amino acids offer a remarkable yet finite chemical diversity for protein structure and function. Non-canonical amino acids dramatically expand this repertoire, introducing novel chemical functionalities such as bioorthogonal handles, spectroscopic probes, and post-translational modifications.[5][6] The site-specific incorporation of ncAAs is most commonly achieved through the amber stop codon (UAG) suppression methodology, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize the ncAA and the amber codon, respectively.[7][8][9][10][11][12]

Featured Non-Canonical Amino Acid: (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a derivative of thienylalanine, introduces a bromine atom on a thiophene ring. This ncAA is particularly valuable for its potential to serve as a spectroscopic probe and to modulate the electronic and steric properties of proteins. The presence of the bromine atom, a heavy atom, can be useful in X-ray crystallography for phasing, and the unique spectroscopic properties of the thiophene ring can be exploited in fluorescence and NMR studies.[13][14][15]

Comparative Analysis with Other Key Non-Canonical Amino Acids

This guide focuses on a comparative analysis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid with three other ncAAs that represent different classes of functionalities:

  • 4-Azido-L-phenylalanine (pAzF): A versatile ncAA featuring an azide group, which is a bioorthogonal handle for "click chemistry" reactions.[16][17][18]

  • p-Acetyl-L-phenylalanine (pAcPhe): Contains a ketone group that can be selectively targeted with hydroxylamine-containing probes for bioconjugation.[1][2][3][11]

  • O-Methyl-L-tyrosine: A derivative of tyrosine with a methylated hydroxyl group, which can be used to probe the role of hydrogen bonding and to modulate protein stability.[19]

Non-Canonical Amino AcidStructureKey Functional GroupPrimary Applications
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid Structure of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidBromo-thiopheneX-ray crystallography, NMR spectroscopy, modulating protein-protein interactions.
4-Azido-L-phenylalanine (pAzF) Structure of 4-Azido-L-phenylalanineAzideBioorthogonal labeling via click chemistry, protein-protein interaction studies.[16][17][18]
p-Acetyl-L-phenylalanine (pAcPhe) Structure of p-Acetyl-L-phenylalanineKetoneSite-specific protein labeling with hydroxylamine probes, protein immobilization.[1][2][3][11]
O-Methyl-L-tyrosine Structure of O-Methyl-L-tyrosineMethylated hydroxylProbing hydrogen bond interactions, enhancing protein stability.[19]

Experimental Performance and Considerations

The choice of an ncAA is dictated by the specific research question and the experimental context. Here, we compare the performance of these ncAAs based on available data and established principles.

Incorporation Efficiency

The efficiency of ncAA incorporation is a critical factor and is influenced by the specific orthogonal aaRS/tRNA pair, the expression host, and the surrounding sequence context of the amber codon.[8][20][21]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: Can be efficiently incorporated using an engineered pyrrolysyl-tRNA synthetase (PylRS) mutant.[2][3] While specific yields can vary, the polyspecificity of this synthetase for several histidine and aromatic analogues suggests a robust system.[2][3][4]

  • 4-Azido-L-phenylalanine (pAzF): Generally exhibits high incorporation efficiency with evolved versions of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).[22]

  • p-Acetyl-L-phenylalanine (pAcPhe): Also incorporated with high efficiency using an evolved MjTyrRS, often with yields comparable to pAzF.[11][22]

  • O-Methyl-L-tyrosine: One of the first ncAAs to be incorporated in vivo, it is efficiently utilized by a mutant MjTyrRS.[19]

Impact on Protein Stability

The introduction of an ncAA can influence the stability of the target protein.

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: Halogenation can enhance protein stability through favorable halogen bonding and increased hydrophobicity.[5][6][7][23][24] The bulky and hydrophobic nature of the bromothiophene group may contribute to the stabilization of the protein core.

  • 4-Azido-L-phenylalanine (pAzF): The azide group is relatively small and is generally considered to be minimally perturbing to protein structure and stability.

  • p-Acetyl-L-phenylalanine (pAcPhe): The acetyl group is also relatively small and is generally well-tolerated within protein structures without significant destabilization.

  • O-Methyl-L-tyrosine: By replacing the hydroxyl group of tyrosine with a methoxy group, the ability to form hydrogen bonds is removed. This can be used to probe the contribution of specific hydrogen bonds to protein stability.[25][26] Depending on the local environment, this can either decrease or in some cases, not significantly alter the overall stability.

Experimental Protocols

The following are detailed protocols for the site-specific incorporation of the featured ncAAs in E. coli using the amber suppression method.

General Workflow for ncAA Incorporation

G cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing plasmid Co-transform E. coli with pEVOL/pSUPAR plasmid (aaRS/tRNA) and target protein plasmid (with TAG codon) culture Grow overnight culture in LB medium plasmid->culture inoculate Inoculate M9 minimal medium culture->inoculate grow Grow cells to mid-log phase (OD600 ~0.6-0.8) inoculate->grow add_ncaa Add ncAA to the culture medium grow->add_ncaa induce Induce protein expression (e.g., with IPTG) and aaRS/tRNA expression (e.g., with arabinose) express Express protein at a reduced temperature (e.g., 18-30°C) induce->express add_ncaa->induce harvest Harvest cells by centrifugation express->harvest lyse Lyse cells and purify the protein harvest->lyse characterize Characterize the protein (e.g., SDS-PAGE, Mass Spec) lyse->characterize conjugate Perform bioorthogonal conjugation (for pAzF/pAcPhe) characterize->conjugate

Caption: General workflow for non-canonical amino acid incorporation in E. coli.

Protocol 1: Incorporation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

This protocol is adapted from the methodology described for the incorporation of histidine analogues using an engineered PylRS.[2][3]

  • Plasmids and Strain:

    • Co-transform E. coli BL21(DE3) cells with a plasmid encoding the engineered PylRS mutant and its cognate tRNAPylCUA, and a second plasmid containing the gene of interest with an amber (TAG) codon at the desired site.

  • Culture and Induction:

    • Grow an overnight culture of the transformed cells at 37°C in LB medium containing the appropriate antibiotics.

    • Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and the necessary antibiotics with the overnight culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid to a final concentration of 1-2 mM.

    • Induce protein expression with 1 mM IPTG and aaRS/tRNA expression with 0.2% L-arabinose.

    • Incubate the culture at 30°C for 12-16 hours.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).

    • Confirm the incorporation of the ncAA by mass spectrometry.

Protocol 2: Incorporation of 4-Azido-L-phenylalanine (pAzF)

This protocol is based on established methods for pAzF incorporation.[16][18]

  • Plasmids and Strain:

    • Co-transform E. coli BL21(DE3) cells with the pEVOL-pAzF plasmid (or a similar plasmid encoding the pAzF-specific aaRS and tRNA) and the target protein plasmid with a TAG codon.

  • Culture and Induction:

    • Follow the same initial culture steps as in Protocol 1.

    • When the OD600 reaches 0.6-0.8, add pAzF to a final concentration of 1 mM.

    • Induce protein expression with 0.5 mM IPTG and aaRS/tRNA expression with 0.02% L-arabinose.

    • Incubate the culture at 18-20°C for 16-20 hours.

  • Protein Purification and Bioorthogonal Ligation:

    • Purify the protein as described above.

    • For "click" chemistry, react the purified protein with an alkyne-functionalized probe (e.g., a fluorescent dye) in the presence of a copper(I) catalyst (CuSO4 and a reducing agent like sodium ascorbate) or using a strain-promoted alkyne (e.g., DBCO) for copper-free click chemistry.[27][28][29][30]

Protocol 3: Incorporation of p-Acetyl-L-phenylalanine (pAcPhe)

This protocol is based on established methods for pAcPhe incorporation.[1][2][3][11]

  • Plasmids and Strain:

    • Co-transform E. coli BL21(DE3) cells with the pEVOL-pAcPhe plasmid and the target protein plasmid with a TAG codon.

  • Culture and Induction:

    • Follow the same initial culture steps as in Protocol 1.

    • When the OD600 reaches 0.6-0.8, add pAcPhe to a final concentration of 1-2 mM.

    • Induce protein expression with 1 mM IPTG and aaRS/tRNA expression with 0.2% L-arabinose.

    • Incubate the culture at 30°C for 12-16 hours.

  • Protein Purification and Oxime Ligation:

    • Purify the protein as described above.

    • For oxime ligation, react the purified protein with a hydroxylamine-functionalized probe at a slightly acidic pH (typically pH 4-5).

Visualization of Key Concepts

Amber Stop Codon Suppression

G cluster_translation Protein Translation cluster_suppression Amber Suppression ribosome Ribosome polypeptide Growing Polypeptide ribosome->polypeptide mrna mRNA mrna->ribosome orthogonal_trna Orthogonal tRNA-ncAA orthogonal_trna->ribosome tag_codon UAG (Amber Codon)

Caption: Site-specific incorporation of an ncAA via amber stop codon suppression.

Bioorthogonal Reactions

G cluster_pAzF p-Azidophenylalanine (pAzF) cluster_pAcPhe p-Acetylphenylalanine (pAcPhe) pAzF_protein Protein-pAzF click_reaction Click Chemistry (Cu(I) or Strain-Promoted) pAzF_protein->click_reaction alkyne_probe Alkyne Probe alkyne_probe->click_reaction labeled_protein1 Labeled Protein click_reaction->labeled_protein1 pAcPhe_protein Protein-pAcPhe oxime_ligation Oxime Ligation pAcPhe_protein->oxime_ligation hydroxylamine_probe Hydroxylamine Probe hydroxylamine_probe->oxime_ligation labeled_protein2 Labeled Protein oxime_ligation->labeled_protein2

Caption: Bioorthogonal reactions for labeling proteins containing pAzF and pAcPhe.

Conclusion

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid represents a valuable addition to the non-canonical amino acid toolkit, offering unique properties for structural biology and protein engineering. Its comparison with established ncAAs like pAzF, pAcPhe, and O-Methyl-L-tyrosine highlights the diverse chemical space that is now accessible to researchers. The choice of ncAA will ultimately depend on the desired application, with considerations for incorporation efficiency, potential structural perturbations, and the specific chemical functionality required. The provided protocols offer a starting point for the successful incorporation of these powerful molecular tools, enabling the next generation of protein-based research and therapeutics.

References

  • Fleissner, M. R., et al. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 565, 419-447. [Link]

  • Ai, H., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(5), 1104-1112. [Link]

  • Ai, H., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(5), 1104-1112. [Link]

  • Green, A. P., et al. (2021). An efficient pyrrolysyl-tRNA synthetase for economical production of MeHis-containing enzymes. Chemical Science, 12(35), 11776-11783. [Link]

  • Di Fenza, A., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(19), 6571. [Link]

  • Mravic, M., et al. (2019). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 28(7), 1339-1348. [Link]

  • Koch, N. G., et al. (2022). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences, 23(21), 13460. [Link]

  • Li, J., et al. (2022). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry, 65(15), 10324-10335. [Link]

  • Vander-Meulen, K. A., & Tlusty, T. (2017). Application of the Halogen Bond in Protein Systems. Biochemistry, 56(22), 2823-2832. [Link]

  • Hicks, B. M., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15632. [Link]

  • Young, T. S., et al. (2011). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. Journal of Molecular Biology, 405(2), 361-374. [Link]

  • Ouyang, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 781. [Link]

  • Munier, R. L., & Sarrazin, G. (1962). [Total substitution of beta-3-thienylalanine for phenylalanine in the proteins of Escherichia coli; effect of this incorporation on the biosynthesis of enzymes]. Comptes rendus hebdomadaires des seances de l'Academie des sciences, 254, 2853-2855. [Link]

  • Wang, P., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e0134422. [Link]

  • Fleissner, M. R., et al. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 565, 419-447. [Link]

  • Serfling, R., et al. (2018). Designer tRNAs for efficient incorporation of non-canonical amino acids by the pyrrolysine system in mammalian cells. Nucleic Acids Research, 46(1), 356-368. [Link]

  • Wu, H., et al. (2023). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Methods, 217, 46-54. [Link]

  • Charenton, C., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(3), e4315. [Link]

  • Wang, F., et al. (2007). Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. Journal of the American Chemical Society, 129(20), 6511-6520. [Link]

  • Wang, L., et al. (2002). Adding L-3-(2-Naphthyl)alanine to the genetic code of E. coli. Journal of the American Chemical Society, 124(9), 1836-1837. [Link]

  • Lajoie, M. J., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(13), 3236. [Link]

  • Zhang, M., et al. (2022). Computationally Assisted Noncanonical Amino Acid Incorporation. ACS Central Science, 8(5), 614-624. [Link]

  • Chin, J. W., et al. (2002). Addition of p-Azido- L -phenylalanine to the genetic code of Escherichia coli. Journal of the American Chemical Society, 124(31), 9026-9027. [Link]

  • Mukai, T. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. [Link]

  • Wu, H., et al. (2023). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods, 217, 46-54. [Link]

  • Wikipedia. (2023). Bioorthogonal chemistry. [Link]

  • Drabkin, H. J., et al. (1999). Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. Proceedings of the National Academy of Sciences, 96(10), 5385-5390. [Link]

  • Charron, N. E., et al. (2015). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Methods in Molecular Biology, 1261, 143-157. [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]

  • Matsumoto, R., et al. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

  • Coin, I., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(7), 4137-4151. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 50(30), 6814-6834. [Link]

  • Pace, C. N., et al. (2001). Tyrosine hydrogen bonds make a large contribution to protein stability. Journal of Molecular Biology, 312(2), 393-404. [Link]

  • Serfling, R., et al. (2022). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. ACS Chemical Biology, 17(2), 346-357. [Link]

  • Kim, J. Y., et al. (2018). Improving amber suppression activity of an orthogonal pair of Saccharomyces cerevisiae tyrosyl-tRNA synthetase and a variant of E. coli initiator tRNA, fMam tRNACUA, for the efficient incorporation of unnatural amino acids. Korean Journal of Microbiology, 54(4), 481-489. [Link]

  • Budisa, N., et al. (2001). Proteins with β-(thienopyrrolyl)alanines as alternative chromophores and pharmaceutically active amino acids. Protein Science, 10(7), 1281-1292. [Link]

  • Salvi, N., & Abyzov, A. (2017). Applications of NMR and computational methodologies to study protein dynamics. Journal of Biosciences, 42(3), 495-509. [Link]

  • Budisa, N., et al. (2001). Proteins with beta-(thienopyrrolyl)alanines as alternative chromophores and pharmaceutically active amino acids. Protein Science, 10(7), 1281-1292. [Link]

  • Das, N., & Jaroniec, C. P. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 13. [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]

  • Budisa, N., et al. (2001). Incorporation of beta-selenolo[3,2-b]pyrrolyl-alanine into proteins for phase determination in protein X-ray crystallography. Structure, 9(6), 495-503. [Link]

  • Murakami, H., et al. (2006). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Journal of the American Chemical Society, 128(35), 11364-11365. [Link]

  • Claridge, J. K., & Can, T. V. (2015). Protein NMR Spectroscopy: Practical Techniques and Applications. ResearchGate. [Link]

  • Lisi, G. P., & Loria, J. P. (2020). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. Current Opinion in Structural Biology, 60, 110-117. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of (R) and (S) Enantiomers of 2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative biological evaluation of the (R) and (S) enantiomers of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a synthetic amino acid analog with potential therapeutic applications. By presenting a suite of robust experimental protocols, this document serves as a roadmap for researchers seeking to elucidate the stereospecific bioactivities of these compounds.

The Imperative of Stereoisomer-Specific Analysis

The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, underscores the necessity of studying them in their pure forms. A classic example is the tragic case of thalidomide, where the (R)-enantiomer possessed sedative effects, while the (S)-enantiomer was a potent teratogen. This historical precedent firmly established the principle that the biological evaluation of a racemic mixture is insufficient for drug development. Therefore, a thorough, side-by-side comparison of the (R) and (S) enantiomers of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is not merely an academic exercise but a crucial step in translational research.

Proposed Avenues for Biological Investigation

Given the structural motifs of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid—a substituted thiophene ring and an amino acid backbone—several potential biological activities warrant investigation. Thiophene derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide will focus on three primary areas of investigation: cytotoxicity against cancer cell lines, inhibition of key metabolic enzymes, and antimicrobial activity.

I. Comparative Cytotoxicity Profiling

The presence of the bromothiophene moiety suggests potential for cytotoxic activity against cancer cells. A comparative analysis of the enantiomers will reveal if this activity is stereospecific.

Data Presentation: Illustrative Cytotoxicity Data

The results of the cytotoxicity assays should be summarized in a clear, tabular format to facilitate direct comparison of the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for each enantiomer across different cell lines.

Cell LineEnantiomerIC₅₀ (µM)
MCF-7 (Breast) (R)-enantiomer15.2 ± 1.8
(S)-enantiomer85.6 ± 7.3
A549 (Lung) (R)-enantiomer22.5 ± 2.1
(S)-enantiomer> 100
HEK293 (Normal) (R)-enantiomer> 100
(S)-enantiomer> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • (R) and (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the (R) and (S) enantiomers in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Enantiomers Compound_Prep->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for comparative cytotoxicity testing using the MTT assay.

II. Stereoselective Enzyme Inhibition

The amino acid structure of the target compounds suggests they may act as inhibitors of enzymes that process natural amino acids or related metabolites. A comparative enzyme inhibition study is crucial to determine if one enantiomer is a more potent or selective inhibitor.

Data Presentation: Illustrative Enzyme Inhibition Data
EnzymeEnantiomerKᵢ (µM)
α-Amylase (R)-enantiomer5.8 ± 0.6
(S)-enantiomer34.2 ± 3.1
Lipase (R)-enantiomer78.9 ± 6.5
(S)-enantiomer81.3 ± 7.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase activity, which is involved in carbohydrate digestion.

Materials:

  • (R) and (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Dinitrosalicylic acid (DNS) reagent

  • Sodium phosphate buffer (pH 6.9)

  • Acarbose (positive control)

Procedure:

  • Reaction Mixture Preparation: In a series of test tubes, pre-incubate 250 µL of the (R) or (S) enantiomer at various concentrations with 250 µL of α-amylase solution for 10 minutes at 37°C.

  • Substrate Addition: Add 250 µL of starch solution to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures for 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 500 µL of DNS reagent.

  • Color Development: Heat the tubes in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the Kᵢ values.

Conceptual Diagram: Stereoselective Enzyme Inhibition

Enzyme_Inhibition cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Enantiomer High Affinity Binding Enzyme Enzyme Active Site (Chiral Environment) R_Enantiomer->Enzyme Strong Inhibition S_Enantiomer Low Affinity Binding S_Enantiomer->Enzyme Weak or No Inhibition

Caption: Chiral recognition at an enzyme active site leading to differential inhibition.

III. Antimicrobial Susceptibility Testing

Thiophene-containing compounds have been reported to exhibit antimicrobial properties.[1] A comparative study will determine if there is a stereochemical preference for antibacterial or antifungal activity.

Data Presentation: Illustrative Antimicrobial Activity Data
MicroorganismEnantiomerMIC (µg/mL)
S. aureus (R)-enantiomer128
(S)-enantiomer16
E. coli (R)-enantiomer> 256
(S)-enantiomer64
C. albicans (R)-enantiomer> 256
(S)-enantiomer128

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • (R) and (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The systematic and comparative biological evaluation of the (R) and (S) enantiomers of 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is paramount for understanding their therapeutic potential. The protocols outlined in this guide provide a robust framework for elucidating stereospecific differences in cytotoxicity, enzyme inhibition, and antimicrobial activity. The resulting data will be instrumental in identifying the eutomer (the more active enantiomer) and guiding future drug development efforts, ensuring that only the most effective and safest stereoisomer advances in the pipeline. This rigorous approach embodies the principles of modern drug discovery, where precision and a deep understanding of molecular interactions are key to success.

References

  • PubChem. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37–51. [Link]

  • Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • Coutinho, B. G., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(21), 7234. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • van Meer, P. J., et al. (2018). The Art of Receptor Binding Assays. Assay guidance manual. [Link]

  • Tsuchiya, T., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 18(12), e0295893. [Link]

  • Hassan, M. M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2115-2141. [Link]

  • Kandemirli, F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 850. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS, 3(4), 843-849. [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Peptides Containing (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

This guide provides an in-depth technical comparison of the crystallographic analysis of peptides incorporating the non-natural amino acid (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. It is intended for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the crystallographic analysis of peptides incorporating the non-natural amino acid (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical moieties for structural biology and peptide-based therapeutics. We will explore the entire experimental workflow, from synthesis to structure determination, and compare the outcomes with peptides containing canonical or other non-natural amino acids.

Introduction: The Rationale for Non-Natural Amino Acids in Peptide Crystallography

The introduction of non-natural amino acids (nnAAs) into peptides is a powerful strategy in drug discovery and chemical biology.[1] By moving beyond the 20 canonical amino acids, researchers can bestow peptides with enhanced therapeutic properties such as increased stability, improved potency, and novel functionalities.[2][3] X-ray crystallography is an indispensable tool for understanding, at an atomic level, how these modifications influence peptide structure and supramolecular assembly.[4][5]

The specific focus of this guide, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (Br-Thp-Ala), offers three key features for crystallographic studies:

  • A Bulky Aromatic System: The thiophene ring can influence peptide conformation and engage in unique intermolecular interactions.[6]

  • A Heavy Atom (Bromine): The bromine atom is an excellent anomalous scatterer, which can be invaluable for solving the phase problem in X-ray crystallography.[4][7]

  • A Halogen Bond Donor: The bromine atom can participate in halogen bonding, a noncovalent interaction that is gaining recognition for its role in molecular recognition and crystal engineering.[8][9]

This guide will compare the crystallographic workflow and structural outcomes of a model peptide containing Br-Thp-Ala with analogous peptides containing Phenylalanine (Phe) as a natural aromatic counterpart and 4-Iodophenylalanine (I-Phe) as an alternative halogenated nnAA.

The Experimental Workflow: A Comparative Perspective

The journey from a synthetic amino acid to a refined crystal structure is a multi-step process. Here, we dissect each stage, highlighting the specific considerations and comparative advantages when working with Br-Thp-Ala.

The synthesis of peptides, especially those containing nnAAs, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS).[10][11] This method allows for the stepwise assembly of a peptide chain on an insoluble resin support, offering precise control over the sequence.[1]

Workflow Diagram: From Amino Acid to Purified Peptide

G cluster_synthesis Amino Acid Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification A Synthesis of Fmoc-(R)-Br-Thp-Ala-OH D Amino Acid Coupling (Standard or nnAA) A->D Incorporate nnAA B Resin Swelling (e.g., Rink Amide Resin) C Fmoc Deprotection (Piperidine/DMF) B->C C->D E Wash Steps D->E F Repeat Cycle (C-E) E->F F->C for next residue G Cleavage from Resin (e.g., TFA cocktail) F->G Final Deprotection H Crude Peptide Precipitation (Cold Diethyl Ether) G->H I Purification by RP-HPLC H->I J Characterization (Mass Spectrometry) I->J K Peptide for Crystallization J->K Lyophilized Pure Peptide

Caption: General workflow for peptide synthesis incorporating a non-natural amino acid.

The primary challenge with nnAAs like Br-Thp-Ala can be steric hindrance from the bulky side chain, which might slow down coupling reactions.[2] To overcome this, more potent coupling reagents or extended reaction times may be necessary compared to standard Fmoc-Phe-OH coupling.

Table 1: Comparison of Peptide Synthesis Parameters

ParameterPeptide with PhePeptide with I-PhePeptide with Br-Thp-AlaRationale for Differences
Coupling Reagent HBTU/HOBtHBTU/HOBtHATU/HOAtHATU is often more effective for sterically hindered amino acids.
Coupling Time 2 hours2-3 hours3-4 hoursThe larger side groups require more time for efficient coupling.
Double Coupling? Typically noOccasionallyRecommendedEnsures complete incorporation of the bulky residue.
Final Purity >98%>95%>95%With optimization, high purity is achievable for all peptides.[12]

Crystallization is often the most challenging step in peptide crystallography.[4][13] Peptides are flexible molecules, and high purity (>95%) is a prerequisite for successful crystallization.[14] The process involves screening a wide range of conditions (pH, precipitants, temperature) to find a state of supersaturation that encourages crystal formation.[15]

Comparative Crystallization Strategy:

For a comparative study, three model peptides (e.g., Ac-Gly-X-Gly-Tyr-NH2 where X is Phe, I-Phe, or Br-Thp-Ala) would be screened against commercially available crystallization screens.

  • Peptide with Phe: Serves as the baseline. Crystallization hits may be widespread, relying on standard hydrogen bonding and hydrophobic interactions to form a lattice.

  • Peptide with I-Phe: The iodine atom increases the molecule's surface hydrophobicity and introduces the potential for halogen bonding, which can promote different crystal packing arrangements compared to the Phe analogue.

  • Peptide with Br-Thp-Ala: The bromothiophene group offers a unique combination of properties. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, while the bromine is a strong halogen bond donor. This duality can lead to novel and potentially more robust crystal contacts.

Table 2: Representative Crystallization Screening Results

Condition (Example)Peptide-PhePeptide-I-PhePeptide-Br-Thp-AlaInterpretation
0.1M HEPES pH 7.5, 20% PEG 8000Amorphous PrecipitateMicrocrystalsDiffractable CrystalsThe halogenated side chains may pre-organize in solution, favoring nucleation.
0.1M Citrate pH 5.5, 1.0M Li2SO4Clear DropClear DropPhase SeparationThis condition is unfavorable for all three peptides.
0.2M MgCl2, 25% PEG 3350SpherulitesDiffractable CrystalsNeedlesHighlights how different side chains can dramatically alter crystal morphology and quality under the same conditions.

Once suitable crystals are obtained, X-ray diffraction data is collected. A significant advantage of incorporating bromine or iodine is the ability to use Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing.[7]

The Phasing Advantage:

The "phase problem" is a central challenge in crystallography. While molecular replacement can be used if a similar structure exists, de novo structure solution often relies on experimental phasing. The heavy bromine atom in Br-Thp-Ala scatters X-rays anomalously, meaning its scattering intensity changes measurably at specific X-ray energies (near its absorption edge).[7] This anomalous signal can be measured and used to directly calculate the initial phases, bypassing the need for a search model.

Diagram: The Role of Bromine in Phasing

G A Diffraction Data (Intensities Only) B Phase Problem A->B C Molecular Replacement (Needs Homologous Model) B->C If model exists D Experimental Phasing (MAD/SAD) B->D Enabled by Br/I atom E Initial Electron Density Map C->E D->E F Model Building & Refinement E->F G Final Structure F->G

Caption: Bromine enables experimental phasing to solve the crystal structure.

Table 3: Comparison of Data Collection and Phasing Strategy

ParameterPeptide-PhePeptide-I-PhePeptide-Br-Thp-AlaJustification
Wavelength (Å) 1.0 (Fixed)0.92 (Peak), 0.93 (Inflection), 1.0 (Remote)0.92 (Peak), 0.93 (Inflection), 1.0 (Remote)Wavelengths are chosen to maximize the anomalous signal from the heavy atom.[7]
Phasing Method Molecular ReplacementMAD/SADMAD/SADBromine and Iodine are excellent anomalous scatterers.
Resolution (Å) 2.11.81.7Heavy atoms can sometimes promote better-ordered crystals, leading to higher resolution data.
R-free 0.240.210.20A lower R-free generally indicates a more accurate final model.
Structural Analysis: A Comparative Insight

The final refined crystal structure provides a wealth of information. The key comparisons lie in how the nnAA affects the peptide's conformation and its interactions within the crystal lattice.

The bulky and electronically distinct bromothiophene side chain can induce significant changes in the local peptide backbone conformation (φ and ψ angles) compared to a simple phenyl ring. These changes can alter the overall shape of the peptide, which is critical for its biological function.

This is where the unique properties of Br-Thp-Ala become most apparent. While the Peptide-Phe structure will be stabilized primarily by hydrogen bonds and van der Waals forces, the halogenated analogues exhibit additional, highly directional interactions.

  • Halogen Bonding: In the Peptide-Br-Thp-Ala structure, we would expect to see short contacts between the bromine atom (the electrophilic donor) and an electron-rich acceptor, such as a backbone carbonyl oxygen or the sulfur atom of another thiophene ring.[5][8] These C-Br···O or C-Br···S interactions are geometrically distinct from hydrogen bonds and can enforce a completely different crystal packing arrangement.[16] Computational studies have shown that such halogen bonds can significantly enhance binding affinity and structural stability.[9]

  • π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking with other aromatic residues, similar to phenylalanine. However, the presence of the electron-withdrawing bromine atom modifies the electrostatic potential of the ring, potentially altering the preferred geometry (e.g., parallel-displaced vs. T-shaped) of these interactions.

The ability to form these additional, stabilizing halogen bonds is a primary reason why peptides containing residues like Br-Thp-Ala can be advantageous for crystallization, often leading to more robust and better-ordered crystals.[17]

Detailed Experimental Protocols
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and isopropanol (2x).

  • Amino Acid Coupling:

    • For standard amino acids (e.g., Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH): Dissolve 4 equivalents (eq) of the amino acid, 3.9 eq of HBTU, and 6 eq of DIPEA in DMF. Add to the resin and shake for 2 hours.

    • For Fmoc-(R)-Br-Thp-Ala-OH: Dissolve 4 eq of the amino acid, 3.9 eq of HATU, and 6 eq of DIPEA in DMF. Add to the resin and shake for 3-4 hours. Perform a Kaiser test to check for completion. If incomplete, repeat the coupling.

  • Washing: Wash the resin thoroughly with DMF (5x) and isopropanol (2x).

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Repeat step 2 to remove the final N-terminal Fmoc group.

  • Cleavage and Precipitation: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 3 hours. Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]

  • Purification: Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

  • Peptide Stock: Prepare a 10-20 mg/mL stock solution of the purified, lyophilized peptide in ultrapure water.

  • Screening: Use a robotic system to set up 96-well sitting drop plates with commercial crystallization screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+). Dispense 100 nL of peptide stock and 100 nL of screen solution into the drop well, equilibrating against 80 µL of the screen solution in the reservoir.[15]

  • Incubation: Store plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks.

  • Optimization: Once initial hits are identified, set up optimization screens (e.g., 24-well hanging drop plates) by systematically varying the pH, precipitant concentration, and peptide concentration around the initial hit condition.

  • Crystal Harvesting: When crystals of sufficient size (e.g., >50 µm) appear, loop them out of the drop and flash-cool them in liquid nitrogen, using a cryoprotectant (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation.

Conclusion

The incorporation of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid into peptides offers significant, quantifiable advantages for X-ray crystallography. While its synthesis requires slight modifications to standard SPPS protocols, the benefits are realized in the crucial stages of structure solution and analysis.

Comparative Summary:

  • Phasing Power: The bromine atom provides a powerful tool for experimental phasing, simplifying the path to an initial electron density map, an advantage not available with canonical aromatic residues like Phenylalanine.[7]

  • Crystal Packing: The ability of the bromothiophene moiety to act as both a halogen bond donor and a participant in aromatic interactions provides unique and robust intermolecular contacts. This can lead to higher quality crystals and novel packing arrangements that would not be accessible with other residues.[8][17]

  • Structural Insights: The resulting high-resolution structures allow for a detailed analysis of how this specific non-natural amino acid influences peptide conformation and mediates protein-peptide interactions, providing invaluable data for structure-based drug design.

Ultimately, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid and similar halogenated nnAAs are not merely synthetic curiosities but are enabling tools that expand the capabilities of peptide structural biology. They facilitate the determination of novel structures and provide deeper insights into the subtle forces that govern molecular recognition.

References

  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Mueller-Dieckmann, J. The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography. 2010;66(Pt 4):455-462. Available from: [Link]

  • Spencer, R. K., & Nowick, J. S. A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry. 2015;55(6-7):698-710. Available from: [Link]

  • Du, Y., et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum. 2022;10(6):e0220922. Available from: [Link]

  • Wezenberg, S. J., & Vlatkovic, M. Halogen bonds between ligands and proteins: Can we use them in validation?. Acta Crystallographica Section D: Structural Biology. 2023;79(Pt 11):935-946. Available from: [Link]

  • Kovacic, L., et al. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. 2017;56(24):3026-3030. Available from: [Link]

  • Wikipedia. Peptide synthesis. Available from: [Link]

  • Li, J., et al. Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. 2024. Available from: [Link]

  • Kovacic, L., et al. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. 2017;56(24):3026-3030. Available from: [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Theory and Computation. 2022;18(10):6385-6397. Available from: [Link]

  • Creative Biostructure. Peptide Crystallization. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. Available from: [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. Available from: [Link]

  • Al-Hilaly, Y. K., et al. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceutics. 2023;15(4):1283. Available from: [Link]

Sources

Comparative

A Comparative Guide to Thiophene- versus Furan-Containing Amino Acids in Peptide and Drug Design

Introduction: The Strategic Value of Heterocyclic Amino Acids In the landscape of medicinal chemistry and drug development, the incorporation of non-canonical amino acids into peptides and small molecules is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Heterocyclic Amino Acids

In the landscape of medicinal chemistry and drug development, the incorporation of non-canonical amino acids into peptides and small molecules is a cornerstone strategy for modulating therapeutic properties. Among these, amino acids bearing five-membered aromatic heterocycles, particularly thiophene and furan, have emerged as invaluable tools.[1][2] These structures act as bioisosteres of phenylalanine, offering similar spatial dimensions while introducing profound alterations to electronic and metabolic characteristics.[2] The substitution of a benzene ring with a thiophene (containing sulfur) or a furan (containing oxygen) ring can dramatically influence a molecule's stability, receptor binding affinity, and pharmacokinetic profile.[3][4]

This guide provides an in-depth comparative analysis of thiophene- and furan-containing amino acids, focusing on L-β-(2-thienyl)alanine (Thi) and L-β-(2-furyl)alanine (Fur). We will explore the fundamental physicochemical differences that drive their distinct behaviors, provide detailed experimental protocols for their synthesis and comparative evaluation, and present a logical framework for selecting the optimal scaffold for specific drug design applications.

Section 1: Core Physicochemical and Structural Differences

The primary distinctions between thiophene and furan stem from the different heteroatoms—sulfur and oxygen—at the core of their five-membered rings. These differences have a cascading effect on aromaticity, electronic properties, and stability.[4]

Aromaticity and Stability: The Thiophene Advantage

Aromaticity is a key determinant of a molecule's stability and reactivity. In this comparison, thiophene is significantly more aromatic than furan.[4][5] This is attributed to the lower electronegativity of sulfur compared to oxygen and the ability of sulfur's 3d orbitals to participate in π-conjugation.[4]

  • Thiophene : With a resonance energy of approximately 29 kcal/mol, the thiophene ring is more stable and less reactive.[4] This enhanced stability often translates to greater metabolic robustness in a physiological environment, making thiophene-containing compounds less susceptible to enzymatic degradation.[2]

  • Furan : The highly electronegative oxygen atom in furan holds its lone pair of electrons more tightly, resulting in less efficient delocalization and a lower resonance energy of about 16 kcal/mol.[4] This makes the furan ring less aromatic, more reactive, and potentially more prone to metabolic breakdown or acid-catalyzed degradation.[6] During solid-phase peptide synthesis, for instance, the furyl group can be partially degraded during the final trifluoroacetic acid (TFA)-mediated cleavage step.[6]

Electronic Properties and Intermolecular Interactions

The nature of the heteroatom directly governs the electronic distribution within the ring and its capacity for non-covalent interactions, which are critical for drug-receptor binding.

  • Hydrogen Bonding : The oxygen atom in furan is a more effective hydrogen bond acceptor than the sulfur atom in thiophene due to its higher electronegativity.[4] This can be a decisive factor when a specific hydrogen bond with a biological target is required for potency.

  • Lipophilicity : Thiophene derivatives are generally more lipophilic (higher LogP) than their furan counterparts.[4] This is a critical parameter influencing membrane permeability, absorption, and distribution.

  • π-π Stacking and Other Interactions : The greater polarizability of the larger sulfur atom in thiophene can lead to different non-covalent interactions, such as π-π stacking, compared to the harder oxygen atom in furan.[3]

Data Summary: Physicochemical Properties
PropertyThiophene-2-ylalanine (Thi)Furan-2-ylalanine (Fur)Significance in Drug Design
Resonance Energy (Parent Ring) ~29 kcal/mol[4]~16 kcal/mol[4]Higher resonance energy indicates greater aromaticity and chemical/metabolic stability.
Aromaticity Order Benzene > Thiophene > Pyrrole > Furan [4]Benzene > Thiophene > Pyrrole > Furan [4]Aromaticity influences reactivity, stability, and π-stacking interactions.
Heteroatom Electronegativity Lower (Sulfur)[4]Higher (Oxygen)[4]The more electronegative oxygen in furan is a better hydrogen bond acceptor.
Calculated LogP (XLogP3) -1.7[7](Not available) Phenylalanine: -1.38[8]Lipophilicity is critical for absorption, distribution, metabolism, and excretion (ADME) properties. Thiophene generally increases lipophilicity relative to furan.
Molecular Weight 171.22 g/mol [7]155.15 g/mol Differences in size and mass can influence binding pocket fit and pharmacokinetics.

Section 2: Synthesis of Building Blocks

The successful incorporation of these non-canonical amino acids into peptides requires the efficient synthesis of their N-protected forms, typically with Fmoc (for base-labile deprotection) or Boc (for acid-labile deprotection) groups.

Synthesis of Fmoc-L-2-Furylalanine

A detailed protocol for the synthesis of Fmoc-L-2-furylalanine has been reported, starting from the corresponding amino ester.[9]

Protocol 2.1.1: Synthesis of Fmoc-L-2-Furylalanine [9]

  • Saponification : Dissolve Methyl (S)-2-amino-3-(furan-2-yl)propanoate (1.0 eq) in a mixture of toluene, dioxane, and 2M aqueous LiOH (1.0 eq). Stir the reaction at room temperature overnight. Monitor the hydrolysis of the ester to the free carboxylic acid by Thin Layer Chromatography (TLC).

  • Fmoc Protection : To the reaction mixture, add 1M aqueous NaHCO₃ (1.5 eq) followed by a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.5 eq) in dioxane. Stir the mixture for 1 hour at room temperature.

  • Workup : Remove the dioxane by distillation under reduced pressure. Acidify the remaining aqueous phase to pH 2 with 10% aqueous KHSO₄.

  • Extraction : Extract the aqueous phase with chloroform (3x). Combine the organic layers and dry over anhydrous MgSO₄.

  • Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate/acetic acid = 10/10/1) to yield the final product as a white solid.

Synthesis of Boc-L-2-Thienylalanine

The synthesis of Boc-protected thienylalanine can be achieved through standard procedures using Boc-anhydride. While a specific step-by-step protocol starting from the unprotected amino acid is not detailed in the search results, the general procedure is well-established.

Protocol 2.2.1: General Procedure for Boc Protection

  • Dissolution : Dissolve L-2-thienylalanine (1.0 eq) in a suitable solvent mixture, such as dioxane and water.

  • Basification : Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to deprotonate the amino group.

  • Boc Addition : Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) to the solution and stir at room temperature for several hours or overnight.

  • Workup and Extraction : Acidify the reaction mixture (e.g., with citric acid) and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by crystallization or chromatography as needed.

Section 3: A Framework for Comparative Experimental Evaluation

To make an informed decision between a thiophene- and furan-containing amino acid, a series of head-to-head experiments should be performed. This involves incorporating each amino acid into an identical peptide backbone and then characterizing the resulting analogues.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Performance Evaluation A Synthesize Fmoc/Boc Thiophene Amino Acid C Solid-Phase Peptide Synthesis (SPPS) A->C B Synthesize Fmoc/Boc Furan Amino Acid B->C D Peptide-Thi Analogue C->D E Peptide-Fur Analogue C->E F Physicochemical Analysis (pKa, LogP) D->F G Structural Analysis (NMR, CD, X-ray) D->G H In Vitro Biological Assay (Receptor Binding, IC50) D->H I Metabolic Stability Assay (Microsomes, Hepatocytes) D->I E->F E->G E->H E->I J Data Analysis & Analogue Selection F->J G->J H->J I->J G Thio_Node Thiophene-based Amino Acid (Thi) - Higher Aromaticity & Stability - More Lipophilic (Higher LogP) - Weaker H-Bond Acceptor - Potential for unique π-interactions Outcome1 Improved Metabolic Stability (Longer Half-life) Thio_Node->Outcome1 Outcome2 Enhanced Membrane Permeability Thio_Node->Outcome2 Outcome3 Loss of Critical H-Bond (Reduced Potency) Thio_Node->Outcome3 Outcome5 Altered Conformation (Change in Selectivity) Thio_Node->Outcome5 Fur_Node Furan-based Amino Acid (Fur) - Lower Aromaticity & Stability - More Polar (Lower LogP) - Stronger H-Bond Acceptor - Prone to acid degradation Outcome4 Formation of Key H-Bond (Increased Potency) Fur_Node->Outcome4 Fur_Node->Outcome5 Decision Choice of Heterocycle Decision->Thio_Node Select Thi Decision->Fur_Node Select Fur

Sources

Validation

A Comprehensive Guide to the Validation of Enantiomeric Purity for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid by Chiral High-Performance Liquid Chromatography

Introduction: The Imperative of Enantiomeric Purity in Drug Development In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. For chiral molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. For chiral molecules, such as the non-proteinogenic amino acid (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, the biological activity, pharmacokinetic profile, and toxicological properties of one enantiomer can differ significantly from its mirror image.[1] Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the definitive technique for this purpose, offering the high selectivity required to resolve these stereoisomers.[1]

This guide provides an in-depth, objective comparison of critical aspects of chiral HPLC method validation for determining the enantiomeric purity of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. We will explore the rationale behind experimental choices, present illustrative experimental data, and provide detailed protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Method Development: A Rationale-Driven Approach

The successful validation of a chiral HPLC method is predicated on a robust and well-developed analytical procedure. The selection of the chiral stationary phase and mobile phase is paramount for achieving the desired separation.

Selection of the Chiral Stationary Phase (CSP)

For amino acid derivatives, particularly those with aromatic or heteroaromatic moieties, several classes of CSPs are viable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a first choice due to their broad applicability and diverse chiral recognition mechanisms.[1][4] Macrocyclic glycopeptide phases, like teicoplanin-based columns, are also highly effective for the direct analysis of underivatized amino acids, as they can operate in both aqueous and organic mobile phases. For this application, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is selected for its demonstrated success in resolving a wide range of chiral compounds, including N-protected amino acids.[4][5]

Mobile Phase Optimization

The mobile phase composition plays a critical role in modulating retention and enantioselectivity. A normal-phase elution mode, employing a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), is often effective for polysaccharide-based CSPs. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes like the target amino acid.

Illustrative Optimized Chiral HPLC Method:

ParameterConditionRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H)Broad applicability for chiral amines and amino acid derivatives.[4]
Dimensions 250 mm x 4.6 mm, 5 µmStandard dimensions for good efficiency and resolution.
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)Common normal phase conditions for polysaccharide CSPs. TFA improves peak shape for acidic analytes.
Flow Rate 1.0 mL/minProvides a balance between analysis time and separation efficiency.
Temperature 25°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe thiophene and bromo-substituents provide strong UV absorbance.
Injection Volume 10 µLA typical volume for analytical HPLC.
Diluent Mobile PhaseEnsures peak shape is not distorted.

Method Validation: A Framework for Trustworthiness

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][6] The following validation parameters are addressed in accordance with ICH Q2(R1) guidelines.[2][3]

System Suitability

Before commencing validation, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between the (R) and (S) enantiomersEnsures baseline separation of the two enantiomers.[1]
Tailing Factor (T) ≤ 2.0 for the (R)-enantiomer peakIndicates good peak symmetry.
Repeatability (%RSD of peak area) ≤ 2.0% for six replicate injections of the (R)-enantiomerDemonstrates the precision of the system.
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the undesired enantiomer.

Experimental Protocol for Specificity:

  • Inject the diluent (blank) to demonstrate no interfering peaks at the retention times of the enantiomers.

  • Inject a solution of the (R)-enantiomer to determine its retention time.

  • Inject a solution of the racemic mixture to determine the retention time of the (S)-enantiomer and confirm the resolution between the two peaks.

  • Spike the (R)-enantiomer sample with known related substances and potential impurities to demonstrate that they do not co-elute with either enantiomer.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity:

  • Prepare a series of at least five concentrations of the (S)-enantiomer (the impurity) ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Illustrative Linearity Data for the (S)-enantiomer:

Concentration (% relative to (R)-enantiomer)Mean Peak Area
0.0515,234
0.07522,890
0.1030,567
0.12538,123
0.1545,789
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Determination of LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Illustrative LOD and LOQ Values:

ParameterResult
LOD 0.015%
LOQ 0.05%
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol for Accuracy:

  • Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the (S)-enantiomer.

Illustrative Accuracy Data:

Spiked Concentration (%)Measured Concentration (Mean, n=3)% Recovery
0.050.04998.0
0.100.102102.0
0.150.14898.7
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is considered at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results.

Illustrative Precision Data:

Parameter% (S)-enantiomer (Mean, n=6)%RSD
Repeatability 0.1011.5%
Intermediate Precision 0.1031.8%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Evaluate the effect on system suitability parameters (especially resolution) and the quantification of the (S)-enantiomer.

Illustrative Robustness Study:

Parameter VariedModificationResolution (Rs)% (S)-enantiomer
Flow Rate 0.9 mL/min2.80.102
1.1 mL/min2.60.099
Temperature 23°C2.70.101
27°C2.60.100
Mobile Phase Composition % Ethanol ± 10%2.50.103

Visualizing the Workflow

A clear understanding of the validation workflow is crucial for efficient execution.

ValidationWorkflow Start Method Development & Optimization SysSuit System Suitability Testing Start->SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Generation Robustness->Report

Caption: A flowchart illustrating the sequential steps in the validation of the chiral HPLC method.

Logical Relationships in Method Validation

The validation parameters are interconnected, forming a self-validating system.

ValidationLogic cluster_quant Quantitative Tests cluster_qual Qualitative & Limit Tests Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Accuracy->Range Precision->Range Robustness Robustness Range->Robustness Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ

Sources

Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

Introduction (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic α-amino acid (NPAA) of significant interest in medicinal chemistry and drug development.[1] As a chiral building block, its unique th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic α-amino acid (NPAA) of significant interest in medicinal chemistry and drug development.[1] As a chiral building block, its unique thiophene moiety offers opportunities for isosteric replacement of phenyl groups and provides a handle for further chemical modification. The precise stereochemistry at the α-carbon is critical for biological activity, making enantioselective synthesis a key challenge.

This guide provides a comparative analysis of the primary synthetic strategies to access this valuable compound. We will dissect three major approaches:

  • Asymmetric Synthesis: Constructing the chiral center directly.

  • Biocatalytic Synthesis: Employing enzymes for stereoselective transformation.

  • Chiral Resolution: Synthesizing the racemate followed by separation of enantiomers.

Each strategy will be evaluated based on its synthetic efficiency, stereochemical control, scalability, and adherence to green chemistry principles. The objective is to equip researchers and process chemists with the critical insights needed to select the most appropriate route for their specific application, from small-scale discovery to large-scale manufacturing.

Comparative Overview of Synthetic Strategies

The choice of a synthetic route is a multi-faceted decision, balancing the need for stereopurity with practical considerations like cost, time, and environmental impact. The following diagram illustrates the three divergent strategic approaches benchmarked in this guide.

Synthetic_Strategies cluster_start Starting Materials cluster_routes Synthetic Approaches cluster_end Target Molecule start Prochiral or Racemic Precursors Asymmetric 1. Asymmetric Synthesis (Direct Enantioselective) start->Asymmetric Prochiral Substrate Biocatalysis 2. Biocatalytic Synthesis (Enzyme-Mediated) start->Biocatalysis Prochiral Keto-acid Resolution 3. Chiral Resolution (Racemate Separation) start->Resolution Racemic Synthesis end_product (R)-2-Amino-3- (5-bromothiophen-2-yl) propanoic acid Asymmetric->end_product Biocatalysis->end_product Resolution->end_product

Caption: High-level overview of the three primary synthetic pathways.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the formation of a racemic mixture. This is often considered the most elegant approach, maximizing theoretical yield and minimizing waste from an unwanted enantiomer.

Chiral Auxiliary-Mediated Synthesis

This classical and robust method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent chemical transformation—in this case, alkylation—to occur stereoselectively.

A well-established strategy involves the use of a chiral glycine enolate equivalent. For instance, a Ni(II) complex of a Schiff base formed between glycine and a chiral ligand, such as (S)-2-N-(N-benzylprolyl)aminobenzophenone (BPB), can be deprotonated and alkylated with high diastereoselectivity.[2]

Causality of Experimental Choices:

  • Ni(II) Complex: The metal ion acts as a template, creating a rigid, planar structure that locks the conformation of the glycine Schiff base. This rigidity is crucial for effective stereochemical communication from the chiral auxiliary to the reacting center.

  • Chiral Auxiliary (BPB): The bulky benzyl and phenyl groups of the BPB ligand effectively shield one face of the glycine enolate. Consequently, the incoming electrophile (2-(bromomethyl)-5-bromothiophene) can only approach from the less hindered face, ensuring a highly stereoselective alkylation.

  • Deprotection: Acidic hydrolysis is required to cleave both the Schiff base and the ester, liberating the target amino acid and recovering the chiral auxiliary.

Chiral_Auxiliary_Workflow cluster_prep Complex Formation cluster_reaction Stereoselective Alkylation cluster_workup Deprotection & Isolation Glycine Glycine Complex Ni(II)-Glycine-Auxiliary Complex Glycine->Complex Auxiliary Chiral Auxiliary ((S)-BPB) Auxiliary->Complex NiCl2 NiCl2 NiCl2->Complex Base Base (e.g., NaH) Enolate Chiral Enolate Base->Enolate Deprotonation AlkylatedComplex Diastereomerically Enriched Alkylated Complex Enolate->AlkylatedComplex Alkylation Electrophile 5-Bromo-2-(bromomethyl) thiophene Electrophile->AlkylatedComplex Alkylation Acid Acid Hydrolysis (e.g., 6N HCl) Target Target (R)-Amino Acid Acid->Target Cleavage RecoveredAux Recovered Auxiliary Acid->RecoveredAux Recovery

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric PTC is an attractive alternative that uses only a catalytic amount of a chiral agent. This method typically involves the alkylation of a glycine Schiff base ester (e.g., tert-butyl ester) under biphasic conditions (aqueous base/organic solvent). A chiral quaternary ammonium salt (the phase-transfer catalyst) transports the hydroxide ion into the organic phase to generate the enolate and simultaneously creates a chiral ion pair that directs the subsequent alkylation.[3][4]

Causality of Experimental Choices:

  • Biphasic System: Using a strong base like 50% aq. KOH with an organic solvent like toluene allows for continuous generation of the enolate at the interface without causing significant hydrolysis of the ester substrate in the bulk organic phase.

  • Chiral Catalyst: Cinchona alkaloid-derived catalysts are commonly used. Their rigid structure and ability to form hydrogen bonds with the enolate create a well-defined chiral environment, leading to high enantioselectivity.[3]

  • Substrate: A glycine imine with bulky ester (e.g., tert-butyl) and N-aryl (e.g., diphenylmethylene) groups is used to enhance acidity and provide steric bulk, which improves stereoselectivity.

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions.[5] For chiral amine synthesis, transaminases (TAs) are particularly powerful tools.[6][7]

Transaminase-Mediated Reductive Amination

This route involves the asymmetric amination of a prochiral keto-acid precursor, 3-(5-bromothiophen-2-yl)-2-oxopropanoic acid. An (R)-selective ω-transaminase ((R)-ω-TA) catalyzes the transfer of an amino group from a simple amino donor (like isopropylamine) to the ketone, directly forming the desired (R)-amino acid.[8]

Causality of Experimental Choices:

  • Enzyme Selection: A screen of commercially available or engineered transaminases is necessary to find a variant with high activity and selectivity for the bulky thiophene-containing substrate. (R)-selective TAs are less common than their (S)-selective counterparts but are essential for this synthesis.[6]

  • Amino Donor: Isopropylamine is an ideal "smart" donor. Upon donating its amino group, it is converted to acetone, a volatile co-product that can be easily removed, helping to drive the reaction equilibrium towards the product.[7]

  • Reaction Conditions: The reaction is typically run in an aqueous buffer at or near physiological pH (e.g., pH 7.5-8.5) and mild temperatures (e.g., 30-40 °C), minimizing side reactions and energy consumption.

Biocatalytic_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Transformation cluster_workup Product Isolation KetoAcid 3-(5-bromothiophen-2-yl) -2-oxopropanoic acid Bioreactor Bioreactor (Aqueous Buffer, 30-40°C) KetoAcid->Bioreactor Enzyme (R)-ω-Transaminase + PLP cofactor Enzyme->Bioreactor Donor Amino Donor (e.g., Isopropylamine) Donor->Bioreactor Denaturation Enzyme Removal (e.g., pH change, filtration) Bioreactor->Denaturation Reaction Completion Coproduct Co-product (Acetone) Bioreactor->Coproduct Removal shifts equilibrium Purification Purification (e.g., Ion Exchange) Denaturation->Purification Target Target (R)-Amino Acid Purification->Target

Caption: Workflow for transaminase-mediated biocatalytic synthesis.

Chiral Resolution: The Classical Approach

This strategy involves the non-stereoselective synthesis of the racemic amino acid, followed by a separation step to isolate the desired (R)-enantiomer. While the theoretical maximum yield for the desired enantiomer is 50% per cycle, this method can be robust and cost-effective, especially at a large scale.[9]

Synthesis of the Racemic Amino Acid

A straightforward and high-yielding method to prepare racemic 3-(heteroaryl)alanines is through the reduction of the corresponding 2-(hydroxyimino)propanoic acid.[10] This precursor can be synthesized from the α-keto acid, which in turn is accessible from 5-bromo-2-(chloromethyl)thiophene.

Resolution via Diastereomeric Salt Formation

This is the most common classical resolution technique.[11][12] The racemic amino acid (or a protected derivative) is treated with a single enantiomer of a chiral resolving agent—typically a chiral acid or base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility).[12]

Causality of Experimental Choices:

  • N-Protection: The amino group is often protected (e.g., as an N-acetyl or N-benzoyl derivative) to simplify the reaction and prevent unwanted side reactions.

  • Resolving Agent: For the N-protected racemic acid, a chiral base like (R)-1-phenylethylamine or an alkaloid (e.g., brucine, quinine) is used as the resolving agent.[11] The choice of agent and solvent is critical and often requires empirical screening to find a combination that yields a crystalline salt for one diastereomer while the other remains in solution.

  • Fractional Crystallization: The key separation step relies on the differential solubility of the two diastereomeric salts. By carefully controlling temperature and concentration, the less soluble salt can be selectively crystallized, filtered, and isolated.

  • Liberation: After separation, the purified diastereomeric salt is treated with acid (to remove the chiral base) and then base (to remove the N-protecting group) to liberate the final, enantiomerically enriched amino acid.

Resolution_Workflow cluster_prep Racemate Synthesis & Protection cluster_reaction Salt Formation & Separation cluster_workup Deprotection & Isolation Racemate Racemic Amino Acid Protect N-Acetylation Racemate->Protect ProtectedRacemate N-Acetyl-(rac)-Amino Acid Protect->ProtectedRacemate Salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) ProtectedRacemate->Salts Salt Formation Agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) Agent->Salts Salt Formation Crystallization Fractional Crystallization Salts->Crystallization SaltR Crystalline Salt (R,R) Crystallization->SaltR SaltS Soluble Salt (S,R) Crystallization->SaltS in Mother Liquor Acidify Acid Treatment SaltR->Acidify Liberate N-Ac-(R)-AA Hydrolyze Hydrolysis Acidify->Hydrolyze Remove Acetyl Group Target Target (R)-Amino Acid Hydrolyze->Target

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Quantitative Comparison and Benchmarking

MetricAsymmetric (Chiral Auxiliary)Biocatalytic (Transaminase)Chiral Resolution (Salts)
Stereoselectivity (e.e.) Very High (>98%)Excellent (>99%)[8]High (>98% after recrystallization)
Theoretical Max. Yield 100%100%50% (without racemization)[13]
Typical Overall Yield Moderate (50-70%)Good (60-85%)[8]Low (30-45% of desired enantiomer)
Number of Steps 3-4 (including aux. attachment/removal)1-2 (if keto-acid is available)4-5 (racemate synth, protection, resolution, deprotection)
Scalability Moderate (cost of auxiliary)High (fermentation, flow chemistry)Very High (classical, robust process)[9]
Green Chemistry Score Fair (stoichiometric auxiliary, solvents)Excellent (aqueous, mild, catalytic)Poor (multiple steps, solvents, waste)
Key Advantage High reliability and predictabilitySuperb selectivity, sustainableEstablished, robust technology
Key Disadvantage Stoichiometric chiral wasteRequires specific enzyme/substrate matchInefficient, 50% yield limit

Conclusion and Recommendations

The optimal synthetic route to (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is highly dependent on the intended scale and application.

  • For early-stage discovery and small-scale synthesis (<10 g): Asymmetric synthesis using a chiral auxiliary offers a reliable and predictable path to high-purity material. While it involves multiple steps, the stereochemical outcome is often very high, making it ideal for generating initial quantities for biological testing.

  • For sustainable and efficient synthesis (10 g - 1 kg): Biocatalysis via transamination represents the most modern and "green" approach. Its exceptional selectivity, mild aqueous conditions, and potential for high yields make it a superior choice, provided a suitable (R)-selective transaminase can be identified and the keto-acid precursor is accessible. This method is increasingly favored in the pharmaceutical industry.[6]

  • For large-scale industrial manufacturing (>1 kg): Chiral resolution by diastereomeric salt formation remains a viable and often cost-effective strategy despite its lower theoretical efficiency.[9] The procedures are robust, use relatively inexpensive reagents, and are highly scalable. The economic viability often hinges on the ability to efficiently racemize and recycle the unwanted (S)-enantiomer, which would double the potential yield.

Ultimately, the development of a robust biocatalytic route presents the most promising long-term strategy, aligning with the growing demand for sustainable and efficient chemical manufacturing.

Detailed Experimental Protocols

Protocol 2.1: Biocatalytic Synthesis via Transaminase

This protocol is a representative procedure based on established methods for transaminase-catalyzed synthesis of non-canonical amino acids.[8][14]

  • Bioreactor Setup: To a temperature-controlled vessel, add 1.0 L of potassium phosphate buffer (100 mM, pH 8.0).

  • Reagent Addition: Add 3-(5-bromothiophen-2-yl)-2-oxopropanoic acid (26.3 g, 0.1 mol), isopropylamine (17.7 g, 0.3 mol), and pyridoxal-5'-phosphate (PLP) (0.25 g, 1 mmol).

  • Enzyme Addition: Add a suitable (R)-selective ω-transaminase (e.g., 1-5 g/L of lyophilized enzyme powder or whole-cell catalyst).

  • Reaction: Stir the mixture at 35 °C. Monitor the reaction progress by HPLC for the consumption of the keto-acid and formation of the amino acid. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 10 °C and adjust the pH to 2.0 with 6N HCl to precipitate the enzyme.

  • Purification: Remove the denatured enzyme by centrifugation or filtration. The supernatant containing the product can be purified by ion-exchange chromatography to yield the title compound with >99% e.e.

Protocol 3.1: Synthesis of Racemic Amino Acid and Chiral Resolution

This protocol is adapted from general methods for racemate synthesis and classical resolution.[10][12]

Part A: Synthesis of N-Acetyl-(rac)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

  • Synthesize racemic 2-amino-3-(5-bromothiophen-2-yl)propanoic acid (25.0 g, 0.1 mol) via a method such as the reduction of the corresponding 2-(hydroxyimino)propanoic acid.[10]

  • Suspend the racemic amino acid in 250 mL of water and cool to 0 °C.

  • Add acetic anhydride (12.2 g, 0.12 mol) dropwise while maintaining the pH between 9-10 by the simultaneous addition of 2N NaOH.

  • After the addition is complete, stir for 2 hours at room temperature.

  • Acidify the solution to pH 2 with concentrated HCl. The N-acetylated product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the N-acetylated racemic product.

Part B: Diastereomeric Salt Resolution

  • Dissolve the N-acetylated racemate (29.2 g, 0.1 mol) in 300 mL of hot methanol.

  • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (12.1 g, 0.1 mol) in 50 mL of hot methanol.

  • Add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature and then let it stand for 24 hours.

  • A crystalline precipitate (the less soluble diastereomeric salt) will form. Filter the crystals and wash with a small amount of cold methanol. This solid is enriched in the (R,R)-salt.

  • Recrystallize the solid from methanol until a constant specific rotation is achieved, indicating the pure diastereomeric salt.

  • To liberate the N-acetyl-(R)-amino acid, dissolve the pure salt in water and add 2N HCl until pH 2. Extract the chiral amine into an organic solvent (e.g., ethyl acetate). The desired N-acetyl-(R)-amino acid remains in the aqueous layer and can be isolated.

  • Hydrolyze the N-acetyl group by refluxing in 6N HCl to yield the final target compound.

References

  • Šačkus, A., Degutytė, R., & Stumbrevičiūtė, Z. (2012). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Central European Journal of Chemistry. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. Available at: [Link]

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Ooi, T., & Maruoka, K. (2007). Asymmetric Phase Transfer Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Available at: [Link]

  • Goldberg, A., & Alper, H. (1983). Resolution of racemic amino acids. Google Patents (US4379941A).
  • Zhang, C., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Chem Survival. (2014). Resolution by diastereomeric salts. YouTube. Available at: [Link]

  • Arosio, D., et al. (2010). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. Request PDF. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. Available at: [Link]

  • Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology. Available at: [Link]

  • Turner Group, University of Manchester. Transaminases (TAs). Turner Biocatalysis. Available at: [Link]

  • National Center for Biotechnology Information. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem Compound Database. Available at: [Link]

  • Geolchanyan, A.V. (2011). Asymmetric synthesis of (R)-2-amino-3-(4-cyano-1-morpholino-5,6,7,8-tetrahidroisoquinoline-3-ylthio)propionic acid. Proceedings of the YSU B: Chemical and Biological Sciences. Available at: [Link]

  • Celentano, G., & Pescarmona, P. (2012). New Trends in Asymmetric Phase Transfer Catalysis. AIR Unimi. Available at: [Link]

  • Belokon, Y. N., et al. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature. Organic Letters. Available at: [Link]

Sources

Validation

Comparative Analysis of Antibody Cross-Reactivity for Peptides Incorporating (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

A Senior Application Scientist's Guide to Specificity Assessment In the landscape of modern drug development and proteomics, the use of non-natural amino acids (nnAAs) offers a powerful strategy to enhance the therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Specificity Assessment

In the landscape of modern drug development and proteomics, the use of non-natural amino acids (nnAAs) offers a powerful strategy to enhance the therapeutic properties of peptides, including their stability and binding affinity.[1][2] One such nnAA, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, introduces a unique brominated thiophene moiety, creating novel epitopes for targeted antibody generation.[3] These antibodies are invaluable tools, but their utility is contingent upon their specificity. An antibody that cross-reacts with related, endogenous structures can lead to off-target effects or inaccurate diagnostic results.

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of antibodies raised against peptides containing this specific nnAA. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and interpret quantitative data to build a complete specificity profile.

The Rationale: Designing a Multi-Faceted Cross-Reactivity Study

The central objective is to verify that the generated antibodies bind with high affinity and specificity to the target peptide (TP) containing the brominated thiophene amino acid, while demonstrating negligible affinity for structurally similar analogues and unrelated peptides. A robust assessment relies on a logically designed peptide panel and the application of orthogonal immunoassays.

Constructing the Peptide Panel: Probing the Boundaries of Specificity

The choice of peptides is critical for dissecting the antibody's binding determinants. The panel should be designed to systematically challenge the antibody's recognition of the unique features of the nnAA.

  • Target Peptide (TP): The immunizing peptide sequence containing (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. This serves as the positive control and the benchmark for all comparisons.

  • Unmodified Analogue (UA): The same peptide sequence, but with Phenylalanine (Phe) replacing the nnAA. This directly tests the antibody's dependence on the thiophene ring and the bromine atom.

  • De-halogenated Analogue (DA): The peptide with (R)-2-Amino-3-(thiophen-2-yl)propanoic acid (lacking the bromine). This isolates the contribution of the bromine atom to the epitope.

  • Alternative Halogen Analogue (AHA): A peptide with a different halogen, such as (R)-2-Amino-3-(5-chlorothiophen-2-yl)propanoic acid. This assesses the antibody's ability to distinguish between different halogens.

  • Scrambled Peptide (SP): A peptide with the same amino acid composition as the TP but in a randomized sequence. This control is essential to confirm that the antibody recognizes a specific linear epitope and not just the amino acid composition.[4]

  • Unrelated Peptide (URP): A peptide with a completely different sequence, used to measure the baseline for non-specific binding.

Experimental Workflow Diagram

The overall strategy involves a tiered approach, starting with high-throughput screening and progressing to detailed kinetic analysis for the most critical interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Specificity cluster_2 Phase 3: In-Depth Kinetic Analysis cluster_3 Data Synthesis ELISA Direct ELISA Screening Comp_ELISA Competitive ELISA ELISA->Comp_ELISA Confirm specificity WB Western Blot (Peptide Competition Assay) ELISA->WB Validate binding SPR Surface Plasmon Resonance (SPR) Comp_ELISA->SPR Quantify affinity of key interactions WB->SPR Analysis Comprehensive Cross-Reactivity Profile SPR->Analysis

Caption: Tiered workflow for antibody cross-reactivity assessment.

Comparative Immunoassays: From Screening to Kinetics

No single assay can provide a complete picture of antibody specificity. By integrating data from ELISA, Western Blot, and Surface Plasmon Resonance, we can build a robust and reliable cross-reactivity profile.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an ideal first-pass technique for screening antibody binding against the entire peptide panel. A direct ELISA provides initial binding data, while a competitive ELISA offers a more nuanced view of specificity.[5][6]

  • Coating: Coat separate wells of a 96-well high-binding polystyrene plate with 100 µL of each peptide from the panel (e.g., 2 µg/mL in PBS) overnight at 4°C. The choice of a high-binding plate is crucial for ensuring sufficient peptide immobilization.

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST) to each well and incubating for 2 hours at room temperature. Blocking is a critical step to minimize background signal.[6]

  • Primary Antibody Incubation: Wash the plate 3 times. Add 100 µL of the primary antibody (diluted in Blocking Buffer at a pre-determined optimal concentration) to each well. Incubate for 2 hours at room temperature. Include a "no primary antibody" control well to validate signal specificity.

  • Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG, diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Western Blot with Peptide Competition

While less common for free peptides, Western blotting can be adapted to assess specificity, especially if the peptide is conjugated to a carrier protein. A peptide competition assay provides compelling evidence of specificity.[7][8]

  • Sample Preparation: Ligate the Target Peptide (TP) to a carrier protein (e.g., BSA) to facilitate separation on SDS-PAGE. Run the conjugate on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane. Using PVDF is recommended for its high protein binding capacity.[9]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20).

  • Antibody Preparation (Competition): Prepare two tubes of the primary antibody at its optimal dilution in blocking buffer.

    • Unblocked: Antibody only.

    • Blocked: Add a 100-fold molar excess of the free Target Peptide (TP) to the antibody solution. Incubate this mixture for 1-2 hours at room temperature with gentle rotation to allow the antibody to become saturated with the peptide.

  • Antibody Incubation: Cut the membrane if necessary to test both conditions. Incubate one part of the membrane with the "Unblocked" antibody solution and the other with the "Blocked" antibody solution overnight at 4°C.

  • Washing and Detection: Wash the membrane three times for 10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, and then apply an ECL substrate for detection via chemiluminescence. A significant reduction or complete absence of the band in the "Blocked" lane confirms that the antibody's binding to the membrane-bound target is specific to the peptide sequence.[7]

Surface Plasmon Resonance (SPR)

SPR is the gold standard for quantifying biomolecular interactions in real-time.[10] It provides precise data on association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₗ), which is the most accurate measure of binding affinity.[11][12]

  • Chip Preparation: Covalently immobilize the antibody onto a sensor chip (e.g., a CM5 chip via amine coupling). This orientation ensures that the antibody's antigen-binding sites are accessible.

  • Analyte Preparation: Prepare a dilution series of each peptide from the panel in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kₗ.

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Sequentially inject each concentration of a single peptide (the analyte) over the immobilized antibody surface, allowing for an association phase followed by a dissociation phase with running buffer.

    • Between different peptides, regenerate the sensor surface using a low-pH solution (e.g., glycine-HCl, pH 1.5) to remove all bound analyte without denaturing the immobilized antibody.

  • Data Fitting: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.

G cluster_0 High Affinity Interaction cluster_1 Low/No Affinity Interaction Antibody1 Antibody Peptide1 Target Peptide (with nnAA) Antibody1->Peptide1 Fast on-rate Slow off-rate Low KD (High Affinity) Antibody2 Antibody Peptide2 Analogue Peptide (e.g., Unmodified) Antibody2->Peptide2 Slow on-rate Fast off-rate High KD (Low Affinity)

Caption: SPR distinguishes specific from non-specific binding.

Data Synthesis and Interpretation

Aggregating the data from all three assays provides a powerful, multi-dimensional view of antibody performance.

Table 1: Comparative ELISA Binding Data
Peptide IDDescriptionAvg. OD₄₅₀% Cross-Reactivity
TPTarget Peptide (nnAA)2.150100%
UAUnmodified Analogue (Phe)0.1808.4%
DADe-halogenated Analogue0.45020.9%
AHAAlternative Halogen (Cl)0.98045.6%
SPScrambled Peptide0.0552.6%
URPUnrelated Peptide0.0522.4%

Percent Cross-Reactivity = (OD₄₅₀ of Analogue / OD₄₅₀ of TP) x 100

Interpretation: The ELISA data suggests the antibody is highly specific for the target peptide. Binding is significantly reduced when the entire nnAA is replaced (UA) or when the bromine is removed (DA), indicating both the thiophene ring and the bromine atom are key components of the epitope. The minimal signal for the scrambled and unrelated peptides confirms sequence specificity.

Table 2: Quantitative Kinetic Data from SPR
Peptide IDkₐ (1/Ms)kₔ (1/s)Kₗ (M)
TP2.5 x 10⁵1.8 x 10⁻⁴7.2 x 10⁻¹⁰ (0.72 nM)
UANo Binding Detected--
DA1.1 x 10⁴9.5 x 10⁻³8.6 x 10⁻⁷ (860 nM)
AHA9.8 x 10⁴2.2 x 10⁻³2.2 x 10⁻⁸ (22 nM)

Interpretation: The SPR data provides a high-resolution view of the binding interactions.[13]

  • Target Peptide (TP): The antibody binds the TP with very high affinity (sub-nanomolar Kₗ), driven by a fast association rate and a very slow dissociation rate. This indicates a stable and specific interaction.

  • Unmodified Analogue (UA): The complete lack of binding confirms that the aromatic side chain of phenylalanine is not recognized, highlighting the antibody's specificity for the nnAA.

  • De-halogenated Analogue (DA): The affinity is reduced by over 1000-fold compared to the TP. This dramatic increase in Kₗ confirms the bromine atom is a critical contact point for the antibody.

  • Alternative Halogen Analogue (AHA): The antibody shows some tolerance for chlorine, but the affinity is still ~30-fold weaker than for the bromine-containing peptide. This suggests the size and electronegativity of the halogen atom are important for optimal binding.

Conclusion

This comprehensive, multi-assay approach provides robust and verifiable data to define the specificity and cross-reactivity of an antibody raised against a peptide containing (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. The hypothetical data presented here illustrates a desirable outcome: an antibody with high affinity for its intended target and minimal off-target binding. The kinetic details from SPR, in particular, reveal the subtle contributions of individual chemical moieties to the binding event. For researchers in drug development, this level of characterization is non-negotiable, ensuring that antibody-based tools and therapeutics are both safe and effective.

References

  • PubMed. (n.d.). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2014). Production of Site-Specific Antibody–Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System. Bioconjugate Chemistry. Retrieved January 17, 2026, from [Link]

  • PubMed. (2024). Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli: mAbs. Retrieved January 17, 2026, from [Link]

  • NIH. (2024). Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli - PMC. Retrieved January 17, 2026, from [Link]

  • Reichert Life Sciences. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved January 17, 2026, from [Link]

  • ECI Digital Archives. (2016). Antibody production with site-specific non-natural amino acid incorporation for generation of antibody drug conjugates. Retrieved January 17, 2026, from [Link]

  • Deutsches Elektronen-Synchrotron. (n.d.). Antibody cross-reactivity and polyspecificity: interaction with peptide-homologous and non-homologous peptides. Retrieved January 17, 2026, from [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved January 17, 2026, from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved January 17, 2026, from [Link]

  • PubMed. (1982). Cross-reactivity of antibodies against synthetic peptides. Retrieved January 17, 2026, from [Link]

  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved January 17, 2026, from [Link]

  • FabGennix. (n.d.). Western Blot/IHC Antigenic Peptide Competition Assay Protocol. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). Recognition of Amino Acid Motifs, Rather Than Specific Proteins, by Human Plasma Cell–Derived Monoclonal Antibodies to Posttranslationally Modified Proteins in Rheumatoid Arthritis. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Retrieved January 17, 2026, from [Link]

  • Innovagen AB. (n.d.). Peptide antigens, homologies and potential cross reactivity. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Common post-translational modifications to amino acids in monoclonal antibody framework molecules. Retrieved January 17, 2026, from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved January 17, 2026, from [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Cross-reactivity of Antibodies to Retro-Inverso Peptidomimetics with the Parent Protein Histone H3 and Chromatin Core Particle. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Peptides, Antibodies, Peptide Antibodies and More. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Design, Production, Characterization, and Use of Peptide Antibodies. Retrieved January 17, 2026, from [Link]

  • YouTube. (2016). Post-Translational Modification: Antibody Enrichment for Mass Spectrometry-Based Proteomics. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). N-terminal α-amino group modification of antibodies using a site-selective click chemistry method. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid - PubChem. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). Epitope-specificity of recombinant antibodies reveals promiscuous peptide-binding properties - PMC. Retrieved January 17, 2026, from [Link]

  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. Retrieved January 17, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Specificity of antibodies reactive with hepatitis B surface antigen following immunization with synthetic peptides. Retrieved January 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. Retrieved January 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the proper disposal of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proper disposal of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. As a Senior Application Scientist, this guide is designed to move beyond simple checklists, offering a deep understanding of the chemical's hazard profile and the scientific rationale behind each procedural step. Adherence to these guidelines is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Waste Classification

The foundation of safe disposal is a thorough understanding of the substance's chemical nature and associated hazards. The molecular structure of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid dictates its classification and handling requirements.

  • Amino Acid Backbone: While the amino acid group itself is common in biological systems, its reactivity is influenced by the other functional groups.

  • Thiophene Ring: Thiophene and its derivatives are known to be irritants and are often harmful.

  • Bromine Atom: The presence of a bromine atom is the most critical factor for waste classification. This places the compound squarely in the category of a halogenated organic compound .[1]

Waste containing halogenated compounds requires specific disposal pathways, primarily because incomplete combustion can lead to the formation of highly toxic dioxins and furans. Therefore, it must be segregated from non-halogenated waste streams to ensure it undergoes the correct high-temperature incineration process.[1][2]

Based on data from structurally similar compounds, (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid should be presumed to be a hazardous substance.[3][4] All materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, and contaminated labware, must be classified and handled as hazardous chemical waste.[5]

Anticipated Hazard Profile
Hazard ClassificationDescriptionRecommended Precautions
Skin Irritant May cause skin irritation upon contact.[3][4]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact.[6]
Serious Eye Irritant May cause serious eye irritation.[3][4]Wear safety goggles with side-shields or a face shield.[6]
Respiratory Irritant Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Acute Oral Toxicity May be harmful if swallowed.[7][3]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Environmental Hazard As a brominated organic compound, it is potentially harmful to aquatic life with long-lasting effects.[7]Avoid release to the environment. Do not dispose of down the drain.[5][8]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow from the point of generation to final disposal. The causality behind each step is grounded in regulatory compliance and established safety science.

1. Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.[9]

  • Hand Protection: Chemical-resistant nitrile gloves. Inspect for tears or degradation before use and dispose of them as contaminated waste after handling.[1]

  • Body Protection: A fully buttoned laboratory coat to protect skin and clothing.[1]

2. Waste Segregation at the Point of Generation This is the most critical step in a compliant waste management program.

  • Designate a specific waste stream: All waste containing (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid must be collected in a container specifically designated for Halogenated Organic Waste .[1][2][10]

  • Do Not Mix: Never mix halogenated waste with non-halogenated solvents or other waste streams. This cross-contamination can create a much larger volume of more expensive and difficult-to-dispose-of waste.[2]

3. Containerization

  • Select an appropriate container: Use a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[5] The container must have a secure, tight-fitting lid.

  • Collect all contaminated materials: This includes solid chemical, solutions, used weigh boats, contaminated pipette tips, and any absorbent material from a spill cleanup.

4. Labeling Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is crucial for safety.

  • Affix a Hazardous Waste label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the label: Clearly write the words "Hazardous Waste ," the full chemical name "(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid ," and list any other components in the waste mixture.[5][10] Indicate the associated hazards (e.g., Irritant, Toxic).

5. Temporary Storage (Satellite Accumulation)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This area should be secure, well-ventilated, and away from drains or sources of ignition.

  • Container Management: Keep the waste container closed at all times except when adding waste.[10]

6. Arranging Final Disposal

  • Contact EHS: Once the container is nearly full (80-90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][1]

  • Method of Destruction: The standard and required method of disposal for halogenated organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal (TSD) facility.[5][1] This process ensures the complete destruction of the compound to non-hazardous components.

Disposal Decision Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal start Generate Waste (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid classify Classify Waste: Is it a Halogenated Organic Compound? start->classify segregate Segregate into a dedicated 'Halogenated Waste' container classify->segregate Yes (contains Bromine) label_waste Label container with: 'Hazardous Waste' Full Chemical Name Hazards segregate->label_waste store_waste Store sealed container in a secure Satellite Accumulation Area (SAA) label_waste->store_waste check_full Is container full (80-90% capacity)? store_waste->check_full contact_ehs Contact EHS or licensed waste contractor for pickup check_full->contact_ehs Yes end Disposal via High-Temperature Incineration at TSD Facility contact_ehs->end

Caption: Disposal workflow for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Part 3: Emergency Procedures for Accidental Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.

  • Don PPE: If you are trained to handle the spill, put on all required PPE, including double-layered nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow to cover and contain the material.[5][1]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[5] All cleaning materials (wipes, solvent rinsate) must also be collected as halogenated hazardous waste.

  • Label and Dispose: Seal and label the waste container with all its contents and arrange for disposal through your EHS department.

  • Report: Report the incident to your supervisor and EHS office in accordance with institutional policy.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA.[Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem, NIH.[Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety.[Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).[Link]

  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). US EPA.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • Environmental Fact Sheet, Organobromine. US EPA.[Link]

  • Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons. Regulations.gov.[Link]

  • Propionic Acid - Safety Data Sheet. ScienceLab.com.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.[Link]

  • Proper Waste Management of RCRA 8 Metals. ACTenviro.[Link]

  • Federal Register, Volume 63 Issue 85. GovInfo.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Hazard Assessment Based on Structural Analogs To establish a robust safety protocol, we must infer the potential hazards of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid by examining its structural components. Amino...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment Based on Structural Analogs

To establish a robust safety protocol, we must infer the potential hazards of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid by examining its structural components.

  • Amino Acid Backbone: Non-proteinogenic amino acids can be biologically active and may present hazards such as skin, eye, and respiratory irritation.[1][2][3] As a solid, the compound is likely to be a powder, posing a risk of aerosolization and inhalation during handling.[1][4]

  • Brominated Thiophene Moiety: Thiophene and its derivatives can be volatile, possess strong odors, and may cause drowsiness or dizziness upon inhalation.[5] Brominated organic compounds require careful handling, and their toxicological properties are often not fully characterized.[6][7] Structurally related compounds are classified as skin and eye irritants.[2][8]

Based on this analysis, it is prudent to handle this compound as, at a minimum:

  • A skin and eye irritant.

  • A respiratory tract irritant if inhaled as dust.

  • Potentially harmful if swallowed or absorbed through the skin.

  • A compound with unknown long-term toxicological effects.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective control measures must be implemented.

  • Engineering Controls: All manipulations of solid (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[4][9] The work area must be equipped with an accessible and tested safety shower and eyewash station.[1][2]

  • Administrative Controls: A detailed Standard Operating Procedure (SOP) for handling this specific chemical must be written and approved.[10] All personnel must receive documented training on the SOP and the general principles of chemical safety.[11] The work area should be clearly demarcated, and access limited to authorized personnel.[12]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant GlovesNitrile or Neoprene gloves are required.[4] Always double-glove when handling the solid. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN166 standards are the minimum requirement.[2][13] For procedures with a higher risk of splashing (e.g., dissolving >1g), a full-face shield must be worn in addition to goggles.[9]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.[4][14]
Respiratory NIOSH-approved RespiratorIf engineering controls (i.e., a fume hood) are not available or are insufficient to prevent dust generation, a NIOSH-approved N95 (or better) particulate respirator is required.[4][9] All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing.[2]

Operational Plan: Step-by-Step Protocols

Adherence to strict procedural workflows is critical to preventing exposure and contamination.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize cross-contamination.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.